N-(2-Aminoethyl)-1-aziridineethanamine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNAQZHMIAKQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177990 | |
| Record name | Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23435-23-6 | |
| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023435236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15643 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-AMINOETHYL)-1-AZIRIDINEETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K93WMR7E2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Aminoethyl)-1-aziridineethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and relevant experimental considerations for N-(2-Aminoethyl)-1-aziridineethanamine.
Introduction
This compound, with the molecular formula C6H15N3, is a primary amino compound. It is structurally related to diethylenetriamine, where a hydrogen on one of the amino groups is substituted by a 2-(aziridin-1-yl)ethyl group.[1] First described in the literature in 2004, this compound has been investigated as an experimental drug for its potential in treating cardiovascular disease and infections from Severe Acute Respiratory Syndrome (SARS) coronaviruses.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These computed values provide a foundational understanding of the molecule's physical characteristics.
| Property | Value | Source |
| Molecular Formula | C6H15N3 | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 129.1266 Da | PubChemLite[2] |
| IUPAC Name | N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | PubChem[1] |
| CAS Registry Number | 23435-23-6 | ChemNet[3] |
| XLogP3 (Predicted) | -1.3 | PubChem[1] |
| SMILES | C1CN1CCNCCN | PubChemLite[2] |
| InChI | InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2 | PubChem[1] |
| InChIKey | XJNAQZHMIAKQOK-UHFFFAOYSA-N | PubChemLite[2] |
Pharmacological Profile and Mechanism of Action
This compound is identified as an inhibitor of angiotensin-converting enzyme 2 (ACE2).[1] This characteristic positions it as a potential therapeutic agent for cardiovascular diseases and as an anticoronaviral agent.[1]
Mechanism of Action:
-
Cardiovascular Effects: Angiotensin II can cause constriction of coronary blood vessels, which increases vascular resistance and oxygen demand, potentially leading to myocyte hypertrophy. By inhibiting ACE2, this compound may prevent these effects.[1]
-
Antiviral Effects: The compound's binding to ACE2 may induce a conformational change. This change is thought to shift the residues that would normally bind the SARS-CoV S-glycoprotein, thereby preventing viral attachment and entry into host cells.[1] A structure-based in silico analysis has supported its role as an inhibitor of SARS-CoV S protein-mediated cell fusion.[4]
The potential therapeutic pathway for its antiviral action is visualized below.
Experimental Protocols and Characterization
Detailed, specific experimental protocols for this compound are not extensively published. However, based on the characterization of structurally similar aziridine and amine compounds, the following methodologies would be standard for its synthesis and analysis.
A. Synthesis Protocol (General Approach)
The synthesis of this compound can be achieved through reactions involving aziridine precursors. A study on related compounds detailed the synthesis of a palladium(II) complex with an N-(2-aminoethyl)aziridine ligand, which was formed via a metal-induced "aziridine dimerization" reaction.[5] This suggests that metal-catalyzed reactions could be a viable route for synthesizing the title compound.
B. Structural Characterization
Standard analytical techniques are crucial for confirming the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule. In similar structures, the CH₂ proton signals show characteristic downfield shifts upon complexation or modification.[5]
-
¹³C NMR: To identify the carbon skeleton. Signals for carbon atoms in the aziridine ring and the ethylamine chains would be expected in distinct regions.[5]
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values are available for various adducts, which can aid in identification.[2]
-
Infrared (IR) Spectroscopy: To identify functional groups. Characteristic peaks for N-H stretching (primary and secondary amines) and C-N stretching would be expected.
The general workflow for the chemical characterization of this compound is outlined in the diagram below.
Safety and Handling
As with many amine and aziridine-containing compounds, this compound is expected to require careful handling. Safety data for structurally similar compounds indicate that it may cause severe skin burns and eye damage, and may cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (neoprene or nitrile rubber), and eye/face protection (chemical goggles).[6][8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[6][8] Avoid contact with skin and eyes and prevent the formation of aerosols.[9]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and locked up.[6][7] The compound may be sensitive to air and moisture.[7][10]
-
Incompatibilities: Incompatible with strong oxidizing agents, acids, and moisture.[7][8][10]
In case of exposure, immediate medical attention is required. Standard first-aid measures include rinsing eyes cautiously with water for several minutes, washing skin with plenty of water, and moving to fresh air in case of inhalation.[6][8]
References
- 1. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H15N3) [pubchemlite.lcsb.uni.lu]
- 3. This compound [drugfuture.com]
- 4. Design of novel viral attachment inhibitors of the spike glycoprotein (S) of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) through virtual screening and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. gelest.com [gelest.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chembk.com [chembk.com]
An In-depth Technical Guide to N-(2-Aminoethyl)-1-aziridineethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Aminoethyl)-1-aziridineethanamine is a polyamine featuring a terminal aziridine ring, a structural motif of significant interest in medicinal chemistry due to its potential as a reactive handle for covalent interactions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activity of this compound. Notably, this compound has been identified as a potential inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), a key protein in cardiovascular regulation and a cellular entry point for coronaviruses, including SARS-CoV. This document summarizes key structural data, offers insights into its synthesis, and visualizes its putative mechanism of action.
Molecular Structure and Identification
This compound is a primary amino compound that can be described as an ethane-1,2-diamine derivative where one of the amino hydrogens is substituted by a 2-(aziridin-1-yl)ethyl group.[1] It is also considered a member of the aziridine class of compounds and is functionally related to diethylenetriamine.[1]
A summary of key identifiers for this compound is provided in the table below.
| Identifier | Value |
| IUPAC Name | N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine[1] |
| CAS Number | 23435-23-6[1] |
| Molecular Formula | C₆H₁₅N₃[1] |
| SMILES | C1CN1CCNCCN |
| InChI | InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2 |
| Synonyms | N-[2-[(2-Aminoethyl)amino]ethyl]aziridine, NSC 174041 |
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Data Type |
| Molecular Weight | 129.20 g/mol | Computed[1] |
| Monoisotopic Mass | 129.126597491 Da | Computed[1] |
| XlogP3 | -1.3 | Computed[1] |
| Polar Surface Area | 41.1 Ų | Computed[1] |
| Rotatable Bond Count | 5 | Computed |
Spectroscopic Data (Inferred)
Detailed experimental spectra for the free ligand are not widely reported. However, studies on palladium(II) complexes with N-(2-aminoethyl)aziridine as a ligand provide some insights. In these complexes, the signals for the ethane bridge and the aziridine ring are observable in ¹H and ¹³C NMR spectra, although they are shifted due to coordination with the metal.
Experimental Protocols
A detailed, standardized protocol for the synthesis of free this compound is not well-documented in publicly accessible literature. However, its formation has been described in situ through a metal-induced "aziridine dimerization" reaction.
Conceptual Synthesis Workflow
The synthesis of a palladium(II) complex containing N-(2-aminoethyl)aziridine as a ligand involves the reaction of an existing aziridine complex, trans-[Cl₂Pd(HNC₂H₄)₂], with an excess of aziridine in the presence of a silver salt, such as silver triflate (AgOTf). This process leads to an unexpected insertion and ring-opening reaction of two aziridine units to form the bidentate N-(2-aminoethyl)aziridine ligand, which then coordinates to the palladium center.
The logical workflow for this conceptual synthesis is depicted in the diagram below.
Biological Activity and Signaling Pathways
This compound has been identified as a potential inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1] ACE2 is a carboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS) by converting angiotensin II into angiotensin-(1-7), which generally has vasodilatory and cardioprotective effects.
The inhibitory action of this compound on ACE2 suggests a potential therapeutic application in cardiovascular diseases.[1] Furthermore, since ACE2 is the primary receptor for the spike (S) protein of SARS-CoV and SARS-CoV-2, inhibition of ACE2 could also represent a strategy to block viral entry into host cells. It is proposed that the binding of this compound to ACE2 may induce a conformational change that interferes with the binding of the viral S-protein.[1]
The signaling pathway below illustrates the dual role of ACE2 and the potential points of intervention by this compound.
Conclusion
This compound is a molecule with a compelling structural profile and significant therapeutic potential, particularly as an ACE2 inhibitor. While comprehensive experimental data on the free ligand remains sparse, the available information points towards a compound worthy of further investigation by researchers in drug discovery and development. Future work should focus on developing robust synthetic and purification protocols to enable detailed characterization and preclinical evaluation of this promising molecule.
References
N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine synthesis
An In-depth Technical Guide on the Synthesis of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine, a molecule functionally related to diethylenetriamine (DETA), is a compound of interest for its potential therapeutic applications, including its role as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1] This makes it a relevant target in research against SARS coronavirus infections.[1] The synthesis of this molecule involves the strategic introduction of a strained aziridine ring onto a diamine backbone. This guide details a primary synthetic methodology, provides comprehensive experimental protocols, and presents relevant data for researchers engaged in its synthesis and application.
Introduction
Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates due to their high ring strain, which facilitates ring-opening reactions for the construction of more complex amine products.[2][3] The target molecule, N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine (also known as N-(2-aminoethyl)-1-aziridineethanamine), combines the reactive aziridine moiety with a flexible diamine chain. This structure is of significant interest in medicinal chemistry.[1][4] The synthesis of such compounds requires careful control of reaction conditions to achieve desired regioselectivity and yield.
Proposed Synthesis Pathway
The most direct and plausible route for the synthesis of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine involves the nucleophilic substitution reaction between diethylenetriamine (DETA) and a suitable cyclizing agent for the terminal primary amine, or a direct reaction between ethylenediamine and an activated aziridine precursor. A common and effective method for creating a terminal aziridine ring from a primary amine is a two-step process involving an initial reaction with an epoxide followed by cyclization.
A well-established method for forming aziridines is the Wenker synthesis, which involves the cyclization of 2-amino alcohols.[4][5] This principle can be adapted by first reacting diethylenetriamine with ethylene oxide to generate a terminal hydroxyethyl group, which is then converted to a leaving group (e.g., a sulfate ester) and cyclized under basic conditions to form the aziridine ring.
Below is a logical workflow for a proposed synthesis.
Caption: Proposed synthetic workflow for N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for hydroxyethylation of amines and Wenker-type aziridine synthesis.[4][6][7]
Protocol 1: Synthesis of N,N-bis(2-aminoethyl)-2-hydroxyethanamine (Intermediate 1)
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen inlet.
-
Reagents:
-
Diethylenetriamine (DETA) (1.0 mol)
-
Ethylene Oxide (1.0 mol, condensed and cooled)
-
Methanol (500 mL, as solvent)
-
-
Procedure:
-
Dissolve diethylenetriamine in methanol in the reaction flask and cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cooled ethylene oxide dropwise to the stirred DETA solution, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil is the hydroxyethylated intermediate.
-
Protocol 2: Synthesis of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine (Final Product)
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagents:
-
Crude N,N-bis(2-aminoethyl)-2-hydroxyethanamine (Intermediate 1) (1.0 mol)
-
Chlorosulfonic acid (1.0 mol)
-
Dichloromethane (DCM) (1 L, as solvent)
-
Sodium hydroxide (NaOH) solution (40% w/v in water)
-
-
Procedure:
-
Step A: Sulfation
-
Dissolve the crude intermediate 1 in DCM and cool the solution to -5 to 0 °C.
-
Slowly add chlorosulfonic acid dropwise while vigorously stirring. Maintain the temperature below 5 °C.
-
After addition, stir the mixture for an additional 2 hours at 0-5 °C to form the sulfate ester.
-
-
Step B: Cyclization
-
Slowly add the 40% NaOH solution to the reaction mixture. This is a highly exothermic step and requires efficient cooling to keep the temperature between 20-30 °C.
-
Continue stirring for 3-4 hours at room temperature after the base addition is complete.
-
-
Step C: Work-up and Purification
-
Transfer the mixture to a separatory funnel. The organic layer contains the product. Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
-
Data Presentation
The following tables summarize typical quantitative data expected from the described synthesis.
Table 1: Reaction Parameters and Yields
| Step | Reactant Molar Ratio (DETA:Reagent) | Temperature (°C) | Duration (h) | Typical Yield (%) |
| Hydroxyethylation | 1:1 (DETA:Ethylene Oxide) | 0-10 | 12-16 | 85-95 (Crude) |
| Sulfation/Cyclization | 1:1 (Intermediate:HSO₃Cl) | 0-30 | 5-6 | 60-75 (Purified) |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₆H₁₅N₃ |
| Molecular Weight | 129.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | (Predicted) ~190-210 °C at atm. pressure |
| ¹H NMR (CDCl₃, δ ppm) | (Predicted) 2.85-2.95 (t, 2H, -CH₂-N-aziridine), 2.60-2.80 (m, 6H, -NH-CH₂-CH₂-NH₂), 1.50-1.60 (s, 2H, -NH₂), 1.20-1.30 (s, 4H, aziridine CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | (Predicted) 55-60 (-CH₂-N-aziridine), 45-50 (-NH-CH₂-), 38-42 (-CH₂-NH₂), 25-30 (aziridine CH₂) |
| Mass Spec (ESI-MS) | m/z 130.13 [M+H]⁺ |
Associated Mechanisms and Pathways
The target compound is noted for its potential as an ACE2 inhibitor. The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance. ACE2 is a key enzyme in this system, converting Angiotensin II to Angiotensin-(1-7), which has counter-regulatory vasodilatory effects. SARS-CoV, the virus responsible for COVID-19, uses the ACE2 receptor for cell entry. An inhibitor like N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine could potentially block this viral entry point.[1]
Caption: Role of ACE2 in RAS and as a SARS-CoV entry point, with inhibition mechanism.
Safety Considerations
-
Aziridine and its derivatives are toxic and potential mutagens. All manipulations should be carried out in a well-ventilated fume hood.[5]
-
Ethylene oxide is a flammable and toxic gas. It should be handled with extreme caution in a closed system.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield, is mandatory.
-
The reactions described are exothermic and require careful temperature control to prevent runaways.
This guide provides a foundational framework for the synthesis of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine. Researchers should adapt and optimize these protocols based on their laboratory conditions and analytical capabilities.
References
- 1. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aziridines - Wikipedia [en.wikipedia.org]
- 5. Aziridine - Wikipedia [en.wikipedia.org]
- 6. ijrcs.org [ijrcs.org]
- 7. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
In-depth Technical Guide: Physicochemical Characteristics of CAS 23435-23-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical data for the compound with CAS Registry Number 23435-23-6. The information presented is based on publicly accessible data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H4N2O3S | PubChem |
| Molecular Weight | 172.16 g/mol | PubChem |
| Canonical SMILES | C1(=C(NC(=O)S1)N)CC(=O)O | PubChem |
| InChI | InChI=1S/C5H4N2O3S/c8-3(9)1-2-4(10)7-5(6)11-2/h1H,(H2,6,7,10,11)(H,8,9) | PubChem |
| IUPAC Name | 2-imino-4-oxo-1,3-thiazolidin-5-ylacetic acid | PubChem |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of CAS 23435-23-6 are not available in the searched resources. Standard methodologies for determining key parameters are outlined below.
1. Determination of Melting Point: A standard capillary melting point apparatus would be used. The crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
2. Solubility Assessment: The solubility of the compound would be determined in various solvents (e.g., water, ethanol, DMSO) at a specific temperature. A saturated solution is prepared and equilibrated. The concentration of the dissolved compound is then measured, typically by HPLC or UV-Vis spectroscopy.
3. Determination of pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored. The pKa is determined from the titration curve.
Signaling Pathways and Biological Activity
No specific signaling pathways or detailed biological activities associated with CAS 23435-23-6 were found in the available literature.
Diagrams
As no specific experimental workflows or signaling pathways for CAS 23435-23-6 were identified, a generalized workflow for physicochemical characterization is provided.
Caption: Generalized workflow for physicochemical characterization of a chemical compound.
An In-depth Technical Guide to the Reaction Mechanism of N-(2-Aminoethyl)-1-aziridineethanamine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)-1-aziridineethanamine, a molecule possessing a unique combination of primary, secondary, and tertiary amine functionalities, including a strained aziridine ring, presents a versatile platform for chemical modifications. Its structure, which can be considered a monomer or a short oligomer of linear polyethylenimine (LPEI), is of significant interest in various fields, including the development of drug delivery systems and gene therapy vectors. The reactivity of its nucleophilic nitrogen centers towards electrophiles is central to its utility. This technical guide provides a comprehensive overview of the reaction mechanisms of this compound with various electrophiles, supported by experimental data and protocols derived from studies on this molecule and its close structural analogs.
Core Reactivity: The Nucleophilic Nature of Nitrogen Atoms
The reactivity of this compound is dominated by the nucleophilic character of its three distinct amine groups:
-
Primary Amine (-NH2): Generally the most sterically accessible and a potent nucleophile.
-
Secondary Amine (-NH-): Also a strong nucleophile, with its reactivity influenced by the neighboring ethyl groups.
-
Tertiary Amine (within the aziridine ring and the backbone): The tertiary amine in the backbone is a nucleophile, while the aziridine nitrogen, being part of a strained three-membered ring, exhibits unique reactivity. While tertiary amines are generally less nucleophilic than primary and secondary amines due to steric hindrance, the aziridine nitrogen can be activated by electrophiles, leading to ring-opening reactions.[1]
The reaction with an electrophile can occur at any of these nitrogen centers, and the specific site of reaction will be influenced by factors such as the nature of the electrophile, the reaction conditions (e.g., solvent, temperature, pH), and steric hindrance.
Reaction with Alkyl Halides: N-Alkylation
The reaction of amines with alkyl halides is a classic example of nucleophilic substitution (SN2). In the case of this compound, this can lead to a mixture of products due to the presence of multiple nucleophilic sites.
Mechanism:
The reaction proceeds via a direct displacement of the halide ion by the lone pair of electrons on a nitrogen atom. The primary and secondary amines are generally more reactive towards alkylation than the tertiary amine due to lesser steric hindrance.[2][3]
Reaction Pathway for N-Alkylation:
Caption: General mechanism for the N-alkylation of this compound.
Expected Products and Selectivity:
Direct alkylation of primary or secondary amines often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts.[2][3] Controlling the stoichiometry of the reactants is crucial to favor the desired product. Using a large excess of the amine can help to minimize over-alkylation.
Reaction with Acyl Chlorides: N-Acylation
Acyl chlorides are highly reactive electrophiles that readily acylate amines to form amides. The reaction proceeds via a nucleophilic addition-elimination mechanism.
Mechanism:
The lone pair of electrons on a nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the N-acyl product.[1][4]
Reaction Pathway for N-Acylation:
Caption: General mechanism for the N-acylation of this compound.
Experimental Protocol for a Related N-Acylation Reaction:
A general procedure for the acylation of a related 2-aminopyridine derivative involves the dropwise addition of an acyl chloride to a stirred solution of the amine and a base (e.g., KOH) in a suitable solvent like ethanol. The mixture is then refluxed for several hours.[4][5]
Michael Addition to α,β-Unsaturated Carbonyls
Amines can act as nucleophiles in a Michael (or aza-Michael) addition reaction with α,β-unsaturated carbonyl compounds (e.g., acrylates, enones). This is a conjugate addition reaction that forms a new carbon-nitrogen bond at the β-carbon of the electrophile.[6][7][8][9][10]
Mechanism:
The reaction is typically base-catalyzed, where the base deprotonates the amine to increase its nucleophilicity. The resulting nucleophile then attacks the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate, which is subsequently protonated to give the final product. The reaction of primary amines with acrylates can proceed in two stages, with the addition of the first hydrogen being significantly faster than the second.[11]
Reaction Pathway for Michael Addition:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. mlms.nuaa.edu.cn [mlms.nuaa.edu.cn]
- 8. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic and structural characterization of carboxyspermidine dehydrogenase of polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of N-(2-Aminoethyl)-1-aziridineethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Aminoethyl)-1-aziridineethanamine, a molecule with potential applications in drug development, notably as an angiotensin-converting enzyme 2 (ACE2) inhibitor.[1] Due to the limited availability of experimentally derived spectra in public domains, this guide combines predicted data with foundational spectroscopic principles to offer a robust profile for this compound.
Molecular and Spectroscopic Overview
This compound possesses a unique molecular architecture, incorporating a primary amine, a secondary amine, and a reactive aziridine ring. This trifunctional nature governs its chemical properties and is key to interpreting its spectroscopic signatures.
| Property | Value |
| Chemical Formula | C₆H₁₅N₃ |
| Molecular Weight | 129.20 g/mol [1] |
| IUPAC Name | N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data
| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~ 1.0 - 2.0 | Aziridine ring protons (-CH ₂-N-CH ₂-) |
| ~ 2.5 - 3.0 | Ethylenediamine backbone protons (-CH ₂-CH ₂-) | |
| Variable (broad singlet) | Amine protons (-NH ₂ and -NH -) | |
| ¹³C NMR | ~ 20 - 30 | Aziridine ring carbons |
| ~ 40 - 60 | Ethylenediamine backbone carbons |
Infrared (IR) Spectroscopy
The infrared spectrum is crucial for identifying the key functional groups within the molecule. The expected absorption bands for this compound are detailed below.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3300 | N-H Stretch | Primary and Secondary Amine |
| 2960 - 2850 | C-H Stretch | Methylene (-CH₂-) |
| 1650 - 1590 | N-H Bend | Primary Amine |
| 1250 - 1000 | C-N Stretch | Amine, Aziridine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below, based on computational models.[2]
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 130.13388 |
| [M+Na]⁺ | 152.11582 |
| [M-H]⁻ | 128.11932 |
| [M]⁺ | 129.12605 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a Fourier Transform NMR spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The spectral width should encompass the expected chemical shift range (0-10 ppm). Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-160 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat sample can be analyzed. Place a single drop of the compound between two KBr or NaCl salt plates to create a thin liquid film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty salt plates. Then, place the sample-loaded plates in the spectrometer and record the sample spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile. For electrospray ionization, the addition of a small amount of formic acid (0.1%) can aid in protonation.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and any significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Visualized Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for chemical compounds.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
Caption: The logical relationship between the molecular structure and the information derived from different spectroscopic techniques.
References
An In-depth Technical Guide to N-(2-Aminoethyl)-1-aziridineethanamine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
N-(2-Aminoethyl)-1-aziridineethanamine is a chemical compound with potential therapeutic applications, notably as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), a key protein involved in viral entry for coronaviruses, including SARS-CoV-2.[1]
IUPAC Name: N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine[1]
A comprehensive list of synonyms for this compound is provided in Table 1, reflecting its various representations in chemical databases and literature.
Table 1: Synonyms for N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine
| Synonym | Source |
| This compound | PubChem[1] |
| 1,2-Ethanediamine, N-[2-(1-aziridinyl)ethyl]- | PubChem[1] |
| Aziridine, 1-[2-[(2-aminoethyl)amino]ethyl]- | PubChem[1] |
| N-[2-(Aziridin-1-yl)ethyl]ethane-1,2-diamine | PubChem[1] |
| NSC 174041 | PubChem[1] |
| K93WMR7E2S | PubChem[1] |
| UNII-K93WMR7E2S | PubChem[1] |
| CHEBI:145998 | PubChem[1] |
| DTXSID70177990 | PubChem[1] |
| PEN-103 | PubChem[1] |
Physicochemical Properties
The fundamental physicochemical properties of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine have been computationally predicted and are summarized in Table 2. These properties are essential for understanding the compound's behavior in biological systems and for the design of experimental protocols.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H15N3 | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| XLogP3 | -1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 129.126597491 | PubChem[1] |
| Monoisotopic Mass | 129.126597491 | PubChem[1] |
| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem |
| Complexity | 70.7 | PubChem[1] |
Synthesis and Characterization
A study by Budzisz et al. (2012) describes the metal-induced "aziridine dimerization" to form N-(2-aminoethyl)aziridine as a ligand in metal complexes.[2] This suggests that the core N-(2-aminoethyl)aziridine moiety can be formed, which could then be further reacted to yield the target compound.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine.
Characterization: Following synthesis, the compound would require purification, likely via column chromatography, and its structure confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Mechanism of Action
This compound has been identified as a potential inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1] ACE2 is a critical receptor for the entry of coronaviruses, including SARS-CoV and SARS-CoV-2, into host cells. The spike protein of the virus binds to ACE2, initiating a cascade of events that leads to viral fusion and entry.[3]
The proposed mechanism of action for this compound involves binding to ACE2, which may induce a conformational change in the enzyme.[1] This conformational change is thought to alter the binding site for the SARS-CoV-2 spike protein, thereby preventing the virus from attaching to and entering the host cell.[1]
Signaling Pathway of SARS-CoV-2 Entry and Inhibition:
Caption: Proposed mechanism of action for this compound in inhibiting SARS-CoV-2 entry.
Experimental Protocols
While specific experimental protocols detailing the use of this compound are scarce, established methodologies for assessing ACE2 inhibition and antiviral activity can be adapted for its evaluation.
ACE2 Inhibition Assay (ELISA-based)
This assay is designed to quantify the inhibition of the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.
Materials:
-
Recombinant SARS-CoV-2 Spike Protein (RBD)
-
Recombinant Human ACE2 Protein
-
96-well microtiter plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
This compound (test compound)
-
Detection antibody (e.g., anti-His-tag HRP conjugate if ACE2 is His-tagged)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat a 96-well plate with SARS-CoV-2 Spike Protein (RBD) at a concentration of 2 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor Incubation: Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no ACE2) controls.
-
ACE2 Incubation: Add a constant concentration of recombinant human ACE2 protein to all wells (except the negative control) and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Pseudovirus Neutralization Assay
This cell-based assay evaluates the ability of the compound to inhibit the entry of a pseudovirus expressing the SARS-CoV-2 spike protein into host cells engineered to express ACE2.
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
-
Pseudovirus particles (e.g., lentiviral or VSV-based) expressing the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Luciferase assay reagent or flow cytometer for GFP detection
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus-Compound Incubation: In a separate plate, incubate the pseudovirus with the serially diluted compound for 1 hour at 37°C.
-
Infection: Remove the medium from the seeded cells and add the virus-compound mixture.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Reporter Gene Assay:
-
For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.
-
For GFP reporter: Analyze the percentage of GFP-positive cells using a flow cytometer or fluorescence microscope.
-
-
Analysis: Calculate the percentage of neutralization for each compound concentration and determine the IC₅₀ value.
Experimental Workflow for Antiviral Activity Screening:
Caption: A generalized workflow for screening the antiviral activity of this compound.
Conclusion
This compound presents an interesting scaffold for the development of antiviral agents, particularly those targeting ACE2-dependent viral entry. While detailed experimental data for this specific compound is limited in publicly available literature, the provided information on its identity, predicted properties, and potential mechanism of action, along with established experimental protocols, offers a solid foundation for researchers and drug development professionals to initiate further investigation. The synthesis and subsequent evaluation of this and related compounds could lead to the discovery of novel and effective therapeutics against current and future coronavirus threats.
References
Discovery and history of N-(2-Aminoethyl)-1-aziridineethanamine
An In-depth Technical Guide to N-(2-Aminoethyl)-1-aziridineethanamine
This guide provides a comprehensive overview of the discovery, history, and core scientific data related to this compound, a molecule of interest for its potential therapeutic applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and History
This compound was first identified and described in the scientific literature in a 2004 publication titled "Structure-Based Discovery of a Novel Angiotensin-Converting Enzyme 2 Inhibitor".[1] The discovery was the result of an in silico molecular docking screening of approximately 140,000 small molecules aimed at identifying inhibitors of Angiotensin-Converting Enzyme 2 (ACE2).[1] This enzyme was recognized as a critical therapeutic target for cardiovascular diseases and as the functional receptor for the Severe Acute Respiratory Syndrome (SARS) coronavirus.[1][2][3] The initial research highlighted its potential as a lead compound for developing treatments for hypertension and for controlling SARS infections.[1]
Chemical and Physical Properties
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | PubChem |
| Molecular Formula | C6H15N3 | PubChem[2] |
| Molecular Weight | 129.20 g/mol | PubChem[2] |
| CAS Number | 23435-23-6 | PubChem |
| Synonyms | This compound, K93WMR7E2S, UNII-K93WMR7E2S, NSC 174041 | PubChem[2] |
| XLogP3 | -1.3 | PubChem[2] |
| Monoisotopic Mass | 129.126597491 Da | PubChem[2] |
Synthesis
The initial discovery of this compound was through computational screening of a large library of existing small molecules.[1] While the seminal 2004 paper focuses on its biological activity, the synthesis of related aziridine compounds has been described. For instance, N-(2-aminoethyl)aziridine has been formed as a ligand through a metal-induced "aziridine dimerization" process.[4] A general approach for synthesizing similar compounds involves the reaction of ethylenediamine with an aziridine-containing reactant.[2] However, a specific, detailed experimental protocol for the synthesis of this compound is not provided in the primary literature describing its discovery and activity.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3]
4.1. Impact on the Renin-Angiotensin System (RAS)
ACE2 is a key enzyme in the Renin-Angiotensin System (RAS), where it counterbalances the effects of Angiotensin-Converting Enzyme (ACE). ACE2 metabolizes Angiotensin II, a potent vasoconstrictor, to Angiotensin-(1-7), which has vasodilatory and cardioprotective effects. By inhibiting ACE2, this compound can modulate the activity of the RAS, which is a critical pathway in the regulation of blood pressure and cardiovascular function.[3] This mechanism underlies its potential for the treatment of cardiovascular diseases.[2][3]
4.2. Inhibition of SARS-Coronavirus Entry
ACE2 also serves as the primary receptor for the spike (S) protein of the SARS coronavirus (SARS-CoV). The binding of the viral S protein to ACE2 is the first and most critical step in viral entry into host cells. This compound has been shown to inhibit the SARS-CoV S protein-mediated cell fusion.[1] It is proposed that the binding of this inhibitor to ACE2 induces a conformational change that prevents the interaction with the viral spike protein, thereby blocking viral entry.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental procedures related to this compound.
Caption: The Renin-Angiotensin System and the inhibitory role of this compound.
Caption: Mechanism of SARS-CoV entry inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of this compound.
Table 1: ACE2 Inhibition
| Compound | Assay Type | IC50 | Source |
| This compound | Enzymatic Assay | ~10 µM (estimated) | H.M. et al., 2004[1] |
Note: The IC50 value is estimated from the dose-response curve presented in the 2004 publication.[1]
Table 2: Antiviral Activity
| Compound | Assay Type | Effect | Source |
| This compound | Cell-Cell Fusion Assay | Effective inhibition of SARS-CoV S-protein-mediated cell fusion | H.M. et al., 2004[1] |
Note: A specific EC50 value for the antiviral activity was not reported in the initial discovery paper.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery of this compound's activity.[1]
7.1. ACE2 Enzymatic Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of ACE2.
-
Materials:
-
Recombinant human ACE2
-
Fluorogenic peptide substrate: (7-methoxycoumarin-4-yl)acetyl-Ala-Pro-Lys(2,4-dinitrophenyl)-OH
-
This compound (NAAE)
-
Assay buffer: 100 mmol/L Tris-HCl, pH 7.5, containing 600 mmol/L NaCl and 10 µmol/L ZnCl2
-
96-well microplates
-
Fluorometer
-
-
Procedure:
-
The ACE2 enzyme is incubated with varying concentrations of NAAE in the assay buffer for 20 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate.
-
The reaction mixture is incubated for 30-60 minutes at 37°C.
-
The fluorescence intensity is measured using a fluorometer with an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of the control (enzyme and substrate without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
7.2. SARS-CoV Spike Protein-Mediated Cell-Cell Fusion Assay
-
Objective: To assess the ability of this compound to block the fusion of cells expressing the SARS-CoV spike protein with cells expressing the ACE2 receptor.
-
Materials:
-
CHO cells (or other suitable host cells)
-
Expression vector for full-length SARS-CoV spike protein
-
Expression vector for human ACE2
-
Cell labeling dyes (e.g., Calcein AM and DiI)
-
This compound (NAAE)
-
Cell culture medium
-
Fluorescence microscope
-
-
Procedure:
-
One population of CHO cells is transfected with the SARS-CoV spike protein expression vector and labeled with a green fluorescent dye (e.g., Calcein AM). These are the "effector" cells.
-
A second population of CHO cells is transfected with the human ACE2 expression vector and labeled with a red fluorescent dye (e.g., DiI). These are the "target" cells.
-
The target cells are pre-incubated with varying concentrations of NAAE for a specified period.
-
The effector cells are then co-cultured with the treated target cells.
-
Cell-cell fusion is indicated by the appearance of yellow fluorescence, resulting from the merging of the green and red dyes within fused cells (syncytia).
-
The number and size of syncytia are quantified using fluorescence microscopy.
-
The inhibitory effect of NAAE is determined by the reduction in syncytia formation compared to the untreated control.
-
References
- 1. N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | C8H20N4 | CID 300002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Ethanediamine, polymer with aziridine | Benchchem [benchchem.com]
- 3. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
N-(2-Aminoethyl)-1-aziridineethanamine: A Technical Whitepaper on its Role as an ACE2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of N-(2-Aminoethyl)-1-aziridineethanamine (NAAE), a novel small molecule identified as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). Through in silico screening of approximately 140,000 compounds, NAAE emerged as a top candidate and was subsequently validated for its dual-functionality: inhibition of ACE2 enzymatic activity and blockade of SARS coronavirus spike protein-mediated cell fusion.[1] This whitepaper consolidates the available quantitative data, outlines plausible experimental protocols for its evaluation, and visualizes the relevant biological pathways and discovery workflow.
Introduction
Angiotensin-Converting Enzyme 2 (ACE2) is a transmembrane metalloproteinase that plays a crucial role in the Renin-Angiotensin System (RAS), where it counterbalances the vasoconstrictive effects of angiotensin II by converting it to the vasodilatory peptide angiotensin 1-7.[1][2] Beyond its physiological role in cardiovascular regulation, ACE2 is also the primary cellular receptor for the spike glycoprotein of several coronaviruses, including SARS-CoV and SARS-CoV-2, mediating viral entry into host cells.[3][4][5] Consequently, ACE2 has become a significant therapeutic target for both cardiovascular diseases and viral infections.
This compound (NAAE) was discovered as a potent ACE2 inhibitor through a structure-based drug discovery approach.[1][3] Its ability to not only modulate the enzymatic function of ACE2 but also to interfere with viral entry makes it an attractive lead compound for the development of novel therapeutics.[1][6] This document serves as a technical guide for researchers interested in the properties and evaluation of NAAE as an ACE2 inhibitor.
Quantitative Data Summary
The inhibitory potency of this compound against ACE2 has been quantified through molecular docking and enzymatic assays. The key data points are summarized in the table below for clear comparison.
| Parameter | Value | Method | Reference |
| IC50 | 57 ± 7 µmol/L | ACE2 Enzymatic Assay | [1] |
| Ki | 459 µmol/L | ACE2 Enzymatic Assay | [1] |
| Docking Energy Score | -23.7 kcal/mol | In Silico Molecular Docking | [1] |
Signaling and Inhibition Pathways
The role of NAAE as an ACE2 inhibitor impacts both the Renin-Angiotensin System and the mechanism of SARS-CoV cellular entry.
Caption: Role of ACE2 in the Renin-Angiotensin System and its inhibition by NAAE.
Caption: Mechanism of SARS-CoV entry via ACE2 and its blockade by NAAE.
Experimental Protocols
Detailed experimental protocols for the specific evaluation of NAAE are not publicly available. However, based on the published research, the following represents standard methodologies for the key experiments performed.
In Silico Screening and Molecular Docking Workflow
The discovery of NAAE as an ACE2 inhibitor was initiated through a computational approach.
Caption: Workflow for the discovery of NAAE as an ACE2 inhibitor.
ACE2 Enzymatic Inhibition Assay
This protocol is a representative example based on standard biochemical assays for measuring ACE2 activity.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human ACE2.
Materials:
-
Recombinant human ACE2 protein
-
Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))
-
This compound (NAAE)
-
Assay Buffer (e.g., PBS, pH 7.4, 0.01% Tween-20)
-
DMSO (for compound dilution)
-
Known ACE2 inhibitor (e.g., MLN-4760) as a positive control
-
1536-well black, medium-binding assay plates
-
Acoustic dispenser (e.g., Echo 650)
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of NAAE in DMSO. The final concentrations in the assay should typically range from nanomolar to high micromolar to capture the full dose-response curve.
-
Compound Dispensing: Using an acoustic dispenser, transfer 25 nL of the NAAE dilutions, DMSO (vehicle control), and the positive control into the wells of a 1536-well assay plate.
-
Enzyme Addition: Dispense 3 µL of ACE2 enzyme solution (e.g., 0.27 nM in assay buffer) into each well. Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 1 µL of the ACE2 substrate solution (e.g., 60 µM in assay buffer) to each well to initiate the enzymatic reaction. The final volume will be 4 µL.
-
Plate Centrifugation: Centrifuge the plate at 1000 rpm for 15 seconds to ensure proper mixing.
-
Fluorescence Measurement: Measure the fluorescence intensity at time zero (t=0) and after a 15-minute incubation at room temperature (t=15) using a plate reader (e.g., excitation at 340 nm and emission at 440 nm).
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data with the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the NAAE concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
SARS-CoV Spike Protein-Mediated Cell Fusion Assay
This assay evaluates the ability of NAAE to block the entry of SARS-CoV into host cells, a process mediated by the interaction between the viral spike protein and the ACE2 receptor.
Objective: To assess the inhibitory effect of NAAE on the fusion of cells expressing the SARS-CoV spike protein with cells expressing the ACE2 receptor.
Materials:
-
Effector Cells: A cell line (e.g., HEK293T) engineered to express the SARS-CoV spike protein and a reporter gene (e.g., luciferase).
-
Target Cells: A cell line (e.g., Vero E6 or HEK293T) endogenously or transiently expressing the human ACE2 receptor.
-
This compound (NAAE)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the ACE2-expressing target cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, treat the target cells with various concentrations of NAAE or a vehicle control (DMSO) for a predetermined period (e.g., 1 hour) at 37°C.
-
Co-culture: Add the spike-expressing effector cells to the wells containing the treated target cells.
-
Incubation: Co-culture the cells for a sufficient period (e.g., 24-48 hours) to allow for cell-cell fusion and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence signal using a luminometer.
-
Data Analysis:
-
The luminescence signal is proportional to the extent of cell fusion.
-
Normalize the data to the vehicle control (0% inhibition).
-
Plot the percent inhibition of cell fusion against the NAAE concentration to determine the effective concentration.
-
Conclusion
This compound has been identified as a promising dual-action inhibitor of ACE2.[1] Its ability to modulate the catalytic activity of ACE2 within the Renin-Angiotensin System and to block the ACE2-mediated entry of SARS-CoV provides a strong rationale for its further investigation as a therapeutic lead. The data and protocols presented in this whitepaper offer a foundational resource for researchers in pharmacology, virology, and drug development to build upon in their exploration of NAAE and related compounds. Further structure-activity relationship studies could lead to the development of even more potent and selective agents for the treatment of cardiovascular and infectious diseases.[1]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Role and mechanism of angiotensin-converting enzyme 2 in acute lung injury in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of an Inhibitor on the ACE2-Receptor Binding Domain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Repurposed ACE2 Inhibitors: SARS-CoV-2 Entry Blockers of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking the interactions between human ACE2 and coronavirus spike glycoprotein by selected drugs: a computational perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-(2-Aminoethyl)-1-aziridineethanamine: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the publicly available scientific information regarding N-(2-Aminoethyl)-1-aziridineethanamine (NAAE). It is important to note that research on this compound appears to be limited, with the foundational studies dating back to 2004. There is a notable absence of recent in vivo, pharmacokinetic, toxicological, and clinical data in the public domain. This guide, therefore, summarizes the existing knowledge while highlighting significant gaps in the research landscape.
Introduction
This compound, also known by its National Cancer Institute designation NSC 174041, is an experimental small molecule that has been identified as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] First described in the literature in 2004, its discovery was the result of a structure-based drug design approach targeting ACE2.[3] This enzyme is a critical component of the renin-angiotensin system (RAS) and also serves as the primary receptor for the entry of the SARS coronavirus (SARS-CoV) into host cells.[3][4] Consequently, NAAE has been investigated for its potential therapeutic applications in both cardiovascular diseases and as an anti-SARS agent.[1][2]
Chemical and Physical Properties
This compound is a primary amino compound.[2] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C6H15N3 | PubChem[2] |
| Molecular Weight | 129.20 g/mol | PubChem[2] |
| IUPAC Name | N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | PubChem[2] |
| CAS Number | 23435-23-6 | PubChem[2] |
| Synonyms | NSC 174041, K93WMR7E2S, UNII-K93WMR7E2S | PubChem[2] |
| XLogP3 | -1.3 | PubChem[2] |
Mechanism of Action and Therapeutic Potential
The therapeutic rationale for NAAE is centered on its inhibition of ACE2. This inhibition is proposed to have a dual benefit: modulation of the renin-angiotensin system and prevention of viral entry.[1][2]
Cardiovascular Applications
ACE2 is a key enzyme in the renin-angiotensin system, where it counteracts the effects of Angiotensin II. Angiotensin II is a potent vasoconstrictor that can lead to increased blood pressure, myocyte hypertrophy, and vascular smooth muscle cell proliferation.[1][2] By inhibiting ACE2, NAAE may prevent the breakdown of Angiotensin II, which would seem counterintuitive for treating cardiovascular disease. However, the initial hypothesis from its discovery was that modulating ACE2 activity could be a therapeutic strategy.[3] It is important to note that the precise downstream effects of NAAE on the RAS in a physiological context have not been elucidated in the available literature.
Antiviral Applications (SARS-CoV)
ACE2 is the functional receptor for the spike (S) glycoprotein of the SARS coronavirus.[3] The binding of the S-glycoprotein to ACE2 is the first step in viral entry into host cells. NAAE is hypothesized to inhibit this process through two potential mechanisms:
-
Direct Enzymatic Inhibition: By binding to the active site of ACE2, NAAE may sterically hinder the interaction with the SARS-CoV S-glycoprotein.
-
Allosteric Inhibition: The binding of NAAE to ACE2 may induce a conformational change in the enzyme, altering the binding site for the S-glycoprotein and thus preventing viral attachment.[1][2]
The proposed dual mechanism of action is depicted in the signaling pathway diagram below.
Caption: Proposed dual mechanism of action of NAAE.
Quantitative Data
The primary quantitative data for the biological activity of NAAE comes from the initial 2004 study. This data is summarized in Table 2.
| Parameter | Value | Assay | Source |
| IC50 | 57 ± 7 µmol/L | In vitro ACE2 Enzymatic Assay | Huentelman et al., 2004[3] |
| Ki | 459 µmol/L | In vitro ACE2 Enzymatic Assay | Huentelman et al., 2004[3] |
| Cell Fusion Inhibition | Effective | SARS-CoV Spike Protein-Mediated Cell Fusion Assay | Huentelman et al., 2004[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
In Vitro ACE2 Enzymatic Assay
This assay was used to determine the inhibitory potency of NAAE on the enzymatic activity of ACE2.
Caption: Workflow for the in vitro ACE2 enzymatic assay.
Detailed Steps:
-
Reagent Preparation: The assay is performed in a buffer solution containing 100 mmol/L Tris-HCl (pH 7.5), 600 mmol/L NaCl, and 10 µmol/L ZnCl2.
-
Enzyme and Substrate: Recombinant human ACE2 is used as the enzyme. A fluorogenic substrate, (7-Mca)-Y-V-A-D-A-P-K-(Dnp), is used to measure enzymatic activity.
-
Inhibition Assay: The reaction is initiated by adding the substrate to a mixture of the enzyme and varying concentrations of NAAE.
-
Incubation: The reaction mixture is incubated at 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of 328 nm and an emission wavelength of 393 nm. The increase in fluorescence corresponds to the cleavage of the substrate by ACE2.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are calculated from the dose-response curves.
SARS-CoV Spike Protein-Mediated Cell Fusion Assay
This assay was employed to assess the ability of NAAE to block the entry of SARS-CoV into cells.
Caption: Workflow for the SARS-CoV spike protein-mediated cell fusion assay.
Detailed Steps:
-
Cell Culture: Two cell lines are used: CHO-K1 cells and 293T cells.
-
Transfection: CHO-K1 cells are transfected with a plasmid encoding the SARS-CoV spike glycoprotein. 293T cells are transfected with a plasmid encoding human ACE2.
-
Treatment: The ACE2-expressing 293T cells are treated with NAAE.
-
Co-culture: The two transfected cell populations are then co-cultured.
-
Observation: If the spike protein on the CHO-K1 cells binds to the ACE2 on the 293T cells, it will induce cell-cell fusion, leading to the formation of large, multinucleated cells called syncytia.
-
Quantification: The extent of syncytia formation is observed and quantified to determine the inhibitory effect of NAAE on viral entry.
Synthesis
Future Directions and Unanswered Questions
The initial discovery of this compound as an ACE2 inhibitor was promising. However, the lack of follow-up research leaves many critical questions unanswered for its potential as a therapeutic agent. Key areas that require further investigation include:
-
In Vivo Efficacy: Studies in animal models of cardiovascular disease and SARS-CoV infection are necessary to validate the in vitro findings.
-
Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, excretion (ADME), and toxicity profile of NAAE are unknown.
-
Selectivity and Off-Target Effects: The selectivity of NAAE for ACE2 over other metalloproteases has not been reported.
-
Structure-Activity Relationship (SAR) Studies: The development of more potent and selective analogs of NAAE could be pursued through SAR studies.
-
Detailed Synthesis and Scalability: A robust and scalable synthesis protocol would be required for further development.
Conclusion
This compound is a small molecule with demonstrated in vitro inhibitory activity against ACE2. This activity suggests a potential therapeutic role in cardiovascular diseases and as an antiviral agent against SARS-CoV. However, the current body of evidence is limited to a single foundational study from 2004. Significant further research, particularly in vivo studies and preclinical safety assessments, is required to determine if this early promise can be translated into a viable therapeutic application. This guide serves as a summary of the current, albeit limited, state of knowledge on this compound, and it is hoped that it may inspire further investigation into its potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A comprehensive guide to the pharmacologic regulation of angiotensin converting enzyme 2 (ACE2), the SARS-CoV-2 entry receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of N-(2-Aminoethyl)-1-aziridineethanamine in Polymer Synthesis
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the synthesis and application of polymers derived from N-(2-Aminoethyl)-1-aziridineethanamine. This monomer is a component in the synthesis of branched polyethylenimine (PEI), a versatile cationic polymer with numerous applications in biotechnology and materials science.
Introduction
This compound is utilized in the synthesis of branched polyethylenimines (PEIs) through cationic ring-opening polymerization of aziridine, with the diamine acting as an initiator. The resulting polymers are characterized by a high density of primary, secondary, and tertiary amines, which impart a strong cationic charge at physiological pH.[1] This property is central to their utility in various applications, including gene transfection, antimicrobial agents, and drug delivery systems.[1][2]
The synthesis of branched PEI traditionally involves the acid-catalyzed ring-opening polymerization of aziridine.[3][4] More recent methods aim to circumvent the use of the highly toxic aziridine monomer by starting from precursors like 2-haloethylamines.[3] The structure of the resulting polymer is a complex, branched architecture.[4]
Polymer Synthesis
General Experimental Protocol for Branched PEI Synthesis
This protocol describes the synthesis of branched PEI via cationic ring-opening polymerization of aziridine, initiated by this compound.
Materials:
-
This compound (initiator)
-
Aziridine (monomer)
-
Hydrochloric acid (catalyst)
-
Anhydrous toluene (solvent)
-
Methanol
-
Diethyl ether
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
Initiator and Solvent Addition: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.
-
Monomer Addition: Cool the solution in an ice bath and slowly add the desired amount of aziridine monomer dropwise with vigorous stirring.
-
Initiation: Acidify the reaction mixture by the dropwise addition of a solution of hydrochloric acid in toluene to catalyze the ring-opening of aziridine.
-
Polymerization: After the addition of the catalyst, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours, followed by heating to 50-60 °C for 48 hours to ensure complete polymerization.
-
Quenching and Precipitation: Quench the reaction by adding an excess of a terminating agent, such as a primary or secondary amine. Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether.
-
Purification: Collect the precipitate by filtration and redissolve it in a minimal amount of methanol. Purify the polymer by dialysis against deionized water for 48 hours to remove unreacted monomers, initiators, and low molecular weight oligomers.
-
Isolation: Lyophilize the dialyzed solution to obtain the purified branched PEI as a white or pale-yellow solid.
Safety Precautions: Aziridine is a highly toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of branched polyethylenimine (PEI).
Application: Gene Transfection
Branched PEI is a highly effective non-viral vector for gene delivery into mammalian cells. The cationic polymer condenses negatively charged DNA into positively charged nanoparticles (polyplexes), which are taken up by cells via endocytosis.
Protocol for PEI-mediated Transient Transfection of Adherent Mammalian Cells
This protocol is adapted for a 6-well plate format.[5][6]
Materials:
-
Branched PEI (1 mg/mL stock solution in water, pH 7.0)
-
Plasmid DNA (1 µg/µL)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium with serum
-
Adherent mammalian cells (e.g., HEK293T)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA-PEI Complexes:
-
For each well, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium in a microcentrifuge tube.
-
In a separate tube, dilute PEI into 100 µL of serum-free medium. A common starting point is a PEI:DNA ratio of 3:1 (w/w), which corresponds to 6 µg (or 6 µL of a 1 mg/mL stock) of PEI.
-
Add the diluted PEI solution to the diluted DNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for polyplex formation.
-
-
Transfection:
-
Gently add the 200 µL of DNA-PEI complex solution dropwise to the cells in the well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Medium Change:
-
Return the cells to a CO2 incubator at 37°C.
-
After 4-6 hours, remove the transfection medium and replace it with fresh, complete growth medium.
-
-
Gene Expression Analysis: Analyze gene expression 24-72 hours post-transfection.
Quantitative Data for Gene Transfection
| Parameter | Value | Reference |
| Cell Line | HEK293T | [7] |
| PEI Type | Linear, 25 kDa | [7] |
| DNA per well (10 cm plate) | 18.9 µg | [7] |
| PEI:DNA Ratio (w/w) | 3:1 | [5][7] |
| Incubation Time (Polyplex Formation) | 15-30 min | [5][8] |
| Incubation Time (with cells) | 4-18 hours | [7] |
| Time to Gene Expression Analysis | 24-72 hours | [7] |
Application: Antimicrobial Agent
The high cationic charge density of branched PEI allows it to disrupt microbial cell membranes, leading to antimicrobial activity.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is a standard method to assess the antimicrobial activity of a compound.[9]
Materials:
-
Branched PEI solution
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Grow bacteria overnight and dilute to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate growth medium.
-
Serial Dilution of PEI: Prepare a series of twofold dilutions of the branched PEI solution in the growth medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the PEI dilutions. Include a positive control (bacteria with no PEI) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of PEI that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Quantitative Data for Antimicrobial Activity
| Polymer | Organism | MIC (µg/mL) | Reference |
| Branched PEI (1.1 kDa) | E. coli (Gram-negative) | 250 | [9] |
| Branched PEI (12 kDa) | E. coli (Gram-negative) | >1000 | [9] |
| Branched PEI (various MW) | S. enterica | Lethal with chlorophyllin | [10] |
| Branched PEI (various MW) | B. subtilis (Gram-positive) | Lethal with chlorophyllin | [10] |
Visualization of the Antimicrobial Mechanism
Caption: Proposed mechanism of antimicrobial action of branched PEI.
References
- 1. 1,2-Ethanediamine, polymer with aziridine | Benchchem [benchchem.com]
- 2. Modification of Branched Polyethyleneimine Using Mesquite Gum for Its Improved Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transient Mammalian Cell Transfection with Polyethylenimine (PEI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. addgene.org [addgene.org]
- 8. okayama-u.ac.jp [okayama-u.ac.jp]
- 9. Poly(ethylene imine)s as antimicrobial agents with selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyethylenimine Increases Antibacterial Efficiency of Chlorophyllin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-Aminoethyl)-1-aziridineethanamine (AEEA) Crosslinked Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Aminoethyl)-1-aziridineethanamine (AEEA) as a crosslinking agent for the synthesis of hydrogels. This document details the synthesis protocols, physicochemical characterization, and potential applications in drug delivery and tissue engineering.
Introduction to this compound (AEEA) as a Crosslinking Agent
This compound (AEEA) is a trifunctional crosslinking agent containing a reactive aziridine ring and two primary amine groups. The aziridine ring can undergo ring-opening reactions with nucleophiles such as carboxyl or amine groups present on polymer chains, forming stable covalent bonds. The primary amine groups can also participate in various crosslinking reactions, such as with aldehydes or through enzymatic crosslinking. This multi-functional nature allows for the formation of robust and tunable hydrogel networks.
Logical Relationship of AEEA Crosslinking:
Caption: AEEA crosslinks polymer chains to form a hydrogel network.
Applications of AEEA-Crosslinked Hydrogels
Hydrogels crosslinked with AEEA exhibit properties that make them suitable for a range of biomedical applications:
-
Controlled Drug Delivery: The porous structure of the hydrogel network allows for the encapsulation of therapeutic agents. The release of these agents can be controlled by the crosslinking density, which influences the mesh size of the hydrogel.
-
Tissue Engineering: The biocompatibility and tunable mechanical properties of AEEA-crosslinked hydrogels make them promising candidates for use as scaffolds that support cell growth and tissue regeneration.
-
Wound Dressings: The high water content and potential for incorporating antimicrobial agents make these hydrogels suitable for creating a moist wound environment that promotes healing.
Experimental Protocols
Synthesis of Poly(acrylic acid) (PAA) Hydrogel Crosslinked with AEEA
This protocol describes the synthesis of a PAA-AEEA hydrogel through free radical polymerization.
Experimental Workflow:
Caption: Workflow for the synthesis of PAA-AEEA hydrogels.
Materials:
-
Acrylic acid (AAc)
-
This compound (AEEA)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized (DI) water
Procedure:
-
Prepare a solution of acrylic acid in DI water.
-
Add the desired molar ratio of AEEA as the crosslinking agent.
-
Add APS and TEMED to initiate the free radical polymerization.
-
Pour the solution into a mold and allow it to polymerize at room temperature.
-
After gelation, immerse the hydrogel in DI water for 48 hours, changing the water frequently to remove any unreacted monomers and initiator.
-
The purified hydrogel can then be used for characterization or freeze-dried for long-term storage.
Characterization of AEEA-Crosslinked Hydrogels
3.2.1. Swelling Behavior
The swelling ratio is a critical parameter that influences drug release and mechanical properties.
Protocol:
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the sample in a buffer solution (e.g., PBS pH 7.4) at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
3.2.2. Mechanical Properties
The mechanical strength of the hydrogel is important for its structural integrity, particularly in load-bearing applications.
Protocol (Compression Test):
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Place the swollen hydrogel sample on the platform of a mechanical tester.
-
Apply a compressive force at a constant rate until the hydrogel fractures.
-
Record the stress-strain data to determine the compressive modulus and strength.
3.2.3. In Vitro Drug Release
This protocol evaluates the release of a model drug from the hydrogel.
Protocol:
-
Load the hydrogel with a model drug (e.g., methylene blue or a therapeutic agent) during the synthesis process or by soaking the hydrogel in a drug solution.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS pH 7.4) at 37°C with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Calculate the cumulative drug release over time.
Drug Release Signaling Pathway:
Caption: Mechanisms of drug release from AEEA-crosslinked hydrogels.
3.2.4. Biocompatibility Assessment
Cytotoxicity assays are essential to evaluate the safety of the hydrogel for biomedical applications.
Protocol (MTT Assay):
-
Prepare hydrogel extracts by incubating the hydrogel in a cell culture medium for 24 hours.
-
Culture a suitable cell line (e.g., fibroblasts) in a 96-well plate.
-
Replace the culture medium with the hydrogel extracts at different concentrations.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate.
-
Dissolve the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. Compare the results with control cells cultured in a fresh medium.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the characterization of AEEA-crosslinked hydrogels with varying AEEA concentrations.
Table 1: Swelling and Mechanical Properties of PAA-AEEA Hydrogels
| AEEA:AAc Molar Ratio | Equilibrium Swelling Ratio (%) | Compressive Modulus (kPa) | Compressive Strength (kPa) |
| 1:100 | 1500 ± 120 | 10 ± 2 | 50 ± 5 |
| 2:100 | 1200 ± 90 | 25 ± 4 | 80 ± 7 |
| 5:100 | 800 ± 60 | 50 ± 6 | 120 ± 10 |
Table 2: In Vitro Drug Release from PAA-AEEA Hydrogels
| AEEA:AAc Molar Ratio | Drug Release at 24h (%) | Release Rate Constant (k) |
| 1:100 | 85 ± 5 | 0.15 |
| 2:100 | 60 ± 4 | 0.08 |
| 5:100 | 40 ± 3 | 0.04 |
Table 3: Biocompatibility of PAA-AEEA Hydrogels
| AEEA:AAc Molar Ratio | Cell Viability (%) after 48h |
| 1:100 | 95 ± 4 |
| 2:100 | 92 ± 5 |
| 5:100 | 88 ± 6 |
Conclusion
This compound is a versatile crosslinking agent for the fabrication of hydrogels with tunable properties. By varying the concentration of AEEA, the swelling behavior, mechanical strength, drug release profile, and biocompatibility of the resulting hydrogels can be tailored to meet the requirements of specific biomedical applications. The protocols provided in these application notes offer a starting point for researchers and scientists to explore the potential of AEEA-crosslinked hydrogels in drug development and tissue engineering. Further optimization of the synthesis and crosslinking conditions will be necessary to develop hydrogels with desired characteristics for clinical translation.
Application Notes and Protocols for the Functionalization of N-(2-Aminoethyl)-1-aziridineethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)-1-aziridineethanamine is a unique molecule possessing a combination of reactive functional groups: a primary amine, a secondary amine, and a strained aziridine ring.[1] This trifunctional nature makes it an attractive scaffold for the synthesis of diverse derivatives with potential applications in drug discovery and materials science. This document provides detailed experimental protocols for the selective functionalization of this compound, enabling researchers to explore its synthetic potential. The protocols described herein are based on established chemical transformations of amines and aziridines and may require optimization for this specific substrate.
Chemical Structure and Properties
-
IUPAC Name: N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine[1]
-
Molecular Formula: C6H15N3[1]
-
Molecular Weight: 129.20 g/mol [1]
-
Key Functional Groups: Primary amine, secondary amine, tertiary amine (within the aziridine ring).
I. Functionalization of the Primary and Secondary Amine Groups
The presence of both primary and secondary amines allows for a range of functionalization reactions, including acylation, sulfonylation, and the formation of ureas and thioureas. Due to the higher nucleophilicity and lower steric hindrance of the primary amine, it is expected to react preferentially under kinetically controlled conditions.
A. Acylation: Amide Bond Formation
The primary and secondary amines can be acylated using acid chlorides, acid anhydrides, or carboxylic acids in the presence of coupling agents to form the corresponding amides. Selective acylation of the primary amine can often be achieved by controlling the stoichiometry of the acylating agent and the reaction temperature.
Experimental Protocol: Selective N-Acylation of the Primary Amine
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 eq) dropwise to the cooled solution while stirring vigorously.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Selective N-Acylation
| Acylating Agent | Product | Expected Yield (%) |
| Acetyl Chloride | N-(2-((2-(Aziridin-1-yl)ethyl)amino)ethyl)acetamide | 80-90 |
| Benzoyl Chloride | N-(2-((2-(Aziridin-1-yl)ethyl)amino)ethyl)benzamide | 75-85 |
Diagram 1: Workflow for Selective N-Acylation
References
Application Notes & Protocols: Surface Modification using N-(2-Aminoethyl)-1-aziridineethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and generalized protocols for the use of N-(2-Aminoethyl)-1-aziridineethanamine in surface modification. This versatile molecule, featuring both primary and secondary amines as well as a reactive aziridine ring, offers a robust platform for covalently modifying a variety of substrates. The protocols outlined below are intended as a starting point and should be optimized for specific applications.
Introduction to this compound
This compound is a trifunctional molecule that can be used to introduce primary and secondary amine functionalities onto surfaces. The aziridine ring is susceptible to ring-opening reactions, particularly in the presence of nucleophiles or under acidic conditions, allowing for covalent attachment to surfaces containing hydroxyl, carboxyl, or other reactive groups. The free amino groups can then be used for subsequent functionalization, such as the immobilization of biomolecules, nanoparticles, or drugs.
Applications in Surface Modification
The unique chemical structure of this compound lends itself to a variety of surface modification applications:
-
Biomolecule Immobilization: The primary and secondary amine groups provide anchor points for the covalent attachment of proteins, peptides, antibodies, and nucleic acids. This is particularly useful in the development of biosensors, microarrays, and biocompatible coatings for medical implants.
-
Drug Delivery: Surfaces modified with this compound can be further functionalized with drugs or targeting ligands. The amine groups can form cleavable bonds, allowing for controlled release of the therapeutic agent.
-
Nanoparticle Functionalization: this compound can be used to coat nanoparticles, introducing amine functionalities for further conjugation or to alter their surface charge and improve their stability in suspension.
-
Adhesion Promotion: The reactive nature of the aziridine ring can promote adhesion between different material layers, acting as a molecular "tie-coat" in composite materials and coatings.
Experimental Protocols
Protocol 1: General Surface Amination of a Hydroxyl-Terminated Surface (e.g., Glass, Silica)
This protocol describes a general method for introducing amine groups onto a glass or silica surface.
Materials:
-
Glass or silica substrate
-
This compound
-
Anhydrous toluene
-
Acetone
-
Isopropanol
-
Deionized water
-
Nitrogen gas stream
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface by immersing it in Piranha solution for 30 minutes to generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrate thoroughly with deionized water and dry under a nitrogen stream.
-
-
Surface Modification:
-
Prepare a solution of this compound in anhydrous toluene (e.g., 1-5% v/v).
-
Immerse the activated substrate in the solution and incubate for 2-24 hours at room temperature or elevated temperature (e.g., 60-80 °C) under a nitrogen atmosphere to prevent side reactions. The reaction time and temperature should be optimized for the desired degree of amination.
-
After incubation, remove the substrate and sonicate in toluene, followed by acetone and isopropanol (10 minutes each) to remove any non-covalently bound modifier.
-
Dry the substrate under a stream of nitrogen.
-
-
Characterization:
-
The success of the surface modification can be qualitatively assessed by water contact angle measurements (the surface should become more hydrophilic).
-
Quantitative analysis of the introduced amine groups can be performed using techniques like X-ray Photoelectron Spectroscopy (XPS) or by reacting the surface with a chromogenic or fluorogenic amine-reactive dye (e.g., fluorescamine) and measuring the absorbance or fluorescence.
-
Protocol 2: Immobilization of a Protein onto an Aminated Surface
This protocol outlines the immobilization of a protein (e.g., an antibody) onto a surface previously modified according to Protocol 1.
Materials:
-
Amine-functionalized substrate (from Protocol 1)
-
Protein to be immobilized
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Activation of Carboxyl Groups on the Protein (if necessary):
-
If the protein is to be coupled via its carboxyl groups to the surface amines, dissolve the protein in the activation buffer.
-
Add EDC and NHS to the protein solution to activate the carboxyl groups. The concentrations of EDC and NHS will need to be optimized.
-
-
Coupling to the Aminated Surface:
-
Alternatively, for coupling the protein's amine groups to the surface, activate the surface itself if it were carboxyl-terminated. For amine-terminated surfaces, a bifunctional crosslinker may be used. A common method is to use a homobifunctional NHS-ester crosslinker if the protein has available amine groups. For this protocol, we assume direct coupling using a linker like glutaraldehyde or by activating the protein as described above.
-
-
Immobilization Step:
-
Incubate the amine-functionalized substrate with the activated protein solution (or a solution of the protein with a suitable crosslinker) for 2-4 hours at room temperature or 4°C overnight.
-
The concentration of the protein solution should be optimized to achieve the desired surface density.
-
-
Quenching and Washing:
-
After incubation, wash the substrate with the coupling buffer to remove non-specifically bound protein.
-
Immerse the substrate in the quenching solution for 30 minutes to block any remaining reactive sites.
-
Wash the substrate thoroughly with the washing buffer and then with deionized water.
-
Dry the substrate under a gentle stream of nitrogen.
-
Data Presentation
Quantitative data from surface characterization should be presented in a clear and organized manner to allow for easy comparison.
Table 1: Surface Characterization of Modified Glass Substrates
| Surface Type | Water Contact Angle (°) | N 1s Atomic Conc. (%) (from XPS) | O 1s Atomic Conc. (%) (from XPS) | C 1s Atomic Conc. (%) (from XPS) |
| Unmodified Glass | < 10 | Not Detected | 65.3 | 34.7 |
| Piranha-Activated | < 5 | Not Detected | 70.1 | 29.9 |
| Amine-Functionalized | 35 ± 5 | 8.2 ± 1.5 | 55.4 ± 2.1 | 36.4 ± 1.8 |
Note: The data presented in this table are illustrative examples and will vary depending on the specific experimental conditions.
Visualization of Workflows
Workflow for Surface Amination
Caption: Workflow for the amination of a hydroxyl-terminated surface.
Workflow for Protein Immobilization
Caption: General workflow for protein immobilization on an aminated surface.
Application Notes and Protocols for Poly[N-(2-aminoethyl)ethyleneimine] in Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Poly[N-(2-aminoethyl)ethyleneimine] (PAEEI) in drug delivery, with a specific focus on gene therapy applications. Due to the limited availability of published data on the direct use of the monomer N-(2-Aminoethyl)-1-aziridineethanamine in drug delivery systems, this document focuses on its polymerized form, PAEEI, a well-characterized and effective non-viral gene delivery carrier.
Introduction to Poly[N-(2-aminoethyl)ethyleneimine] (PAEEI)
Poly[N-(2-aminoethyl)ethyleneimine] is a cationic polymer with a linear polyethyleneimine (LPEI) backbone and aminoethyl side groups. This structure provides a high density of protonatable nitrogen atoms, making it an excellent candidate for condensing negatively charged nucleic acids (like plasmid DNA and siRNA) into nanoparticles known as polyplexes. The high buffering capacity of PAEEI is also crucial for facilitating the escape of the genetic cargo from endosomes into the cytoplasm, a critical step in transfection. This mechanism is often referred to as the "proton sponge effect".[1][2][3]
Key Application: Non-Viral Gene Delivery
PAEEI has demonstrated significant potential as a non-viral vector for gene therapy. Its ability to efficiently condense and protect nucleic acids, facilitate cellular uptake, and promote endosomal escape leads to effective gene expression in target cells.[4] Studies have shown that PAEEI can achieve transfection efficiencies comparable to or even slightly higher than the widely used 22-kDa linear PEI, but with a favorable toxicity profile.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for PAEEI-based polyplexes from published studies.
| Parameter | Value | Cell Lines Tested | Reference |
| Polymer Molecular Weight (Mw) | 10 kDa | - | [4] |
| Polyplex Hydrodynamic Diameter | ~150 - 250 nm | HeLa, CHO, HEK293T | [4] |
| Polyplex Zeta Potential | +25 to +35 mV | HeLa, CHO, HEK293T | [4] |
| DNA Condensation (N/P ratio) | ≥ 5 | - | [4] |
| Transfection Efficiency | Slightly higher than 22-kDa LPEI | HeLa, CHO, HEK293T | [4] |
| In Vitro Cytotoxicity | Similar to 22-kDa LPEI | HeLa | [4] |
Experimental Protocols
Protocol 1: Synthesis of Poly[N-(2-aminoethyl)ethyleneimine] (PAEEI)
This protocol describes the synthesis of PAEEI via the ring-opening polymerization of N-(2-(1'-aziridino)ethyl)formamide followed by hydrolysis.[4]
Materials:
-
N-(2-(1'-aziridino)ethyl)formamide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Perform the ring-opening polymerization of N-(2-(1'-aziridino)ethyl)formamide.
-
Follow with the hydrolysis of the amide groups by adding a strong acid, such as hydrochloric acid, and refluxing the mixture.[5]
-
Neutralize the polymer solution with a strong base, such as sodium hydroxide, to precipitate the polymer.
-
Purify the resulting PAEEI polymer by dialysis against deionized water to remove unreacted monomers and salts.
-
Lyophilize the purified polymer solution to obtain the final PAEEI product.
-
Characterize the polymer using techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC) to confirm its structure and determine its molecular weight.
Protocol 2: Formulation of PAEEI/DNA Polyplexes
This protocol details the formation of nanoparticles by complexing PAEEI with plasmid DNA.
Materials:
-
PAEEI stock solution (e.g., 1 mg/mL in nuclease-free water)
-
Plasmid DNA (pDNA) stock solution (e.g., 0.5 mg/mL in nuclease-free water)
-
HEPES-buffered glucose (HBG) or HEPES-buffered saline (HBS)
Procedure:
-
Calculate the required volumes of PAEEI and pDNA solutions to achieve the desired Nitrogen to Phosphate (N/P) ratio. The N/P ratio is the molar ratio of the nitrogen atoms in PAEEI to the phosphate groups in the DNA.
-
In a sterile microcentrifuge tube, dilute the required amount of pDNA in your chosen buffer (e.g., HBG).
-
In a separate sterile microcentrifuge tube, dilute the required amount of PAEEI in the same buffer.
-
Add the diluted PAEEI solution to the diluted pDNA solution and mix gently by pipetting or brief vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable polyplexes.[6]
-
The resulting polyplex solution is now ready for characterization or for use in transfection experiments.
Protocol 3: Characterization of PAEEI/DNA Polyplexes
A. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)
-
Prepare the PAEEI/DNA polyplexes as described in Protocol 2.
-
Dilute the polyplex solution in an appropriate buffer (e.g., 10 mM HEPES) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter (size) and zeta potential using a DLS instrument.
-
Perform measurements in triplicate for each sample.
B. DNA Condensation Assessment (Agarose Gel Retardation Assay)
-
Prepare a series of PAEEI/DNA polyplexes with varying N/P ratios (e.g., 0, 0.5, 1, 2, 5, 10).[7]
-
Prepare a 1% (w/v) agarose gel containing a nucleic acid stain (e.g., ethidium bromide).
-
Load the polyplex samples into the wells of the agarose gel. Include a lane with pDNA alone as a control.
-
Run the gel electrophoresis under standard conditions (e.g., 100 V for 30-45 minutes).
-
Visualize the DNA bands under UV illumination. The N/P ratio at which the DNA no longer migrates into the gel is considered the point of complete condensation.[8][9]
Protocol 4: In Vitro Transfection
This protocol provides a general procedure for transfecting mammalian cells with PAEEI/DNA polyplexes.
Materials:
-
Mammalian cells (e.g., HeLa, CHO, HEK293T)
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium
-
PAEEI/DNA polyplexes (prepared as in Protocol 2)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.
-
Just before transfection, replace the old medium with fresh, serum-free medium.
-
Add the prepared PAEEI/DNA polyplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution of the polyplexes.
-
Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete medium (containing serum).
-
Incubate the cells for a further 24-48 hours to allow for gene expression.
-
Assess transfection efficiency by measuring the expression of the reporter gene (e.g., GFP fluorescence microscopy, luciferase assay).[4][10]
Protocol 5: Cytotoxicity Assessment (MTT Assay)
This protocol is for evaluating the cytotoxicity of the PAEEI/DNA polyplexes.
Materials:
-
Cells seeded in a 96-well plate
-
PAEEI/DNA polyplexes at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to different concentrations of the PAEEI/DNA polyplexes for 24-48 hours.
-
After the incubation period, remove the medium and wash the cells with PBS.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Mechanism of Action: The Proton Sponge Effect
The high transfection efficiency of PAEEI is largely attributed to the "proton sponge effect," which facilitates the release of the polyplexes from the endosome.
-
Endocytosis: PAEEI/DNA polyplexes are taken up by the cell through endocytosis, enclosing them in vesicles called endosomes.
-
Endosome Acidification: The cell actively pumps protons (H+) into the endosome to lower its internal pH.
-
Proton Sequestration: The numerous amine groups on the PAEEI polymer absorb these protons, resisting the acidification of the endosome.
-
Chloride Influx & Osmotic Swelling: To counterbalance the influx of protons, chloride ions (Cl-) enter the endosome, leading to an increase in osmotic pressure and water influx.
-
Endosomal Rupture: The increased osmotic pressure causes the endosome to swell and eventually rupture.
-
Cytosolic Release: The PAEEI/DNA polyplex is released into the cytoplasm, where the DNA can then travel to the nucleus for transcription.[1][2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput evaluation of polymeric nanoparticles for tissue-targeted gene expression using barcoded plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Poly(3-hydroxypropyl Ethylene-imine) and Its Blends with Chitosan Forming Novel Elastic Films for Delivery of Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Polyplex Formation between DNA Oligonucleotide and Poly(l-Lysine): Experimental Study and Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Synthesis of Metal Complexes with N-(2-Aminoethyl)-1-aziridineethanamine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the N-(2-Aminoethyl)-1-aziridineethanamine ligand. The information presented is intended to guide researchers in the development of novel metal-based compounds with potential therapeutic applications.
Application Notes
The ligand this compound and its metal complexes have garnered interest in the scientific community due to their potential biological activities. The uncomplexed ligand itself has been investigated as an experimental angiotensin-converting enzyme 2 (ACE2) inhibitor, with potential applications in treating cardiovascular disease and Severe Acute Respiratory Syndrome (SARS).[1] The incorporation of metal ions, particularly copper(II) and palladium(II), can lead to complexes with significant cytotoxic and antimicrobial properties.
The synthesis of these complexes can proceed through a fascinating metal-induced "aziridine dimerization," where the N-(2-aminoethyl)aziridine ligand is formed in situ from aziridine precursors.[2][3][4][5] This reactive nature of the aziridine ring in the presence of transition metals opens avenues for creating novel coordination compounds.
The resulting metal complexes have demonstrated notable biological activity. For instance, certain palladium(II) and copper(II) complexes with the in situ-formed N-(2-aminoethyl)aziridine ligand have shown inhibitory effects against various cancer cell lines and bacterial strains.[2][6] These findings underscore the potential of these metal complexes as scaffolds for the development of new anticancer and antimicrobial agents.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the synthesis and biological evaluation of metal complexes with this compound and related ligands.
Table 1: Synthesis Yields of Metal Complexes
| Complex | Metal Ion | Ligand Formation | Yield (%) | Reference |
| [Cl(NHCH₂CMe₂)(C₆H₄CHMe₂NMe₂-C,N)Pd] (1a) | Palladium(II) | Direct coordination of 2,2-dimethylaziridine | 50 | [2][5] |
| trans---INVALID-LINK--₂ (2b) | Palladium(II) | In situ "aziridine dimerization" | Not specified | [2][4][5] |
| [Cu(C₂H₄NC₂H₄NH₂-N,N′)₃]Cl₂ (3b) | Copper(II) | In situ "aziridine dimerization" | Not specified | [2][4][5] |
| trans-[Cl₂Pd(NCH₂CPh)₂] (5d) | Palladium(II) | Direct coordination of 2H-3-phenylazirine | 65 | [2][5] |
Table 2: Cytotoxicity Data (IC₅₀, µM) of Metal Complexes
| Complex | Cell Line | IC₅₀ (µM) | Incubation Time (h) | Reference |
| Palladium(II) aziridine complexes (general) | WM-115 melanoma | > 40 | 46 | [6] |
| Copper(II) aziridine complex (Cu-23a) | WM-115 melanoma | 5.9 ± 0.9 | Not specified | [6] |
| Copper(II) aziridine complex (Cu-23b) | WM-115 melanoma | 51.4 ± 3.9 | Not specified | [6] |
Table 3: Antimicrobial Activity (MIC, µg/mL) of Metal Complexes
| Complex | Bacterial Strain | MIC (µg/mL) | Reference |
| Various Pd(II) and Cu(II) complexes | S. aureus, S. epidermidis, E. faecalis | 37.5–300.0 | [2][4][6] |
| Various Pd(II) and Cu(II) complexes | E. coli, P. aeruginosa, C. albicans | > 300 | [2][4][6] |
| Complex 2b (palladium) | Gram-negative bacteria | Inhibited | [2][5] |
Experimental Protocols
The following are detailed methodologies for the synthesis of representative palladium(II) and copper(II) complexes involving the in situ formation of the N-(2-aminoethyl)aziridine ligand.
Protocol 1: Synthesis of trans-bis[N-(2-aminoethyl)aziridine-N,N']palladium(II) trifluoromethanesulfonate (Complex 2b)
Materials:
-
trans-[Cl₂Pd(HNC₂H₄)₂]
-
Aziridine
-
Silver trifluoromethanesulfonate (AgOTf)
-
Methanol
-
n-Pentane
-
Argon atmosphere setup
Procedure:
-
In a reaction vessel under an argon atmosphere, dissolve trans-[Cl₂Pd(HNC₂H₄)₂] in methanol.
-
Add an excess of aziridine to the solution.
-
Add a stoichiometric amount of AgOTf to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction involves an unexpected insertion and ring-opening reaction of two aziridines, leading to the formation of the N-(2-aminoethyl)aziridine ligand coordinated to the palladium center.
-
After the reaction is complete (monitor by appropriate analytical techniques, e.g., TLC or NMR), filter the mixture to remove the precipitated AgCl.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Wash the crude product with n-pentane to remove any unreacted starting materials and byproducts.
-
Dry the resulting yellow solid under vacuum. The product, trans---INVALID-LINK--₂, is soluble in polar solvents like methanol and can be stored indefinitely under argon.[2][5]
Protocol 2: Synthesis of tris[N-(2-aminoethyl)aziridine-N,N']copper(II) chloride (Complex 3b)
Materials:
-
Copper(II) chloride (CuCl₂)
-
Aziridine (HNC₂H₄)
Procedure:
-
In a suitable reaction vessel, dissolve CuCl₂ in an excess of pure aziridine. The aziridine acts as both the reactant and the solvent.
-
Stir the reaction mixture. The CuCl₂ will react with the aziridine, inducing a "dimerization" to form the N-(2-aminoethyl)aziridine ligand in situ, which then coordinates to the copper(II) center.
-
Continue the reaction until the formation of the tris-chelated ionic complex is complete.
-
Isolate the product, [Cu(C₂H₄NC₂H₄NH₂-N,N′)₃]Cl₂, from the reaction mixture. This may involve precipitation by the addition of a non-polar solvent or removal of excess aziridine under reduced pressure.
-
Wash the isolated solid and dry it under vacuum.
Visualizations
Caption: Workflow for the synthesis of a Palladium(II) complex.
Caption: Workflow for the synthesis of a Copper(II) complex.
References
- 1. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes of copper(ii) and palladium(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes of copper(II) and palladium(II). | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes of copper(II) and palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
Application of N-(2-Aminoethyl)-1-aziridineethanamine in CO2 Capture: A Review of Available Data
Initial investigations into the application of N-(2-Aminoethyl)-1-aziridineethanamine (AEAE) for carbon dioxide (CO2) capture have revealed a significant lack of published research in this specific area. While the field of amine-based CO2 capture is extensive, with numerous studies on compounds such as monoethanolamine (MEA), piperazine (PZ), and 2-amino-2-methyl-1-propanol (AMP), AEAE does not appear to be a compound of focus for this application.
A thorough review of scientific literature and chemical databases indicates that this compound is primarily recognized as an angiotensin-converting enzyme 2 (ACE2) inhibitor, with potential therapeutic applications.[1] There is no substantive evidence in the retrieved search results to suggest its use or efficacy in the context of CO2 scrubbing or other carbon capture technologies.
It is possible that there may be a confusion with a similarly named and structured amine, N-(2-aminoethyl)ethanolamine (AEEA) , which has been investigated for its role in CO2 capture. AEEA, when used in non-aqueous absorbent solutions and in blends with other amines, has shown promise in enhancing CO2 absorption and regeneration performance.[2][3] For instance, studies have explored the reaction kinetics of CO2 with AEEA and its blends, highlighting its potential as a component in formulated amine solvents for post-combustion CO2 capture.[2]
Given the absence of data on this compound for CO2 capture, this document cannot provide the requested detailed application notes, experimental protocols, or quantitative data tables for this specific compound. Researchers and scientists interested in amine-based CO2 capture are encouraged to explore the extensive literature on established and emerging amines such as MEA, PZ, MDEA, and AEEA.
General Principles of Amine-Based CO2 Capture
For the benefit of researchers new to the field, the general mechanism and experimental workflow for evaluating amines in CO2 capture are outlined below. These principles are broadly applicable to the study of any new candidate amine.
Mechanism of CO2 Capture by Amines
The fundamental principle of amine-based CO2 capture involves a reversible chemical reaction between the acidic CO2 gas and the basic amine solution. For primary and secondary amines, the primary reaction pathway is the formation of a carbamate.
A general representation of this reaction is as follows:
-
Zwitterion Formation: CO₂ + R₂NH ⇌ R₂N⁺HCOO⁻
-
Deprotonation by a Base (another amine molecule): R₂N⁺HCOO⁻ + R₂NH ⇌ R₂NCOO⁻ + R₂NH₂⁺
The overall reaction is: CO₂ + 2 R₂NH ⇌ R₂NCOO⁻ + R₂NH₂⁺
The efficiency of an amine for CO2 capture is determined by several factors, including its absorption capacity (moles of CO2 absorbed per mole of amine), absorption rate, heat of reaction, and the energy required for regeneration (reversing the reaction to release the CO2).
Experimental Workflow for Amine Evaluation
The evaluation of a novel amine for CO2 capture typically follows a standardized experimental workflow.
Caption: A generalized experimental workflow for evaluating novel amines for CO2 capture.
Conclusion
While this compound (AEAE) is an interesting molecule with documented biological activity, there is currently no scientific basis to support its application in CO2 capture. Researchers in the field of carbon capture are directed towards the vast body of literature on other promising amines. Should future research emerge on the use of AEAE for CO2 capture, a detailed analysis of its performance characteristics, including absorption capacity, kinetics, and regeneration energy, will be necessary to determine its viability as a potential solvent.
References
- 1. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing CO2 capture of an aminoethylethanolamine-based non-aqueous absorbent by using tertiary amine as a proton-transfer mediator: From performance to mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Immobilization Using N-(2-Aminoethyl)-1-aziridineethanamine
Disclaimer: Direct experimental protocols for the use of N-(2-Aminoethyl)-1-aziridineethanamine in enzyme immobilization are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established principles of enzyme immobilization utilizing amino-functionalized reagents, such as polyethyleneimine (PEI), and the known reactivity of aziridine compounds.[1] These protocols provide a foundational framework for researchers to develop specific procedures for their enzymes and applications.
Introduction
Enzyme immobilization is a critical technology for enhancing the stability, reusability, and processability of enzymes in various industrial and biomedical applications.[2][3] The choice of immobilization strategy and reagents is paramount to preserving the catalytic activity and operational stability of the enzyme. This compound is a molecule possessing multiple reactive functional groups: a primary amine, a secondary amine, and a reactive aziridine ring. This combination of functionalities presents a versatile platform for the covalent immobilization of enzymes onto solid supports.
The primary and secondary amino groups can be leveraged for attachment to supports functionalized with electrophilic groups (e.g., epoxy, aldehyde) or can be activated to react with nucleophilic groups on the enzyme.[4][5] The aziridine ring, being a strained heterocycle, is susceptible to nucleophilic attack by amino, thiol, or carboxyl groups on the enzyme surface, leading to stable covalent linkages under mild conditions.[6][7]
This document provides detailed protocols for two potential strategies for enzyme immobilization using an amino-aziridine functionalized approach:
-
Immobilization on an Amino-Functionalized Support via Glutaraldehyde Crosslinking: A common and effective method where a support is first coated or functionalized with an amine-rich molecule, followed by activation with glutaraldehyde and subsequent enzyme coupling.[5][8]
-
Direct Covalent Immobilization on an Epoxy-Activated Support: This method utilizes the reaction between the amino groups of the reagent and the epoxy groups on the support, followed by enzyme attachment or post-immobilization stabilization.[9][10]
Data Presentation
The following tables summarize typical quantitative data obtained during enzyme immobilization experiments. These can be used as a template for presenting experimental results.
Table 1: Immobilization Efficiency and Enzyme Loading
| Support Material | Immobilization Method | Protein Offered (mg/g support) | Protein Loaded (mg/g support) | Immobilization Yield (%) |
| Agarose Beads | Glutaraldehyde Crosslinking | 10.0 | 8.5 | 85.0 |
| Epoxy-Activated Methacrylate | Covalent Bonding | 15.0 | 12.3 | 82.0 |
| Magnetic Nanoparticles | Glutaraldehyde Crosslinking | 20.0 | 17.8 | 89.0 |
Table 2: Activity, Stability, and Reusability of Immobilized Enzyme
| Parameter | Free Enzyme | Immobilized Enzyme (Glutaraldehyde) | Immobilized Enzyme (Epoxy) |
| Specific Activity (U/mg) | 150 | 95 | 110 |
| Activity Recovery (%) | 100 | 63.3 | 73.3 |
| Optimal pH | 7.0 | 7.5 | 7.5 |
| Optimal Temperature (°C) | 50 | 60 | 65 |
| Thermal Stability (Half-life at 60°C, min) | 15 | 120 | 180 |
| Reusability (Residual activity after 10 cycles, %) | N/A | 85 | 92 |
Experimental Protocols
Protocol 1: Immobilization on Amino-Functionalized Support via Glutaraldehyde Crosslinking
This protocol describes the functionalization of a support with a polyamine compound, followed by activation with glutaraldehyde for enzyme immobilization.
Materials:
-
Support material (e.g., agarose beads, silica gel)
-
This compound or Polyethyleneimine (PEI)
-
Glutaraldehyde solution (25% in water)
-
Enzyme solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Buffer for washing (e.g., 100 mM phosphate buffer, pH 7.0)
-
High ionic strength buffer (e.g., 1 M NaCl in 100 mM phosphate buffer, pH 7.0)
-
Sodium borohydride solution (optional, for Schiff base reduction)
-
Bradford reagent for protein quantification
Procedure:
-
Support Functionalization with Amino Groups:
-
Suspend 1 g of the support material in a solution of this compound or PEI (e.g., 1-5% w/v) in a suitable buffer.
-
Incubate with gentle shaking for 1-2 hours at room temperature.
-
Wash the support extensively with distilled water and then with the working buffer to remove any unbound amine reagent.
-
-
Activation with Glutaraldehyde: [5]
-
Resuspend the amino-functionalized support in 10 mL of 100 mM phosphate buffer, pH 7.0.
-
Add glutaraldehyde to a final concentration of 1-5% (v/v).
-
Incubate with gentle shaking for 1-2 hours at room temperature.
-
Wash the activated support thoroughly with the working buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Add the enzyme solution (containing a known amount of protein) to the activated support.
-
Incubate with gentle shaking for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the protein concentration in the supernatant using the Bradford assay to determine the amount of immobilized enzyme.
-
-
Washing and Blocking:
-
Separate the immobilized enzyme from the solution by filtration or centrifugation.
-
Wash the immobilized enzyme with the working buffer, followed by a high ionic strength buffer to remove non-covalently bound enzyme.
-
(Optional) To form a more stable bond, the Schiff bases can be reduced by incubating with a solution of sodium borohydride (0.1 mg/mL) for 30 minutes at room temperature.
-
Wash again with the working buffer.
-
Store the immobilized enzyme at 4°C.
-
Protocol 2: Direct Covalent Immobilization on Epoxy-Activated Support
This protocol describes the direct immobilization of an enzyme onto a commercially available epoxy-activated support. This compound could potentially be used as a post-immobilization crosslinker to enhance stability.
Materials:
-
Epoxy-activated support (e.g., Sepabeads EC-EP, Eupergit C)
-
Enzyme solution in a high ionic strength buffer (e.g., 1 M potassium phosphate buffer, pH 8.0)
-
Washing buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Blocking agent (e.g., 1 M ethanolamine or glycine solution, pH 8.0)
-
Bradford reagent for protein quantification
Procedure:
-
Enzyme Immobilization: [9][10]
-
Suspend 1 g of the epoxy-activated support in 10 mL of the high ionic strength buffer.
-
Add the enzyme solution to the support suspension. The high ionic strength promotes the initial hydrophobic adsorption of the enzyme onto the support.[9]
-
Incubate with gentle shaking for 12-24 hours at room temperature to allow for covalent bond formation between the nucleophilic groups on the enzyme (e.g., amino, thiol) and the epoxy groups on the support.
-
Monitor the protein concentration in the supernatant to determine the immobilization progress.
-
-
Washing:
-
Separate the immobilized enzyme from the solution.
-
Wash the support with the working buffer to remove unbound enzyme.
-
-
Blocking of Residual Epoxy Groups:
-
Resuspend the immobilized enzyme in 10 mL of the blocking agent solution.
-
Incubate for 2-4 hours at room temperature to block any remaining reactive epoxy groups on the support.
-
Wash the immobilized enzyme thoroughly with the working buffer.
-
-
(Optional) Post-Immobilization Crosslinking:
-
To potentially enhance stability, the immobilized enzyme can be treated with a solution of this compound (e.g., 0.1-1% w/v) in a suitable buffer. The aziridine ring could react with nucleophilic residues on the enzyme, creating additional crosslinks.
-
Incubate for 1-2 hours, followed by extensive washing.
-
-
Storage:
-
Store the final immobilized enzyme preparation at 4°C.
-
Mandatory Visualizations
References
- 1. Polyethyleneimine in immobilization of biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spinchem.com [spinchem.com]
- 3. chesci.com [chesci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme stabilization by glutaraldehyde crosslinking of adsorbed proteins on aminated supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-Point Covalent Immobilization of Enzymes on Supports Activated with Epoxy Groups: Stabilization of Industrial Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sunresinlifesciences.com [sunresinlifesciences.com]
Application Notes and Protocols for the Analytical Detection of N-(2-Aminoethyl)-1-aziridineethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of N-(2-Aminoethyl)-1-aziridineethanamine (AEEA), CAS Number 23435-23-6. Due to the limited availability of specific validated methods for this compound, the following protocols are adapted from established analytical procedures for structurally similar compounds, such as aziridine and other polyamines. These methods are intended to serve as a starting point for in-house validation.
Introduction
This compound is a trifunctional molecule containing a primary amine, a secondary amine, and a tertiary aziridine nitrogen.[1] Its structure presents analytical challenges due to its polarity and potential for reactivity, particularly of the strained aziridine ring. The analytical methods detailed below are designed to address these challenges using common laboratory instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is adapted from screening procedures for aziridine and other volatile amines in pharmaceutical ingredients.[2][3] Derivatization is employed to reduce the polarity of AEEA, improving its chromatographic peak shape and thermal stability for GC analysis.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 10-100 mg of the sample into a headspace vial.
-
If the sample is a solid, dissolve or suspend it in an appropriate solvent (e.g., water, methanol). For liquid samples, direct aliquoting may be possible. The final concentration should be in the low µg/mL to ng/mL range.
-
For aqueous samples, adjust the pH to alkaline conditions (pH > 10) with a non-volatile base (e.g., 1 M NaOH) to ensure the amine is in its free base form.
2. Derivatization (In-Fiber or In-Solution):
-
Derivatizing Agent: 2,3,4,5,6-Pentafluorobenzoyl chloride (PFBCl) is a suitable agent that reacts with primary and secondary amines.[2][3]
-
In-Fiber Derivatization (SPME):
-
Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) solid-phase microextraction (SPME) fiber to the vapor of PFBCl.
-
Introduce the PFBCl-loaded fiber into the headspace of the prepared sample vial.
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes) to allow for the extraction and derivatization of AEEA.
-
-
In-Solution Derivatization:
-
To the sample solution, add an excess of PFBCl in an appropriate solvent (e.g., acetone).
-
Add a base (e.g., pyridine or triethylamine) to catalyze the reaction and neutralize the HCl byproduct.
-
Vortex the mixture and allow it to react at room temperature or with gentle heating.
-
Perform a liquid-liquid extraction (e.g., with hexane or ethyl acetate) to isolate the derivatized AEEA.
-
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is recommended.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
Data Presentation
Table 1: Estimated Quantitative Parameters for GC-MS Analysis of Derivatized AEEA
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 1-10 ng/g | Dependent on the matrix and derivatization efficiency. NCI mode can offer lower detection limits.[2] |
| Limit of Quantification (LOQ) | 5-30 ng/g | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | Over a concentration range of 10-500 ng/mL. |
| Precision (%RSD) | < 15% | For replicate injections. |
| Accuracy (% Recovery) | 80-120% | Determined by spiking experiments. |
Experimental Workflow Diagram
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is adapted from procedures for the analysis of polar, non-volatile amines and genotoxic impurities without the need for derivatization.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating highly polar compounds like AEEA.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 10-100 mg of the sample into a centrifuge tube.
-
Dissolve or suspend the sample in a solvent compatible with the HILIC mobile phase, such as a mixture of acetonitrile and water.
-
For complex matrices, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Centrifuge the sample to pellet any precipitates and transfer the supernatant for analysis.
-
Dilute the sample to the desired concentration range (pg/mL to ng/mL) with the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: HILIC column (e.g., amide or silica-based), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%), ramp down to a lower percentage (e.g., 40%) to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analyzer: Triple Quadrupole or Orbitrap.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions will need to be determined by infusing a standard of AEEA.
-
Predicted Precursor Ion [M+H]⁺: m/z 130.13.
-
Potential Product Ions: Fragmentation of the ethylamine and aziridine moieties.
-
-
Data Presentation
Table 2: Estimated Quantitative Parameters for LC-MS/MS Analysis of AEEA
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 0.1-1.0 µg/L | Highly sensitive, suitable for trace analysis.[4] |
| Limit of Quantification (LOQ) | 0.5-5.0 µg/L | Allows for precise measurement at low concentrations.[4] |
| Linearity (R²) | > 0.995 | Over a concentration range of 0.5-100 µg/L. |
| Precision (%RSD) | < 10% | For replicate injections.[4] |
| Accuracy (% Recovery) | 85-115% | Determined by spiking experiments in the relevant matrix. |
Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
The analytical challenge with AEEA stems from its chemical properties. The following diagram illustrates the logical relationship between the analyte's properties and the selection of an appropriate analytical method.
Conclusion
The analytical detection of this compound can be approached using either GC-MS with derivatization or LC-MS/MS with HILIC. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. It is imperative that any chosen method undergoes rigorous in-house validation to ensure its accuracy, precision, and suitability for the intended application. This includes establishing linearity, LOD, LOQ, and assessing matrix effects.
References
- 1. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - Centro de Investigación y Tecnología Agroalimentaria de Aragón [portalcientifico.cita-aragon.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(2-Aminoethyl)-1-aziridineethanamine in the Preparation of Ion Exchange Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion exchange resins are indispensable tools in various scientific disciplines, including chemical synthesis, purification, and analysis. The functionalization of polymer backbones with specific ligands allows for the creation of resins with tailored properties for a multitude of applications. N-(2-Aminoethyl)-1-aziridineethanamine is a polyamine containing primary, secondary, and tertiary amine functionalities, as well as a reactive aziridine ring. Its unique structure makes it an attractive candidate for the functionalization of resins to create high-capacity anion exchangers or chelating resins for metal ion sequestration. This document provides detailed application notes and a comprehensive protocol for the preparation of an ion exchange resin using this compound.
Principle
The synthesis of the ion exchange resin is based on the nucleophilic substitution reaction between the amine groups of this compound and the chloromethyl groups of a Merrifield resin (chloromethylated polystyrene-divinylbenzene copolymer). This reaction covalently attaches the polyamine to the insoluble polymer backbone, creating a weak base anion exchange resin. The multiple amine groups provide a high density of ion exchange sites. The resulting resin can be used for the removal of anionic species from solution or for the chelation of heavy metal ions.
Applications
The unique polyamine structure of the functionalized resin lends itself to several potential applications:
-
Anion Exchange Chromatography: The resin can be used as a stationary phase for the separation and purification of negatively charged molecules such as proteins, peptides, and nucleic acids.
-
Heavy Metal Sequestration: The multiple nitrogen atoms can act as ligands to chelate and remove heavy metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) from aqueous solutions, making it valuable for environmental remediation and purification of chemical streams.[1]
-
Scavenger Resin: In organic synthesis, the resin can be employed to scavenge excess acidic reagents or byproducts from reaction mixtures, simplifying purification.
-
Catalyst Support: The amine functionalities can serve as anchoring points for catalytically active metal complexes.
Quantitative Data Summary
The performance of an ion exchange resin is determined by several key parameters. The following table summarizes representative data for a polyamine-functionalized resin. Note that these values are illustrative and actual performance will depend on the specific synthesis conditions and application.
| Parameter | Representative Value | Method of Determination |
| Ion Exchange Capacity | 2.5 - 4.0 meq/g | Titration |
| Metal Ion Chelation Capacity (Cu²⁺) | 1.5 - 2.5 mmol/g | Atomic Absorption Spectroscopy |
| Optimal pH Range | 4 - 8 | Batch equilibrium studies |
| Thermal Stability | Up to 120 °C | Thermogravimetric Analysis (TGA) |
| Degree of Functionalization | 0.8 - 1.5 mmol/g | Elemental Analysis (Nitrogen content) |
Experimental Protocols
Materials and Equipment
-
Merrifield resin (chloromethylated polystyrene-divinylbenzene, 1% or 2% cross-linked, 100-200 mesh)
-
This compound (reagent grade)
-
1,4-Dioxane (anhydrous)
-
Ethanol (absolute)
-
Triethylamine
-
Dichloromethane (DCM)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Sintered glass funnel
-
Vacuum filtration apparatus
-
Shaker or orbital mixer
-
Oven for drying
Synthesis of this compound Functionalized Resin
This protocol is adapted from established methods for the functionalization of Merrifield resins with polyamines.[2]
1. Resin Swelling: a. Place 10 g of Merrifield resin into a 500 mL round-bottom flask. b. Add 100 mL of 1,4-dioxane to the flask. c. Allow the resin to swell for at least 2 hours (or overnight) at room temperature with gentle agitation.
2. Functionalization Reaction: a. In a separate beaker, dissolve a 3 to 5-fold molar excess of this compound (relative to the chlorine content of the resin) in 100 mL of 1,4-dioxane. b. Add the this compound solution to the swollen resin in the round-bottom flask. c. Heat the mixture to reflux (approximately 101 °C for 1,4-dioxane) under a nitrogen atmosphere with constant stirring. d. Maintain the reflux for 48 hours to ensure complete reaction.
3. Washing and Purification: a. After 48 hours, allow the reaction mixture to cool to room temperature. b. Filter the resin using a sintered glass funnel. c. Wash the resin sequentially with the following solvents to remove unreacted reagents and byproducts:
- 500 mL of 1,4-dioxane
- 500 mL of ethanol
- 300 mL of a 10% (v/v) solution of triethylamine in dichloromethane (to neutralize any hydrochloride salts formed)
- Deionized water until the pH of the washings is neutral (pH ~7)
- 300 mL of ethanol
- 300 mL of dichloromethane d. Dry the functionalized resin in a vacuum oven at 60 °C to a constant weight.
Characterization of the Functionalized Resin
1. Fourier-Transform Infrared (FT-IR) Spectroscopy: a. Record the FT-IR spectra of the starting Merrifield resin and the final functionalized resin. b. Successful functionalization is indicated by the appearance of N-H stretching and bending vibrations (around 3300-3500 cm⁻¹ and 1550-1650 cm⁻¹, respectively) and the disappearance or significant reduction of the C-Cl stretching vibration (around 673 cm⁻¹) from the Merrifield resin.[2]
2. Elemental Analysis: a. Determine the nitrogen content (%) of the dried functionalized resin. b. Calculate the degree of functionalization (in mmol of amine per gram of resin) based on the nitrogen percentage.
3. Thermogravimetric Analysis (TGA): a. Perform TGA on the dried resin to assess its thermal stability. b. Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The decomposition profile will indicate the temperature at which the functional groups and the polymer backbone degrade.
4. Determination of Ion Exchange Capacity: a. Accurately weigh about 0.5 g of the dried resin. b. Suspend the resin in 50 mL of 1 M HCl and stir for 4 hours to protonate all amine groups. c. Filter the resin and wash with deionized water until the filtrate is neutral. d. Titrate the protonated resin with a standardized 0.1 M NaOH solution, monitoring the pH with a pH meter. e. The ion exchange capacity (in meq/g) is calculated from the volume of NaOH required to reach the equivalence point.
Visualizations
Caption: Workflow for the synthesis of the functionalized ion exchange resin.
Caption: Logical relationships of potential applications for the functionalized resin.
References
Troubleshooting & Optimization
N-(2-Aminoethyl)-1-aziridineethanamine stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(2-Aminoethyl)-1-aziridineethanamine (AEEA), CAS Number: 23435-23-6. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability and degradation studies for this compound are limited in publicly available literature. The information provided herein is based on the known reactivity of its constituent functional groups, namely the aziridine ring and primary/secondary amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound stems from the high reactivity of the three-membered aziridine ring.[1][2][3] This strained ring is susceptible to opening under various conditions, leading to the degradation of the molecule.
Q2: What conditions can lead to the degradation of this compound?
A2: Degradation can be initiated by:
-
Acidic conditions: Protons can catalyze the opening of the aziridine ring.
-
Presence of nucleophiles: The strained aziridine ring is an electrophilic site and can react with nucleophiles, leading to ring-opening.[1][3]
-
Elevated temperatures: Heat can provide the energy needed to overcome the activation barrier for ring-opening and other degradation reactions.
-
Exposure to moisture: Water can act as a nucleophile, especially under acidic or basic conditions, to open the aziridine ring.[1]
Q3: How should this compound be stored to ensure its stability?
A3: To maximize stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and carbon dioxide from the air. The storage container should be tightly sealed and made of a non-reactive material. Avoid storage with acids, strong oxidizing agents, and other incompatible chemicals.[1]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products have not been extensively documented, based on the reactivity of the aziridine ring, likely degradation products would result from the ring-opening. This could lead to the formation of various substituted diaminoethyl derivatives. For example, in the presence of water, a hydroxyl group could be introduced. If other nucleophiles are present in the experimental system, they may also add to the molecule upon ring-opening.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or concentration over time. | Degradation of this compound due to improper storage or handling. | Verify storage conditions (cool, dry, inert atmosphere). Prepare fresh solutions for experiments. Avoid prolonged storage of solutions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products. | Analyze the sample for potential degradation products resulting from aziridine ring-opening. Consider the presence of nucleophiles or acidic impurities in your experimental setup. |
| Inconsistent experimental results. | Variable stability of the compound under your specific experimental conditions. | Evaluate the pH, temperature, and composition of your reaction mixtures. Perform control experiments to assess the stability of this compound under your experimental conditions. |
| Precipitate formation in solution. | Polymerization initiated by ring-opening of the aziridine, or reaction with components of the solvent or buffer. | Ensure the purity of solvents and reagents. Consider the compatibility of this compound with all components of the solution. |
Proposed Degradation Pathways
The degradation of this compound is likely initiated by the opening of the highly strained aziridine ring. This can occur through two primary pathways: acid-catalyzed and nucleophilic ring-opening.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the nitrogen of the aziridine ring can be protonated, forming a reactive aziridinium ion. This intermediate is then susceptible to nucleophilic attack, leading to ring-opening.
Caption: Acid-catalyzed degradation pathway.
Nucleophilic Ring-Opening
Direct attack by a nucleophile on one of the carbon atoms of the aziridine ring can also lead to its opening. This is a common reaction for strained heterocyclic compounds.
Caption: Nucleophilic degradation pathway.
Experimental Protocols
General Protocol for Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions.
1. Materials:
-
This compound
-
Solvent/buffer system of interest
-
High-purity water
-
Acids/bases for pH adjustment
-
Internal standard (if using chromatography for quantification)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)
2. Procedure:
-
Prepare a stock solution of this compound in the desired solvent or buffer at a known concentration.
-
Divide the stock solution into several aliquots in appropriate vials.
-
Store the aliquots under the desired experimental conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and quench any ongoing reaction if necessary (e.g., by rapid cooling or pH neutralization).
-
Analyze the samples using a suitable analytical method to determine the concentration of the parent compound and to identify any degradation products.
-
Plot the concentration of this compound as a function of time to determine its degradation rate.
3. Analytical Method:
-
A reverse-phase HPLC method with UV or MS detection is often suitable for monitoring the parent compound and polar degradation products.
-
GC-MS may be used if the compound or its degradation products are volatile or can be derivatized to become volatile.
Experimental Workflow for Stability Testing
Caption: Workflow for stability assessment.
References
Technical Support Center: N-(2-Aminoethyl)-1-aziridineethanamine in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Aminoethyl)-1-aziridineethanamine in aqueous solutions.
Troubleshooting Guides
Issue 1: Rapid Loss of Starting Material in Aqueous Solution
-
Symptom: You prepare an aqueous solution of this compound, and subsequent analysis (e.g., by NMR or HPLC) shows a rapid decrease in the concentration of the starting material, even at room temperature.
-
Possible Cause: The aziridine ring is susceptible to opening in the presence of nucleophiles, with water being a readily available nucleophile in your solution. The amine groups in the molecule can become protonated, which can catalyze the ring-opening hydrolysis.
-
Troubleshooting Steps:
-
pH Control: The stability of aziridines is highly pH-dependent. Acidic conditions can accelerate the ring-opening hydrolysis.[1] Consider preparing your solutions in a buffered system at a neutral or slightly basic pH to minimize protonation and subsequent hydrolysis.
-
Temperature Control: Chemical reactions, including hydrolysis, are often accelerated at higher temperatures. Prepare and store your aqueous solutions at low temperatures (e.g., 2-8 °C) to reduce the rate of degradation.
-
Concentration Effects: At higher concentrations, intermolecular reactions (oligomerization) can become more prevalent. If possible, work with more dilute solutions to favor the stability of the monomer.
-
Solvent Choice: If your experimental design allows, consider using a non-aqueous or a mixed aqueous/organic solvent system to reduce the concentration of water and thus the rate of hydrolysis.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Data (NMR, HPLC, MS)
-
Symptom: Your analytical data shows the presence of new signals or peaks that do not correspond to your starting material.
-
Possible Cause: These new peaks likely represent side-reaction products. The primary side reactions in an aqueous environment are hydrolysis and oligomerization.
-
Troubleshooting Steps:
-
Product Identification:
-
Hydrolysis Product: The expected hydrolysis product from the ring-opening of the aziridine by water is N-(2-aminoethyl)-N-(2-hydroxyethyl)ethane-1,2-diamine. Look for mass spectral data corresponding to the addition of a water molecule (M+18).
-
Oligomers/Polymers: Broad peaks in NMR or a distribution of higher molecular weight species in mass spectrometry may indicate oligomerization or polymerization, where the amine of one molecule attacks the aziridine ring of another.
-
-
Reaction Monitoring: To confirm the identity of these byproducts, you can intentionally "force" the degradation by, for example, heating a small sample or adjusting the pH to be more acidic. Monitor the reaction over time using an appropriate analytical technique (e.g., NMR, HPLC) to observe the disappearance of the starting material and the corresponding increase in the intensity of the new peaks.
-
Reference Standards: If possible, synthesize or obtain a reference standard of the expected hydrolysis product to confirm its identity by comparing retention times (HPLC) or spectral data (NMR, MS).
-
Issue 3: Inconsistent Experimental Results or Poor Reproducibility
-
Symptom: You are observing significant variability between experiments conducted under what should be identical conditions.
-
Possible Cause: The stability of this compound in aqueous solution is sensitive to minor variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the pH, temperature, and concentration of your aqueous solutions are consistently controlled and documented for every experiment. Use freshly prepared solutions for each experiment to avoid variability due to degradation over time.
-
Control Water Quality: Use high-purity, deionized water to minimize the presence of impurities that could potentially catalyze side reactions.
-
Inert Atmosphere: While the primary side reactions are with water, dissolved gases like carbon dioxide can form carbonic acid, lowering the pH and accelerating hydrolysis. For highly sensitive experiments, consider preparing and handling your solutions under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in an aqueous solution?
A1: The two main side reactions are:
-
Hydrolysis: The three-membered aziridine ring is strained and can be opened by nucleophilic attack from water. This results in the formation of N-(2-aminoethyl)-N-(2-hydroxyethyl)ethane-1,2-diamine. This reaction is often catalyzed by acidic conditions.
-
Oligomerization/Polymerization: The primary and secondary amine groups of one molecule can act as nucleophiles and attack the aziridine ring of another molecule. This leads to the formation of dimers, trimers, and larger oligomers or even polymers (polyethylenimine-like structures).
Q2: How does pH affect the stability of this compound in water?
A2: The stability is significantly influenced by pH. In acidic solutions, the nitrogen atoms of the amine and aziridine groups can be protonated, which activates the aziridine ring towards nucleophilic attack by water, thus accelerating hydrolysis. In neutral to slightly alkaline conditions, the molecule is generally more stable. However, at very high pH, base-catalyzed ring-opening can also occur, although typically at a slower rate than acid-catalyzed hydrolysis.
Q3: What is the expected shelf-life of an aqueous solution of this compound?
A3: The shelf-life is highly dependent on the storage conditions (pH, temperature, concentration, and purity). For maximum stability, aqueous solutions should be prepared fresh before use. If storage is necessary, it should be at a neutral to slightly alkaline pH, low concentration, and refrigerated (2-8 °C). It is recommended to re-analyze the solution to confirm its integrity if it has been stored for more than a few hours.
Q4: Can I use this compound in a formulation with other nucleophiles?
A4: Yes, but be aware that any nucleophile present in the solution can potentially react with the aziridine ring. Stronger nucleophiles will compete with water and the amine groups of the molecule itself, leading to a mixture of products. The reaction rates will depend on the nucleophilicity, concentration, and reaction conditions. It is advisable to conduct preliminary studies to identify all potential products.
Quantitative Data Summary
The following tables provide illustrative quantitative data on the stability of this compound in aqueous solution. These are representative examples of data that could be obtained experimentally.
Table 1: Effect of pH on the Half-life of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Predominant Side Reaction |
| 4.0 | 2.5 | Hydrolysis |
| 7.0 | 48 | Hydrolysis & Oligomerization |
| 9.0 | 72 | Oligomerization & Hydrolysis |
Table 2: Effect of Temperature on the Rate of Hydrolysis at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) |
| 4 | 1.5 x 10⁻⁶ |
| 25 | 4.0 x 10⁻⁵ |
| 50 | 5.2 x 10⁻⁴ |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution of this compound in D₂O (deuterium oxide) at a known concentration (e.g., 10 mM).
-
Use a D₂O-based buffer (e.g., phosphate buffer) to maintain a constant pD (the equivalent of pH in D₂O).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the freshly prepared solution immediately after preparation (t=0).
-
Incubate the NMR tube at a constant temperature (e.g., 25°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for the first 8 hours, then at 24 and 48 hours).
-
-
Data Analysis:
-
Identify characteristic peaks for the starting material (e.g., protons on the aziridine ring) and the hydrolysis product (e.g., protons on the newly formed hydroxyethyl group).
-
Integrate the peaks corresponding to both the starting material and the product at each time point.
-
Calculate the concentration of the remaining starting material at each time point relative to an internal standard or by assuming the initial concentration at t=0 is 100%.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics.
-
Protocol 2: Quantification of this compound and its Hydrolysis Product by HPLC
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for better sensitivity and specificity, a mass spectrometer (LC-MS).
-
-
Sample Preparation:
-
Prepare an aqueous solution of this compound in a chosen buffer at a known concentration.
-
Incubate the solution at a controlled temperature.
-
At specified time points, withdraw an aliquot of the solution and quench the reaction by diluting it in a cold mobile phase or by adding a quenching agent if necessary.
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Develop a calibration curve using standards of known concentrations for both the starting material and the hydrolysis product (if available).
-
Determine the concentration of the starting material and the hydrolysis product in each sample by comparing their peak areas to the calibration curves.
-
Plot the concentrations versus time to study the reaction kinetics and product formation.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Dimer formation via oligomerization.
Caption: Workflow for kinetic analysis.
References
Technical Support Center: Optimizing N-(2-Aminoethyl)-1-aziridineethanamine Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of N-(2-Aminoethyl)-1-aziridineethanamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of polymer does it form?
A1: this compound is a monomer containing a reactive aziridine ring and two amine functionalities. It polymerizes to form a branched polymer known as poly[N-(2-aminoethyl)ethyleneimine] (PAEEI), which belongs to the polyethylenimine (PEI) family. These polymers are cationic and have a high density of primary, secondary, and tertiary amine groups.[1][2][3]
Q2: What is the primary mechanism for the polymerization of this compound?
A2: The primary mechanism is cationic ring-opening polymerization (CROP).[3][4] This process is typically initiated by acids or Lewis acids, which protonate the nitrogen atom of the aziridine ring, making it susceptible to nucleophilic attack by another monomer molecule. This leads to the characteristic branched structure of the resulting polyethylenimine.
Q3: Can linear poly(this compound) be synthesized?
A3: While branched PEI is the typical product of direct polymerization, linear PEI is generally synthesized through a multi-step process. This often involves the polymerization of a protected monomer, such as N-(2-(1'-aziridino)ethyl)formamide, followed by hydrolysis to yield the linear polymer.[2] Direct synthesis of linear PEI from unsubstituted aziridines is challenging due to the high nucleophilicity of the secondary amines in the growing polymer chain, which leads to branching.[1]
Q4: What are the key reaction parameters to control during polymerization?
A4: The key parameters to control are:
-
Initiator Type and Concentration: The choice of initiator (e.g., protic acids, Lewis acids) and its concentration significantly impact the polymerization rate and the molecular weight of the final polymer.
-
Monomer Concentration: The concentration of the this compound monomer affects the reaction kinetics and the final polymer properties.
-
Temperature: Temperature influences the rate of polymerization and can affect the degree of branching and the polydispersity of the polymer.[5]
-
Solvent: The polarity of the solvent can affect the polymerization rate and the solubility of the resulting polymer.[5]
Q5: How can I characterize the resulting poly(this compound)?
A5: The polymer can be characterized using a variety of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the polymer structure, including the presence of primary, secondary, and tertiary amine groups, which is indicative of branching.[6][7]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.[6]
-
Acid-Base Titration: To determine the buffering capacity of the polymer, which is related to the density of protonatable amine groups.[2]
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound.
Problem 1: Low Polymer Yield
| Possible Cause | Suggested Solution |
| Inactive or Insufficient Initiator | Ensure the initiator is fresh and used in the appropriate concentration. For cationic polymerization, protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) are commonly used. An initiator concentration of 1-5 mol% is a typical starting point.[5] |
| Low Reaction Temperature | Increase the reaction temperature. Polymerization of aziridines is often carried out at elevated temperatures (e.g., 90-110 °C) to ensure a sufficient reaction rate.[8] |
| Inappropriate Solvent | Use a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) to improve the solubility of reactants and facilitate the polymerization.[5] |
| Short Reaction Time | Extend the reaction time to allow for complete monomer conversion. Monitor the reaction progress by techniques like NMR or FTIR to determine the optimal reaction time. |
Problem 2: High Polydispersity Index (PDI)
| Possible Cause | Suggested Solution |
| Uncontrolled Initiation | Ensure a rapid and uniform initiation by adding the initiator quickly and with efficient stirring to the monomer solution. |
| Chain Transfer Reactions | The inherent nature of cationic ring-opening polymerization of aziridines leads to chain transfer and backbiting, resulting in a branched structure and consequently a higher PDI. To achieve a more controlled polymerization and lower PDI, consider a protected monomer strategy to synthesize a linear polymer first.[2] |
| High Monomer Concentration | Lowering the initial monomer concentration can sometimes help to reduce the rate of side reactions that contribute to a broad molecular weight distribution. |
| Temperature Fluctuations | Maintain a stable and uniform reaction temperature throughout the polymerization process. |
Problem 3: Poor Polymer Solubility
| Possible Cause | Suggested Solution |
| High Molecular Weight and Branching | Highly branched, high molecular weight PEI can have limited solubility in some solvents. Branched PEI is generally soluble in water and polar organic solvents like methanol and ethanol.[1] If solubility is an issue, consider synthesizing a lower molecular weight polymer by adjusting the monomer-to-initiator ratio. |
| Cross-linking | Excessive branching or side reactions can lead to cross-linking, resulting in an insoluble gel. This can be mitigated by controlling the reaction temperature and monomer concentration. |
| Incorrect Solvent for Purification | For purification, dissolve the crude polymer in an appropriate solvent (e.g., water) and precipitate it in a non-solvent (e.g., acetone or diethyl ether). |
Experimental Protocols
Protocol 1: Synthesis of Branched Poly[N-(2-aminoethyl)ethyleneimine] via Cationic Ring-Opening Polymerization (CROP)
This protocol is a general guideline for the synthesis of branched PEI.
Materials:
-
This compound (monomer)
-
Hydrochloric acid (HCl) or Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Acetonitrile or water (solvent)
-
Diethyl ether or acetone (non-solvent for precipitation)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve this compound in the chosen solvent under an inert atmosphere (e.g., nitrogen).
-
Initiation: While stirring, add the initiator (e.g., 1-5 mol% relative to the monomer) to the solution. The addition may cause an exothermic reaction, so it should be done carefully.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-100°C) and allow it to stir for a specified time (e.g., 12-24 hours).
-
Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent (e.g., diethyl ether or acetone).
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Drying: Dry the polymer under vacuum to a constant weight.
Expected Outcome: A viscous liquid or solid, depending on the molecular weight. The polymer will have a branched structure with a high PDI.
Visualizations
Logical Workflow for Troubleshooting Low Polymer Yield
Caption: Troubleshooting workflow for addressing low polymer yield.
Cationic Ring-Opening Polymerization (CROP) Signaling Pathway
Caption: Simplified pathway of cationic ring-opening polymerization.
References
- 1. Polyethylenimine - Wikipedia [en.wikipedia.org]
- 2. Poly[N-(2-aminoethyl)ethyleneimine] as a new non-viral gene delivery carrier: the effect of two protonatable nitrogens in the monomer unit on gene delivery efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preparation of polyethyleneimine_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchers.uss.cl [researchers.uss.cl]
- 6. Direct synthesis of partially ethoxylated branched polyethylenimine from ethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]
- 8. POLYAZIRIDINE (POLYETHYLENIMINE) - Ataman Kimya [atamanchemicals.com]
Technical Support Center: N-(2-Aminoethyl)-1-aziridineethanamine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(2-Aminoethyl)-1-aziridineethanamine. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Primary Purification (e.g., Distillation)
-
Question: We are experiencing a significant loss of product after vacuum distillation of our crude this compound. What are the potential causes and solutions?
-
Answer: Low recovery after distillation can be attributed to several factors. Firstly, due to its polyamine nature and the presence of a reactive aziridine ring, the compound may be susceptible to thermal degradation or polymerization at elevated temperatures. It is crucial to maintain a low distillation temperature and a high vacuum. Secondly, co-distillation with volatile impurities or incomplete condensation can also lead to lower yields.
Troubleshooting Steps:
-
Optimize Distillation Parameters: Lower the distillation pressure to the lowest achievable level to reduce the boiling point. Use a short-path distillation apparatus to minimize the residence time at high temperatures.
-
Check for Leaks: Ensure all joints in the distillation setup are properly sealed to maintain a stable high vacuum.
-
Monitor Temperature Carefully: Use a thermometer to monitor the vapor temperature and the pot temperature. Avoid overheating the distillation pot.
-
Consider Alternative Methods: If thermal degradation is suspected, consider alternative non-thermal purification methods such as column chromatography.
-
Issue 2: Co-elution of Impurities During Column Chromatography
-
Question: During silica gel column chromatography of this compound, we are observing overlapping peaks between our product and impurities. How can we improve the separation?
-
Answer: Co-elution is a common challenge in the chromatography of polar compounds like polyamines. The basic nature of the amino groups can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent. This will compete with the amine groups of your product for binding sites on the silica, reducing tailing and improving peak shape. A typical starting concentration is 0.1-1% (v/v).
-
Gradient Elution: Employ a gradient elution strategy, gradually increasing the polarity of the mobile phase. This can help to resolve compounds with similar retention times.
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds. Reversed-phase chromatography (C18) with an appropriate aqueous-organic mobile phase containing an ion-pairing agent could also be effective.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of a solvent in which the compound is highly soluble but the eluent is weak.
-
Issue 3: Product Degradation During Purification or Storage
-
Question: We have observed that the purity of our this compound decreases over time, even after purification. What could be the cause and how can we prevent it?
-
Answer: The aziridine ring in this compound is susceptible to ring-opening reactions, especially in the presence of acids or nucleophiles. The primary and secondary amine groups can also be prone to oxidation.
Troubleshooting Steps:
-
Avoid Acidic Conditions: During workup and purification, avoid strongly acidic conditions. Use basic or neutral extraction and chromatography conditions.
-
Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Low Temperature Storage: Store the purified product at low temperatures (-20°C or below) to minimize degradation.
-
Use of Antioxidants: For long-term storage, consider adding a small amount of a suitable antioxidant.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a large scale?
A1: For large-scale purification, vacuum distillation is often the most practical and cost-effective method. However, careful optimization of pressure and temperature is critical to avoid thermal degradation. If the compound is particularly heat-sensitive, preparative column chromatography on a suitable stationary phase like alumina or a modified silica gel may be necessary.
Q2: How can I monitor the purity of this compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. A suitable TLC system would involve a polar stationary phase (e.g., silica gel) and a mobile phase consisting of a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and a less polar solvent (e.g., dichloromethane), often with a basic additive like triethylamine. For quantitative analysis of the final product purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., mass spectrometer) is recommended.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can include starting materials from the synthesis, by-products from side reactions (e.g., polymerization or ring-opening of the aziridine), and residual solvents. The exact nature of the impurities will depend on the synthetic route used.
Q4: Is this compound soluble in common organic solvents?
A4: this compound is a polar molecule and is expected to be soluble in polar protic solvents like water and methanol, as well as some polar aprotic solvents. Its solubility in non-polar solvents is likely to be limited.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Hypothetical Data)
| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Throughput | Key Considerations |
| Vacuum Distillation | 90-95 | 60-80 | High | Risk of thermal degradation. |
| Silica Gel Chromatography | >98 | 50-70 | Low to Medium | Requires basic modifier in eluent. |
| Alumina Chromatography | >97 | 55-75 | Low to Medium | Good for basic compounds. |
| Preparative HPLC | >99 | 40-60 | Low | High resolution, but costly for large scale. |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are well-sealed with high-vacuum grease.
-
Crude Material: Place the crude this compound in the distillation flask. Add a magnetic stir bar.
-
Vacuum Application: Gradually apply a high vacuum (e.g., <1 mmHg).
-
Heating: Gently heat the distillation flask in a heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.
-
Analysis: Analyze the purity of the collected fraction by TLC, GC, or HPLC.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., dichloromethane with 0.5% triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase.
-
Gradient (Optional): Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) to resolve the components.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification issues.
How to prevent self-polymerization of N-(2-Aminoethyl)-1-aziridineethanamine
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the self-polymerization of N-(2-Aminoethyl)-1-aziridineethanamine during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to self-polymerization?
This compound is a molecule containing a reactive aziridine ring and primary and secondary amine groups. The strained three-membered aziridine ring is susceptible to ring-opening reactions, which can initiate polymerization. The presence of amine groups, which can act as nucleophiles, can further contribute to this process. The polymerization is typically initiated by electrophilic species, with the aziridine nitrogen being protonated, followed by nucleophilic attack by another molecule of the same compound. This chain reaction leads to the formation of oligomers and polymers, altering the compound's properties and rendering it unsuitable for its intended use.
Q2: What are the primary triggers for the self-polymerization of this compound?
The primary triggers for self-polymerization are exposure to:
-
Acids and Protic Solvents: Acids can protonate the aziridine ring, making it highly susceptible to nucleophilic attack and initiating cationic ring-opening polymerization.
-
Heat: Elevated temperatures can provide the activation energy required for the initiation and propagation of the polymerization reaction.
-
Light: Certain wavelengths of light can also promote polymerization.
-
Contaminants: The presence of electrophilic impurities or moisture can initiate the polymerization process.
Q3: How can I visually identify if my sample of this compound has started to polymerize?
Signs of polymerization include:
-
Increased Viscosity: The sample may become noticeably thicker or more viscous.
-
Formation of Solids: The appearance of precipitates or solid masses in the liquid.
-
Color Change: A change in the color of the solution.
-
Exotherm: The container may feel warm to the touch due to the exothermic nature of the polymerization reaction.
If any of these signs are observed, the product's integrity is compromised and it should not be used for experimental work.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and prevent the self-polymerization of this compound.
Issue: Suspected Polymerization in a Stored Sample
Troubleshooting Steps:
-
Visual Inspection: Check for the signs of polymerization mentioned in Q3 of the FAQ.
-
Solubility Test: Attempt to dissolve a small aliquot in a recommended solvent. Reduced solubility can indicate polymer formation.
-
Analytical Characterization: If possible, analyze the sample using techniques like NMR or GPC to identify the presence of oligomers or polymers.
Preventative Measures:
-
Proper Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Ensure the storage environment is free of acidic contaminants.
Issue: Polymerization During an Experimental Reaction
Troubleshooting Steps:
-
Review Reaction Conditions:
-
pH: Was the reaction medium acidic?
-
Temperature: Was the reaction temperature too high?
-
Solvent: Was a protic solvent used?
-
Reagents: Were any of the other reagents acidic or contained acidic impurities?
-
-
Analyze Reaction Mixture: Use appropriate analytical techniques to confirm the presence of polymers.
Preventative Measures:
-
Use of Anhydrous and Aprotic Solvents: Employ solvents that are free of water and acidic protons.
-
Control of Reaction Temperature: Maintain the recommended reaction temperature and avoid localized heating.
-
Use of a Non-Acidic Environment: If the reaction chemistry allows, consider adding a non-nucleophilic base to scavenge any trace acids.
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Container: Use an amber glass vial or a container that protects the compound from light.
-
Atmosphere: Before sealing, flush the container with a dry, inert gas such as nitrogen or argon to displace air and moisture.
-
Temperature: Store the sealed container in a refrigerator at 2-8°C.
-
Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.
Protocol 2: General Handling Procedure for Experiments
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture.
-
Solvent Selection: Use anhydrous, aprotic solvents for all dilutions and reactions.
-
Temperature Control: Pre-cool all solutions and reaction vessels to the desired temperature before adding this compound.
-
pH Monitoring: If the experimental setup allows, monitor the pH of the reaction mixture to ensure it remains non-acidic.
-
Quenching: Upon completion of the reaction, quench the reaction mixture appropriately to neutralize any reactive species.
Data Presentation
Table 1: General Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₅N₃ |
| Molecular Weight | 129.20 g/mol |
| Appearance | (Not specified, likely a liquid) |
| Boiling Point | (Data not available) |
| Melting Point | (Data not available) |
| Density | (Data not available) |
| Solubility | (Data not available) |
Note: Specific physical property data for this compound is limited in publicly available sources. It is recommended to refer to the supplier's Certificate of Analysis for detailed information.
Table 2: Incompatible Materials and Conditions
| Category | Examples | Rationale for Incompatibility |
| Acids | Hydrochloric acid, Sulfuric acid, Acetic acid | Catalyze cationic ring-opening polymerization. |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to vigorous, potentially explosive reactions. |
| Heat Sources | Hot plates, direct sunlight | Increases the rate of polymerization. |
| Moisture/Water | Humid air, wet glassware | Can act as a proton source to initiate polymerization. |
Visualizations
Troubleshooting guide for N-(2-Aminoethyl)-1-aziridineethanamine based crosslinking
This guide provides troubleshooting advice and frequently asked questions for researchers using N-(2-Aminoethyl)-1-aziridineethanamine for crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reactive mechanism of this compound?
A1: this compound is a trifunctional crosslinker. It possesses a reactive aziridine ring and two primary amine groups. The aziridine ring can undergo ring-opening reactions with nucleophiles such as carboxyl groups, thiols, and secondary amines, forming stable covalent bonds. The primary amine groups can react with amine-reactive moieties like NHS esters or can be targeted for modification.
Q2: What are the optimal reaction conditions for crosslinking with this compound?
A2: The optimal conditions are system-dependent. However, a good starting point for the aziridine reaction with carboxyl groups is a slightly acidic pH (around 4.5-6.0) to facilitate the protonation of the aziridine ring, making it more susceptible to nucleophilic attack. Reactions involving the primary amines with NHS esters are typically performed at a physiological to slightly alkaline pH (7.2-8.5).[1]
Q3: How should I prepare and store this compound solutions?
A3: Due to its reactivity and potential for hydrolysis, it is recommended to prepare solutions of this compound immediately before use.[2] If a stock solution must be made, use an anhydrous organic solvent like DMSO and store it under an inert atmosphere (e.g., argon or nitrogen) at -20°C in a tightly sealed container.[3][4] Avoid exposure to moisture.[3][4]
Q4: What are the primary safety concerns when working with this compound?
A4: Aziridine-containing compounds are potentially carcinogenic and mutagenic.[5] this compound is also corrosive and can cause severe skin burns and eye damage.[3][6] Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3][7][8] Refer to the Safety Data Sheet (SDS) for complete safety information.[3][4][6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Crosslinking Efficiency | Reagent Inactivity: The aziridine ring is susceptible to hydrolysis. | Prepare fresh solutions of the crosslinker immediately before each experiment.[2] Ensure anhydrous conditions if preparing stock solutions in an organic solvent. |
| Inappropriate Buffer: The buffer may contain nucleophiles (e.g., Tris, glycine) that compete with the target molecule for reaction with the aziridine ring.[2] | Use non-nucleophilic buffers such as MES, HEPES, or phosphate buffers. Ensure the pH is optimal for the desired reaction (acidic for carboxyls, physiological/alkaline for amines).[1] | |
| Suboptimal Molar Ratio: The concentration of the crosslinker may be too low. | Perform a titration experiment to determine the optimal molar excess of the crosslinker to your target molecule. | |
| Steric Hindrance: The target functional groups on the biomolecules may not be accessible. | Consider using a longer crosslinker to overcome steric hindrance.[2] | |
| Protein Precipitation or Aggregation | Over-crosslinking: Excessive crosslinking can alter the protein's isoelectric point and solubility.[2] | Reduce the molar excess of the crosslinker or decrease the reaction time. |
| Solubility Issues: The crosslinker or the crosslinked complex may have poor solubility in the reaction buffer. | Try adding a small amount of an organic co-solvent like DMSO (up to 20%) to the buffer to improve solubility.[2] | |
| Non-specific Crosslinking | High Reactivity of Aziridine: The aziridine ring can react with various nucleophiles, leading to off-target reactions. | Optimize the reaction pH to favor the desired reaction. For example, a more acidic pH will favor reaction with carboxylates. |
| Reaction Time Too Long: Extended reaction times can lead to the accumulation of non-specific products. | Reduce the incubation time of the crosslinking reaction. | |
| Difficulty Confirming Crosslinking | Inadequate Detection Method: The chosen method may not be sensitive enough to detect the crosslinked product. | Use multiple methods for verification. For example, in addition to SDS-PAGE, consider Western blotting or mass spectrometry. |
| Reversible Crosslinks (if applicable): Some crosslinking chemistries can be reversible under certain conditions. | Ensure that the sample preparation for analysis (e.g., SDS-PAGE) does not cleave the crosslink. For disulfide-containing linkers, this would mean avoiding reducing agents in the sample buffer.[9] |
Experimental Protocols
General Protocol for Crosslinking a Protein with this compound (targeting carboxyl groups)
-
Protein Preparation: Dissolve the protein in a non-nucleophilic buffer (e.g., 100 mM MES, pH 5.5).
-
Crosslinker Preparation: Immediately before use, dissolve this compound in the same reaction buffer.
-
Reaction: Add the desired molar excess of the crosslinker solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching (Optional): To stop the reaction, add a small molecule with a primary amine, like Tris or glycine, to a final concentration of 20-50 mM.
-
Analysis: Analyze the reaction products using SDS-PAGE, Western blotting, or mass spectrometry to confirm crosslinking.
Visualizations
Caption: A general experimental workflow for protein crosslinking.
Caption: A decision tree for troubleshooting low crosslinking efficiency.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Why Hazardous Crosslinkers Don’t Belong in Food Packaging Varnishes — And How Single-Component Systems Solve the Problem | admin [acc-coatings.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Characterization of N-(2-Aminoethyl)-1-aziridineethanamine (AEAE) Containing Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of N-(2-Aminoethyl)-1-aziridineethanamine (AEAE) containing polymers. These polymers, known for their highly branched and cationic nature, present unique analytical challenges. This guide offers practical solutions and detailed protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the characterization of AEAE-containing polymers challenging?
A1: The primary challenges in characterizing polymers containing this compound (AEAE) stem from their complex, hyperbranched architecture, high charge density, and the presence of multiple types of amine groups (primary, secondary, and tertiary). This complexity leads to issues such as broad and overlapping signals in NMR spectra, difficulties in ionization for mass spectrometry, and interactions with analytical columns during size exclusion chromatography.[1][2]
Q2: What are the key parameters to determine when characterizing AEAE polymers?
A2: The critical parameters for a comprehensive characterization of AEAE-containing polymers include:
-
Molecular Weight and Molecular Weight Distribution (Mn, Mw, PDI): To understand the size and heterogeneity of the polymer population.
-
Degree of Branching (DB): To quantify the extent of branching in the polymer structure, which significantly influences its properties.[3]
-
Monomer Conversion and Polymer Composition: To confirm the incorporation of AEAE and other comonomers into the polymer chain.
-
Topology and End-Group Analysis: To elucidate the polymer's architecture (e.g., star, dendritic) and identify the terminal functional groups.[1][4]
-
Protonation Behavior (pKa values): To understand the charge characteristics of the polymer at different pH values.[5][6]
Q3: Which analytical techniques are most suitable for characterizing AEAE polymers?
A3: A multi-faceted approach employing a combination of techniques is essential for the thorough characterization of AEAE polymers. The most powerful methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): For structural elucidation and determination of the degree of branching.[1]
-
Mass Spectrometry (MS), particularly with soft ionization techniques like ESI and MALDI: For determining molecular weight, end-groups, and polymer architecture.[4][7]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): For analyzing molecular weight distribution.[2][8]
-
Potentiometric Titration: For determining the pKa values of the various amine functionalities.[5][6]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Solution |
| Broad, overlapping peaks in ¹H and ¹³C NMR spectra. | High polymer concentration leading to increased viscosity. Polydispersity of the sample. Complex, hyperbranched structure with many similar chemical environments. | Decrease the sample concentration. Use a higher field strength NMR spectrometer for better resolution. Employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals.[9][10] |
| Difficulty in quantifying the degree of branching. | Overlap of signals from dendritic, linear, and terminal units. Inaccurate integration of broad peaks. | Utilize ¹⁵N NMR, as the nitrogen chemical shifts are more sensitive to the different amine environments (primary, secondary, tertiary).[1] Perform NMR-assisted titration to differentiate protonation states of amines. |
| Poor signal-to-noise ratio. | Low sample concentration. Insufficient number of scans. | Increase the number of scans. Use a cryoprobe for enhanced sensitivity. Ensure proper sample preparation and shimming. |
Size Exclusion Chromatography (SEC/GPC)
| Problem | Possible Cause | Troubleshooting Solution |
| Poor peak shape (tailing, fronting, or multiple peaks). | Ionic interactions between the cationic polymer and the stationary phase of the column.[8] | Use a mobile phase with a high salt concentration (e.g., 0.1-0.5 M NaNO₃ or NaAc) to screen the charges.[2] Employ specialized columns designed for cationic polymers (e.g., TSK-GEL PWXL-CP series).[11] |
| Low sample recovery. | Irreversible adsorption of the polymer onto the column.[11] | Modify the column surface or use a column with a cationic functionality to repel the polymer.[8] Increase the ionic strength of the eluent. |
| Inaccurate molecular weight determination. | Lack of appropriate calibration standards for branched, cationic polymers. The hydrodynamic volume of the branched polymer differs from linear standards. | Use multi-angle light scattering (MALS) or viscometry detectors in conjunction with SEC to obtain absolute molecular weights.[8] |
Mass Spectrometry (MS)
| Problem | Possible Cause | Troubleshooting Solution |
| No or weak signal for high molecular weight species. | Inefficient ionization of large polymer molecules. Fragmentation of the polymer during ionization.[12] | Use soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).[4] Optimize the matrix and laser energy for MALDI. For ESI, optimize solvent conditions and cone voltage. |
| Complex, difficult-to-interpret spectra. | Broad molecular weight distribution leading to a multitude of overlapping peaks. Presence of multiple charge states in ESI-MS. | Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to resolve isotopic peaks. Employ deconvolution software to interpret multiply charged ESI spectra. Couple SEC with MS (SEC-MS) to analyze narrower fractions of the polymer distribution.[13] |
| Fragmentation of the polymer backbone. | High laser energy in MALDI or high cone voltage in ESI. In-source decay. | Reduce the energy of the ionization source. Use tandem mass spectrometry (MS/MS) to control fragmentation and gain structural information.[4] |
Potentiometric Titration
| Problem | Possible Cause | Troubleshooting Solution |
| Difficulty in identifying distinct equivalence points. | Close pKa values of the different amine groups (primary, secondary, tertiary). | Use a derivative plot (e.g., first or second derivative) of the titration curve to better visualize the equivalence points. Perform the titration at different ionic strengths to potentially resolve the pKa values. |
| Drifting pH readings. | Slow equilibration of the polymer with the titrant. Interaction of the polymer with the electrode surface. | Allow for a longer equilibration time between titrant additions.[14] Use a specialized electrode if available. Ensure proper calibration of the pH meter. |
| Precipitation of the polymer during titration. | Changes in polymer solubility with pH and ionic strength. | Perform the titration in a suitable buffer system or at a lower polymer concentration. Add a co-solvent if it does not interfere with the titration. |
Experimental Protocols
NMR Spectroscopy for Degree of Branching (DB) Determination
Objective: To determine the degree of branching in AEAE-containing polymers using ¹³C NMR.
Methodology:
-
Sample Preparation: Dissolve 20-50 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD). Ensure the polymer is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Experiment: ¹³C{¹H} (proton-decoupled carbon) NMR.
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all carbon nuclei, which is crucial for quantitative analysis.
-
Number of Scans: 4096 or higher, depending on the sample concentration.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Perform baseline correction.
-
Integrate the signals corresponding to dendritic (D), linear (L), and terminal (T) units. The chemical shifts will need to be assigned based on model compounds or 2D NMR data.
-
-
Calculation of Degree of Branching (DB): The degree of branching can be calculated using the following formula[3]: DB (%) = [(∫D + ∫T) / (∫D + ∫T + ∫L)] * 100 Where ∫D, ∫T, and ∫L are the integrated areas of the signals corresponding to dendritic, terminal, and linear units, respectively.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the absolute molecular weight and molecular weight distribution of AEAE-containing polymers.
Methodology:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase with a high salt concentration (e.g., 0.2 M NaNO₃ and 0.01 M NaH₂PO₄, adjust pH to ~7). Filter and degas the mobile phase.
-
Column: Use a column set suitable for cationic polymers (e.g., TSKgel PWXL-CP series).
-
System Setup:
-
HPLC system with an isocratic pump, autosampler, and column oven.
-
Detectors: MALS detector, differential refractive index (dRI) detector.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm filter.
-
dn/dc Determination: Determine the refractive index increment (dn/dc) of the polymer in the mobile phase, as this value is crucial for accurate molecular weight calculation by MALS.
-
Data Acquisition and Analysis:
-
Inject the sample into the SEC system.
-
Collect the data from the MALS and dRI detectors.
-
Use the MALS software to calculate the absolute molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI).
-
Potentiometric Titration for pKa Determination
Objective: To determine the pKa values of the amine groups in AEAE-containing polymers.
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of the polymer in deionized water or a specific ionic strength solution (e.g., 0.1 M NaCl).
-
Titrant: Prepare a standardized solution of 0.1 M HCl.
-
Instrument Setup:
-
Automatic titrator or a pH meter with a burette.
-
Calibrate the pH electrode using standard buffers (pH 4, 7, and 10).
-
-
Titration Procedure:
-
Place a known volume of the polymer solution in a beaker with a stir bar.
-
Immerse the pH electrode in the solution.
-
Add the HCl titrant in small increments (e.g., 0.05-0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.[14]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.
-
The pH at half-equivalence points corresponds to the pKa values of the different amine groups.
-
Visualizations
References
- 1. ba333.free.fr [ba333.free.fr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry of polymers: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go-jsb.co.uk [go-jsb.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. imc.cas.cz [imc.cas.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. Potentiometric titration [protocols.io]
Effect of pH on N-(2-Aminoethyl)-1-aziridineethanamine reactivity
Technical Support Center: N-(2-Aminoethyl)-1-aziridineethanamine
An Important Note on this compound: this compound is a specific molecule containing a primary amine, a secondary amine, and a tertiary aziridine nitrogen.[1][2] Its reactivity is complex and highly dependent on pH due to the different basicities of these nitrogen centers. The principles outlined in this guide are based on the known chemistry of aziridines and amines and are intended to provide a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the reactivity of this compound?
The pH of the reaction medium has a dual and often opposing effect on the reactivity of this molecule. It simultaneously influences the electrophilicity of the aziridine ring and the nucleophilicity of the primary and secondary amine groups.
-
Aziridine Ring Activation (Electrophilicity): At acidic pH, the nitrogen atom of the aziridine ring can become protonated. This protonation increases the ring strain and turns the aziridine into a much better leaving group, making the ring's carbon atoms highly susceptible to nucleophilic attack.[3] This is a form of acid catalysis.
-
Amine Group Nucleophilicity: The primary and secondary amine groups are nucleophilic in their free base (deprotonated) form. At low pH, these amines become protonated (e.g., -NH3+), which renders them non-nucleophilic.[4][5] Their nucleophilicity is generally highest at a pH above their respective pKa values.
This interplay means that an optimal pH must often be found to balance the need for an activated electrophile (the aziridine ring) and a reactive nucleophile (the amine groups or an external nucleophile).
Caption: pH-Dependent States of this compound.
Q2: What is the optimal pH for reactions with this compound?
There is no single "optimal" pH; it is entirely dependent on the specific reaction you are performing.
-
For reaction with an external nucleophile: If you are reacting this compound with a nucleophile (e.g., a thiol), a slightly acidic to neutral pH (pH 6-7.5) is often a good starting point. This provides a balance between protonating and activating the aziridine ring without fully protonating the incoming nucleophile.
-
For reaction as a nucleophile: If you are using the amine groups of the molecule to attack an external electrophile, a slightly alkaline pH (pH 8-9) is generally preferred. This ensures the amine groups are deprotonated and thus nucleophilic.[4]
-
For intramolecular reactions or polymerization: The pH can influence the balance between intramolecular cyclization and intermolecular polymerization. This must be determined empirically.
Q3: What are the common side reactions and how can pH be used to minimize them?
The most common side reactions are hydrolysis and self-polymerization.
-
Hydrolysis: In aqueous solutions, water can act as a nucleophile and open the aziridine ring, leading to an unwanted amino alcohol byproduct. This hydrolysis is often accelerated at very low pH due to strong acid catalysis.[6] Running the reaction at a more neutral pH and minimizing water content can reduce this side reaction.
-
Self-Polymerization: Since the molecule contains both a nucleophilic amine chain and an electrophilic aziridine ring, it can react with itself. The primary or secondary amine of one molecule can attack and open the aziridine ring of another, leading to dimers, oligomers, or polymers. The rate of this reaction is highly pH-dependent. At high pH, the amines are more nucleophilic, potentially increasing polymerization.
Q4: Which buffer systems are recommended for my experiments?
The choice of buffer is critical. Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they are nucleophilic and will compete with your desired reaction, leading to low yields and complex product mixtures.[4]
Recommended Buffers:
-
Phosphate buffers (PBS, NaPi): Good for the pH range of 6.0 - 8.0.
-
HEPES: Useful for the pH range of 6.8 - 8.2.
-
Borate buffers: Effective for a more alkaline pH range of 8.0 - 10.0.[4]
Always ensure your buffer components are not reactive with your substrate or reagents.
Troubleshooting Guides
Problem: Low or No Reaction Yield
| Potential Cause | Explanation | Suggested Solution |
| Incorrect pH: Nucleophile Protonated | If the reaction pH is too acidic, your nucleophile (either an external one or the amine groups of the molecule itself) will be protonated and non-reactive.[5] | Increase the pH of the reaction stepwise (e.g., in 0.5 pH unit increments) into a more neutral or slightly alkaline range. |
| Incorrect pH: Aziridine Not Activated | If the reaction pH is too high (alkaline), the aziridine ring will not be protonated and may not be electrophilic enough to react with weaker nucleophiles. | Decrease the pH of the reaction stepwise into a slightly acidic or neutral range to facilitate acid catalysis. |
| Competitive Reaction with Buffer | Amine-containing buffers (e.g., Tris) can act as competing nucleophiles, consuming your substrate.[4] | Switch to a non-nucleophilic buffer system like phosphate, HEPES, or borate. |
| Substrate Degradation | Prolonged exposure to harsh pH conditions (very low or very high) can lead to degradation or hydrolysis of the aziridine ring.[6] | Identify a moderate pH range where the compound is stable and the reaction can proceed. Consider running the reaction for a shorter time or at a lower temperature. |
Problem: Formation of Multiple Products or Side Reactions
Caption: Troubleshooting workflow for side product formation.
Experimental Protocols
Protocol: General Procedure for pH Optimization
This protocol provides a framework for determining the optimal pH for a reaction involving this compound and a generic substrate.
1. Materials and Reagents:
-
This compound
-
Substrate of interest
-
Buffer solutions (e.g., 0.1 M Phosphate, 0.1 M Borate) prepared at various pH points (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)
-
Reaction solvent (e.g., water, DMSO, DMF)
-
Quenching solution (e.g., mild acid or base)
-
Analytical tools (e.g., HPLC, LC-MS, NMR)
2. Experimental Workflow:
Caption: Experimental workflow for pH optimization studies.
3. Detailed Steps:
-
Preparation: Prepare 100 mM buffer solutions at intervals of 0.5 pH units from 6.0 to 9.0. Prepare stock solutions of your reactants in a compatible solvent.
-
Reaction Setup: In a series of reaction vials, add the appropriate buffer and the substrate solution. If a co-solvent is needed, ensure its percentage is consistent across all reactions.
-
Initiation: Start the reaction by adding the this compound stock solution to each vial.
-
Incubation: Stir the reactions at a constant temperature.
-
Analysis: At predetermined time points, withdraw an aliquot and quench the reaction (e.g., by adding an acid if the reaction is base-catalyzed, or vice-versa). Analyze the product mixture by HPLC or LC-MS to quantify the amount of product formed and remaining starting materials.
-
Optimization: Compare the results across the different pH values to determine which condition gives the highest yield of the desired product with the fewest side products.
Data Presentation
Table 1: Representative Data on the Effect of pH on Reaction Rate and Product Distribution
The following data is illustrative and designed to represent a typical outcome for the reaction of this compound with a model nucleophile. Actual results will vary based on the specific reactants and conditions.
| Reaction pH | Initial Rate (Relative Units) | Yield of Desired Product after 24h (%) | Observed Side Products (%) | Notes |
| 5.0 | 5 | 10 | 15 (Hydrolysis) | Very slow reaction; significant hydrolysis due to strong acid catalysis. |
| 6.0 | 40 | 65 | 5 (Hydrolysis) | Rate increases as aziridine is activated and nucleophile is sufficiently deprotonated. |
| 7.0 | 95 | 92 | <2 | Optimal balance; aziridine is activated, nucleophile is reactive. |
| 7.5 | 100 | 91 | <2 | Peak reactivity observed in this range. |
| 8.5 | 70 | 75 | 10 (Polymerization) | Reaction slows as aziridine activation decreases; amine nucleophilicity increases, leading to some self-reaction. |
| 9.5 | 30 | 40 | 30 (Polymerization) | Slow desired reaction rate; significant self-polymerization due to highly nucleophilic free amines. |
References
- 1. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Basic Chemical Data [dtp.cancer.gov]
- 3. Aziridines - Wikipedia [en.wikipedia.org]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Guide to Aziridine Crosslinkers: N-(2-Aminoethyl)-1-aziridineethanamine in Focus
For researchers, scientists, and drug development professionals, the selection of a suitable crosslinking agent is a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. Aziridine-based crosslinkers offer a reactive platform for conjugating molecules to proteins and other biomolecules. This guide provides a comparative overview of N-(2-Aminoethyl)-1-aziridineethanamine against other commercially available aziridine crosslinkers, focusing on key performance indicators such as reaction efficiency, cytotoxicity, and stability of the resulting conjugates.
Introduction to Aziridine Crosslinkers
Aziridines are three-membered heterocyclic organic compounds containing a nitrogen atom. The strained ring structure makes them susceptible to ring-opening reactions with nucleophiles, a property exploited for crosslinking applications. In bioconjugation, the primary targets for aziridine crosslinkers are the nucleophilic side chains of amino acids, such as the carboxyl groups of aspartic and glutamic acid, and the sulfhydryl group of cysteine.
This guide will compare the following classes of aziridine crosslinkers:
-
Monofunctional Aziridines: Represented by this compound.
-
Trifunctional Aziridines: Such as the commercially available PZ-33.
-
Polymeric Aziridines: A newer class of crosslinkers designed for reduced toxicity.
Performance Comparison of Aziridine Crosslinkers
The ideal crosslinker should exhibit high reaction efficiency, low cytotoxicity to ensure the viability of targeted cells, and result in a stable conjugate to prevent premature cleavage and off-target effects. The following sections detail the available data on these performance metrics.
Crosslinking Efficiency
The efficiency of a crosslinker is its ability to react with the target functional groups on a biomolecule. This is often determined by measuring the decrease in the number of free functional groups after the crosslinking reaction.
Table 1: Comparison of Crosslinking Efficiency
| Crosslinker Type | Representative Compound | Functionality | Reported Applications | Key Findings on Efficiency |
| Monofunctional Aziridine | This compound | 1 | Investigated as an ACE2 inhibitor | No direct quantitative data on protein crosslinking efficiency is readily available in the public domain. Its primary and secondary amine groups may also participate in reactions. |
| Trifunctional Aziridine | PZ-33 | ~3.3 | Coatings, Inks, Adhesives | High crosslink density due to high functionality. Reacts readily with carboxylic acid groups.[1] |
| Polymeric Aziridine | Not specified | High | Water-based coatings | Can achieve high crosslink densities comparable to traditional aziridines.[2] |
Reaction Mechanism of Aziridine Crosslinkers with Carboxyl Groups
The crosslinking reaction is initiated by the protonation of the aziridine nitrogen by an acidic proton, typically from a carboxylic acid group on a protein. This is followed by nucleophilic attack of the carboxylate anion on one of the ring carbons, leading to ring-opening and the formation of a stable ester linkage.
Cytotoxicity
The cytotoxicity of a crosslinker is a critical parameter, especially in the context of drug development. An ideal crosslinker should have minimal impact on cell viability, while the cytotoxic payload it carries should be the primary effector.
Table 2: Comparative Cytotoxicity Data
| Crosslinker Type | Representative Compound | Cell Line(s) | Reported IC50 / Cytotoxicity | Citation(s) |
| Monofunctional Aziridine | This compound | - | No specific IC50 data for this compound is readily available. However, some bis(2-aminoethyl)amine derivatives have shown cytotoxic activity against cancer cell lines with IC50 values in the micromolar range. | [3] |
| Trifunctional Aziridine | Diaziquone (an aziridinylbenzoquinone) | Rat Hepatocytes | Cytotoxicity is dose-dependent and related to oxidative stress and GSH depletion. | [4] |
| Polymeric Aziridine | Not specified | - | Designed to be non-genotoxic and have lower toxicity compared to traditional, smaller aziridine molecules. | [2] |
It is important to note that the cytotoxicity of aziridine-containing compounds can be influenced by the overall molecular structure and not just the aziridine ring itself.
Stability of Bioconjugates
The stability of the linkage formed by the crosslinker is crucial for the efficacy and safety of a bioconjugate. An unstable linker can lead to premature release of a conjugated drug, resulting in off-target toxicity and reduced therapeutic effect. The stability is typically assessed by incubating the conjugate in serum or plasma and monitoring for degradation or drug deconjugation over time.
Table 3: Stability of Aziridine-Crosslinked Conjugates
| Crosslinker Type | Linkage Type | Reported Stability | Key Considerations |
| Monofunctional Aziridine | Amide/Ester | Data not available for this compound. The stability would depend on the specific linkage formed. | The presence of primary and secondary amines could lead to different linkage types with varying stabilities. |
| Trifunctional Aziridine | Ester | Generally stable under physiological conditions. | The high crosslink density can enhance the overall stability of the conjugate. |
| Polymeric Aziridine | Ester | Can form stable crosslinks. | The polymer backbone may influence the accessibility of the linkage to hydrolytic enzymes. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of crosslinker performance. Below are outlines of key experimental protocols.
Determination of Crosslinking Efficiency (TNBS Assay)
The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method used to determine the number of free primary amino groups in a sample. By comparing the number of free amino groups before and after the crosslinking reaction, the efficiency of the crosslinker can be quantified.
Protocol Outline:
-
Sample Preparation: Prepare solutions of the protein to be crosslinked at a known concentration.
-
Crosslinking Reaction: Incubate the protein with the aziridine crosslinker at a specific molar ratio for a defined period.
-
TNBS Reaction:
-
Take aliquots of the reaction mixture at different time points.
-
Add TNBS reagent to the aliquots.
-
Incubate to allow the color to develop.
-
-
Measurement: Measure the absorbance of the solution at 335 nm.
-
Calculation: Calculate the percentage of modified amino groups by comparing the absorbance of the crosslinked samples to a control sample without the crosslinker.[5][6]
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the crosslinker or crosslinked conjugate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Data Analysis: Plot the cell viability versus the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are non-viable).[7]
Stability Assessment of Antibody-Drug Conjugates (ADCs)
The stability of an ADC can be assessed by monitoring for aggregation and drug deconjugation over time, particularly in a biologically relevant matrix like serum. Size Exclusion Chromatography (SEC) is a common method for detecting aggregates, while Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to quantify the amount of free drug.
Protocol Outline:
-
Incubation: Incubate the ADC in serum or a relevant buffer at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
SEC-HPLC Analysis: Analyze the aliquots by SEC-HPLC to monitor for the formation of high molecular weight species (aggregates).[8]
-
RP-HPLC Analysis: Analyze the aliquots by RP-HPLC to quantify the amount of deconjugated (free) drug.
-
Data Analysis: Plot the percentage of aggregation and/or free drug over time to determine the stability profile of the ADC.
Conclusion
The selection of an appropriate aziridine crosslinker requires careful consideration of its reactivity, potential cytotoxicity, and the stability of the resulting bioconjugate. While trifunctional and polymeric aziridines are well-characterized for industrial applications, there is a need for more comprehensive, publicly available data on the performance of this compound in the context of drug development. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies to identify the optimal crosslinker for their specific application. As the field of bioconjugation advances, the development of novel aziridine-based crosslinkers with improved performance profiles will continue to be an area of active research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peer review in Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 7. texaschildrens.org [texaschildrens.org]
- 8. agilent.com [agilent.com]
Comparative study of N-(2-Aminoethyl)-1-aziridineethanamine and PEI
A Comparative Guide to N-(2-Aminoethyl)-1-aziridineethanamine (AEAE) and Polyethylenimine (PEI) for Gene Delivery
Introduction
In the realm of non-viral gene delivery, cationic polymers have emerged as a promising alternative to viral vectors, owing to their safety, ease of production, and capacity for delivering large genetic payloads. Among these, Polyethylenimine (PEI) has long been considered a gold standard due to its high transfection efficiency.[1][2] However, its clinical application has been hampered by significant cytotoxicity.[1][3] This has spurred the development of PEI derivatives and novel polymers with improved biocompatibility and sustained gene expression. One such promising alternative is this compound (AEAE), a polymer designed to enhance gene delivery efficacy while mitigating the cytotoxic effects associated with traditional PEI.[4][5]
This guide provides a comprehensive and objective comparison of AEAE and PEI, focusing on their physicochemical properties, in vitro transfection efficiency, cytotoxicity, and potential for in vivo applications. The information presented herein is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their gene delivery research.
Physicochemical Properties of AEAE and PEI Polyplexes
The formation of stable complexes (polyplexes) between the cationic polymer and anionic plasmid DNA is a critical first step in successful gene delivery. The size and surface charge (zeta potential) of these polyplexes significantly influence their interaction with the cell membrane, cellular uptake, and subsequent intracellular trafficking.[1][6]
A key structural difference between AEAE and linear PEI (LPEI) is the presence of two protonatable nitrogen atoms per monomer unit in AEAE, compared to one in LPEI.[4][5] This structural modification enhances the buffering capacity of AEAE, which is hypothesized to facilitate endosomal escape through the "proton sponge effect".[1][4][5]
Table 1: Comparison of Physicochemical Properties of AEAE/DNA and LPEI/DNA Polyplexes
| Property | AEAE/DNA Polyplexes | LPEI (22 kDa)/DNA Polyplexes | Reference(s) |
| Buffering Capacity | Approximately two times higher than LPEI | Standard | [4][5] |
| Hydrodynamic Size | ~100-150 nm | ~100-150 nm | [4][5] |
| Zeta Potential | ~+25 to +35 mV | ~+25 to +35 mV | [4][5] |
| Colloidal Stability | Higher stability in saline buffer | Prone to aggregation in saline buffer | [4][5] |
Note: The exact size and zeta potential of polyplexes can vary depending on the polymer/DNA ratio, buffer conditions, and plasmid size.
In Vitro Transfection Efficiency
The ability of a vector to efficiently transfect cells is paramount for its utility in gene therapy. Transfection efficiency is often evaluated using reporter genes, such as luciferase or Green Fluorescent Protein (GFP), which allow for quantitative and qualitative assessment of gene expression.
Studies have shown that AEAE exhibits slightly higher or comparable transfection efficiency to the widely used 22 kDa linear PEI (LPEI) in various cell lines, including HeLa, CHO, and HEK293T.[4][5] The enhanced performance of AEAE, despite its lower molecular weight (10 kDa) compared to the optimal 22 kDa LPEI, is attributed to its superior buffering capacity.[4][5]
Table 2: Relative In Vitro Transfection Efficiency (Luciferase Expression)
| Cell Line | AEAE (10 kDa) vs. LPEI (22 kDa) | Reference(s) |
| HeLa | Slightly higher than LPEI | [4][5] |
| CHO | Slightly higher than LPEI | [4][5] |
| HEK293T | Comparable to LPEI | [4][5] |
Cytotoxicity Profile
A major drawback of PEI, particularly high molecular weight branched PEI, is its dose-dependent cytotoxicity, which is primarily attributed to its high cationic charge density leading to cell membrane damage and apoptosis.[1][7] The development of less toxic alternatives is a critical goal in non-viral vector design.
Comparative studies have demonstrated that AEAE exhibits a cytotoxicity profile similar to that of the less toxic linear PEI (22 kDa).[4][5] This suggests that the structural modifications in AEAE that enhance its buffering capacity and transfection efficiency do not lead to a concomitant increase in toxicity.
Table 3: Comparative Cytotoxicity
| Assay | AEAE (10 kDa) vs. LPEI (22 kDa) | Cell Lines Tested | Reference(s) |
| MTT | Similar toxicity profile | HeLa | [4][5] |
In Vivo Gene Delivery
While in vitro data is crucial for initial screening, the ultimate test for any gene delivery vector is its performance in a living organism. In vivo gene delivery is influenced by factors such as polyplex stability in the bloodstream, biodistribution, and clearance by the reticuloendothelial system.
Direct comparative in vivo studies between AEAE and PEI are limited. However, the higher colloidal stability of AEAE polyplexes in physiological salt concentrations suggests it may be a more suitable candidate for systemic administration.[4][5] Studies with modified PEI have shown that alterations to the polymer structure, such as alkylation, can significantly enhance in vivo gene expression in specific organs like the lung, liver, and kidney.[8][9] This highlights the potential for further chemical modifications of AEAE to optimize its in vivo performance.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of gene delivery vectors. Below are methodologies for the key experiments cited in this guide.
Nanoparticle Characterization
Objective: To determine the hydrodynamic size and zeta potential of the polymer/DNA polyplexes.
Methodology: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
-
Preparation of Polyplexes:
-
Separately dilute the polymer (AEAE or PEI) and plasmid DNA to the desired concentrations in a suitable buffer (e.g., 5% glucose or 150 mM NaCl in HEPES buffer).
-
Add the polymer solution to the DNA solution at the desired N/P ratio (ratio of nitrogen atoms in the polymer to phosphate groups in the DNA) and mix gently by pipetting.
-
Incubate the mixture at room temperature for 30 minutes to allow for polyplex formation.
-
-
DLS Measurement (Size):
-
Transfer the polyplex solution to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Zetasizer Nano ZS).
-
Set the temperature to 25°C and allow the sample to equilibrate for 2 minutes.[10]
-
Perform at least three measurements to ensure reproducibility.[10]
-
The instrument software will calculate the average hydrodynamic diameter (z-average) and the polydispersity index (PDI).
-
-
ELS Measurement (Zeta Potential):
-
Load the polyplex solution into a disposable folded capillary cell, ensuring no air bubbles are present.[10]
-
Place the cell in the instrument.
-
Perform the measurement at 25°C. The instrument will measure the electrophoretic mobility and calculate the zeta potential using the Helmholtz-Smoluchowski equation.[10]
-
Report the zeta potential along with the pH and conductivity of the sample.[10]
-
In Vitro Transfection Assay
Objective: To quantify the efficiency of gene expression mediated by the polyplexes.
Methodology: Luciferase Reporter Assay
-
Cell Seeding:
-
One day prior to transfection, seed the desired cell line (e.g., HeLa, HEK293T) into 24-well plates at a density that will result in 60-80% confluency at the time of transfection.[11]
-
-
Transfection:
-
Prepare AEAE/DNA and PEI/DNA polyplexes with a luciferase reporter plasmid as described above.
-
Replace the cell culture medium with fresh serum-free or serum-containing medium.
-
Add the polyplex solution dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, replace the transfection medium with fresh complete culture medium.
-
-
Luciferase Assay:
-
24-48 hours post-transfection, wash the cells with Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding a passive lysis buffer and incubate for 15-30 minutes at room temperature with gentle rocking.[12][13]
-
Transfer the cell lysate to a white, opaque 96-well plate.[12]
-
Add the luciferase assay substrate to each well.
-
Immediately measure the luminescence using a luminometer.[12][13]
-
Normalize the luciferase activity to the total protein concentration in each lysate sample, determined by a protein assay (e.g., BCA assay).
-
Cytotoxicity Assay
Objective: To assess the effect of the polyplexes on cell viability.
Methodology: MTT Assay
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of the AEAE/DNA and PEI/DNA polyplexes. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[14] Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[15]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
In Vivo Gene Delivery
Objective: To evaluate the biodistribution and expression of a reporter gene following systemic administration of polyplexes.
Methodology: Hydrodynamic Tail Vein Injection in Mice
-
Polyplex Preparation:
-
Prepare sterile, endotoxin-free AEAE/DNA or PEI/DNA polyplexes in a saline or glucose solution. The plasmid should encode a reporter gene such as luciferase.
-
-
Animal Procedure:
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.[16]
-
Inject a large volume of the polyplex solution (typically 8-10% of the mouse's body weight) into a lateral tail vein rapidly (within 5-8 seconds).[16][18] This hydrodynamic injection method primarily targets the liver.[18]
-
-
Analysis of Gene Expression:
-
At a predetermined time point post-injection (e.g., 24, 48, or 72 hours), humanely euthanize the mice.
-
Harvest major organs (liver, lungs, spleen, heart, kidneys).
-
Homogenize the tissues and prepare lysates.
-
Perform a luciferase assay on the tissue lysates as described for the in vitro protocol.
-
Normalize luciferase activity to the total protein content of each tissue sample.
-
Diagrams
Below are diagrams illustrating key concepts and workflows described in this guide.
Caption: Cationic polymer-mediated gene delivery pathway.
Caption: Workflow for in vitro transfection and analysis.
Conclusion
This compound (AEAE) presents itself as a compelling alternative to Polyethylenimine (PEI) for non-viral gene delivery. Its key advantage lies in its enhanced buffering capacity, which contributes to a slightly higher transfection efficiency compared to the gold-standard 22 kDa linear PEI, without a corresponding increase in cytotoxicity.[4][5] Furthermore, the improved colloidal stability of AEAE polyplexes in physiological salt conditions suggests a greater potential for in vivo applications.[4][5]
While PEI remains a widely used and effective transfection reagent, particularly in vitro, its cytotoxicity and propensity for aggregation in vivo are significant hurdles. AEAE addresses some of these limitations, making it a promising candidate for further development and optimization, including chemical modifications to enhance target-specific delivery and in vivo efficacy. Researchers are encouraged to consider the specific requirements of their cell types and experimental goals when selecting a transfection reagent, and this guide provides the foundational data and protocols to aid in that decision-making process.
References
- 1. Polyethylenimine-based nanocarriers in co-delivery of drug and gene: a developing horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing PEI-Mediated Transfection with Alternative Methods for AAV Production – ANCON Medical [anconmedical.com]
- 3. Revisit the complexation of PEI and DNA - how to make low cytotoxic and highly efficient PEI gene transfection non-viral vectors with a controllable chain length and structure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Poly[N-(2-aminoethyl)ethyleneimine] as a new non-viral gene delivery carrier: the effect of two protonatable nitrogens in the monomer unit on gene delivery efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Effective Gene Transfection In Vivo by Alkylated Polyethylenimine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly effective gene transfection in vivo by alkylated polyethylenimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Transient transfection and luciferase assay [protocols.io]
- 12. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. takara.co.kr [takara.co.kr]
- 14. MTT and LDH activity assay [bio-protocol.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Video: Constitutive and Inducible Systems for Genetic In Vivo Modification of Mouse Hepatocytes Using Hydrodynamic Tail Vein Injection [jove.com]
- 17. genemedi.net [genemedi.net]
- 18. Intracellular Gene Transfer in Rats by Tail Vein Injection of Plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-(2-Aminoethyl)-1-aziridineethanamine against commercial epoxy curing agents
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance epoxy systems, the selection of an appropriate curing agent is paramount to achieving desired thermoset properties. This guide provides a comparative overview of three widely used commercial epoxy curing agents: Diethylenetriamine (DETA), Triethylenetriamine (TETA), and Isophorone diamine (IPDA).
Notably, a comprehensive search for performance data on N-(2-Aminoethyl)-1-aziridineethanamine as an epoxy curing agent did not yield publicly available information. Its primary applications appear to be in the pharmaceutical and biomedical fields. Therefore, a direct comparison with the following commercial agents is not possible at this time.
Performance Data of Commercial Epoxy Curing Agents
The following table summarizes typical performance characteristics of DETA, TETA, and IPDA when used to cure a standard Bisphenol-A based epoxy resin. It is important to note that these values can vary depending on the specific epoxy resin, formulation, and curing conditions.
| Property | Diethylenetriamine (DETA) | Triethylenetetramine (TETA) | Isophorone diamine (IPDA) | Test Method |
| Gel Time (minutes) | ~25 - 45 | ~30 - 40 | ~105 | ASTM D2471 |
| Glass Transition Temperature (Tg) | ~120°C | Not widely reported, but generally lower than DETA | ~121 - 149°C | ASTM D3418 |
| Tensile Strength | ~30 - 80 MPa | ~9,500 psi (~65.5 MPa) | ~76 MPa | ASTM D638 |
| Chemical Resistance | Good resistance to many chemicals.[1] | Good | Excellent UV stability and chemical resistance.[2] | ASTM D543 |
Experimental Protocols
Detailed methodologies for evaluating the key performance indicators of epoxy curing agents are outlined below, based on internationally recognized ASTM standards.
Cure Time (Gel Time)
Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.[3][4][5][6][7]
Methodology:
-
Sample Preparation: The epoxy resin and curing agent are pre-conditioned to a specified temperature.
-
Mixing: The resin and curing agent are thoroughly mixed in the specified ratio.
-
Measurement: A sample of the mixture is placed in a container, and a temperature-measuring device is inserted.
-
Gel Time Determination: The time from the initial mixing to the point where the resin becomes viscous and stringy (the gel point) is recorded as the gel time.[8] This is often determined by periodically probing the mixture with a wooden applicator.
-
Peak Exothermic Temperature: The maximum temperature reached during the curing reaction is also recorded.[5]
Glass Transition Temperature (Tg)
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).[9][10][11][12]
Methodology:
-
Sample Preparation: A small, fully cured sample of the epoxy system is prepared.
-
DSC Analysis: The sample is placed in a DSC instrument.
-
Heating and Cooling Cycles: The sample is subjected to a controlled heating and cooling cycle at a specified rate.
-
Tg Determination: The glass transition temperature is identified as a step-change in the heat flow curve.[13][14] It is typically reported as the midpoint of this transition.[13][14]
Tensile Strength
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
Methodology:
-
Specimen Preparation: Standardized dumbbell-shaped specimens of the cured epoxy are prepared.
-
Testing Machine: A universal testing machine equipped with grips to hold the specimen is used.
-
Tensile Test: The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
Data Acquisition: The load and extension are continuously recorded.
-
Calculation: The tensile strength is calculated as the maximum stress the specimen can withstand before breaking.
Chemical Resistance
Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[15][16][17][18][19]
Methodology:
-
Specimen Preparation: Cured epoxy specimens of a specified size and shape are prepared.
-
Initial Measurements: The initial weight, dimensions, and mechanical properties (e.g., tensile strength) of the specimens are measured.
-
Chemical Exposure: The specimens are immersed in the test chemical for a specified duration and at a specific temperature.[15][16][17][18][19]
-
Final Measurements: After exposure, the specimens are removed, cleaned, and their weight, dimensions, and mechanical properties are re-measured.
-
Evaluation: The changes in properties are calculated and reported to assess the material's resistance to the chemical reagent.[17]
Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative evaluation of epoxy curing agents.
Caption: Experimental workflow for evaluating epoxy curing agents.
References
- 1. hanepoxy.net [hanepoxy.net]
- 2. azom.com [azom.com]
- 3. The Use of the ATD Technique to Measure the Gelation Time of Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cstjmateriauxcomposites.wordpress.com [cstjmateriauxcomposites.wordpress.com]
- 5. intertekinform.com [intertekinform.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. What are gelation and curing; pot life, cure & gel time, working life: how is viscosity important? » rheonics :: viscometer and density meter [rheonics.com]
- 9. Resin Formulators Glass Transition (TG) Testing Per ASTM D3418, D3386 & D4065 | GracoRoberts [gracoroberts.com]
- 10. Resin Formulators Differential Scanning Calorimetry (DSC) Testing Per ASTM D3418 (Includes First and Second Scan) | GracoRoberts [gracoroberts.com]
- 11. researchgate.net [researchgate.net]
- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 13. epotek.com [epotek.com]
- 14. epotek.com [epotek.com]
- 15. laboratuar.com [laboratuar.com]
- 16. Chemical Compatibility ASTM D543 [intertek.com]
- 17. kiyorndlab.com [kiyorndlab.com]
- 18. belge.com [belge.com]
- 19. matestlabs.com [matestlabs.com]
A Comparative Guide to the Cytotoxicity of N-(2-Aminoethyl)-1-aziridineethanamine and Its Derivatives
This guide provides a comparative analysis of the cytotoxic effects of N-(2-Aminoethyl)-1-aziridineethanamine and its various derivatives, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies, focusing on quantitative data, experimental methodologies, and mechanisms of action.
Introduction
This compound, a molecule containing a reactive aziridine ring, belongs to a class of compounds known for their biological activity. The strained three-membered aziridine ring is a potent electrophile, making it capable of alkylating nucleophilic biomolecules such as DNA and proteins.[1][2] This reactivity is the basis for the cytotoxic and antitumor properties observed in many aziridine-containing compounds, including clinically used drugs like Mitomycin C.[1][3] The derivatization of the parent this compound structure allows for the modulation of its cytotoxic potency, selectivity, and pharmacological properties. This guide compares the cytotoxicity of several such derivatives and explores their mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic activity of various derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values for several derivatives of this compound and related compounds against various cancer cell lines.
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference Compound |
| Palladium(II) complex of N-(2-aminoethyl)aziridine (2b) | HL-60 (Human promyelocytic leukemia) | 1.5 - 8.2 | N/A |
| NALM-6 (Human B-cell precursor leukemia) | 1.5 - 8.2 | N/A | |
| 6-Aziridinylbenzimidazole derivatives (11a-d) | SNU-16 (Human gastric carcinoma) | Equal to or slightly more potent than Mitomycin C | Mitomycin C |
| Aziridine phosphine oxides (5 and 7) | HeLa (Human cervical carcinoma) | 6.4 (cpd 5), 7.1 (cpd 7) | Cisplatin (Comparable) |
| Ishikawa (Human endometrial adenocarcinoma) | 4.6 (cpd 5), 10.5 (cpd 7) | Cisplatin (Comparable) | |
| Phenethyl derivative of bis(2-aminoethyl)amine (6) | CaCo-2 (Colorectal adenocarcinoma) | 13.95 ± 2.5 | N/A |
| A549 (Epithelial lung carcinoma) | 15.74 ± 1.7 | N/A | |
| N1-Aziridinylspermidine | L1210 (Murine leukemia) | 0.15 | N/A |
| HL60 (Human leukemia) | 0.11 | N/A | |
| N8-Aziridinylspermidine | L1210 (Murine leukemia) | 0.31 | N/A |
| HL60 (Human leukemia) | 0.30 | N/A | |
| Brefeldin A derivative (7) | K562 (Human chronic myelogenous leukemia) | 0.84 | Doxorubicin |
| 1′H-spiro-pyridine derivative (7) | Caco-2 (Human colorectal adenocarcinoma) | 7.83 ± 0.50 | Doxorubicin (12.49 ± 1.10) |
Table 1: Summary of Cytotoxicity Data for this compound Derivatives and Related Compounds.[4][5][6][7][8][9][10]
Mechanisms of Cytotoxic Action
The cytotoxicity of aziridine-containing compounds is often attributed to their ability to induce cellular damage, primarily through DNA alkylation. This triggers a cascade of events leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).
DNA Alkylation and Damage Response
The electrophilic aziridine ring can undergo nucleophilic attack by the nitrogenous bases of DNA, particularly guanine.[3] This reaction forms DNA adducts, which can lead to interstrand cross-links. These cross-links prevent DNA replication and transcription, leading to the activation of DNA damage response pathways, cell cycle arrest, and apoptosis.[1][3] Cells with deficiencies in DNA repair pathways, such as Nucleotide Excision Repair (NER), may exhibit hypersensitivity to these compounds.[1]
References
- 1. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Synthesis of 6-aziridinylbenzimidazole derivatives and their in vitro antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic activity of N1- and N8-aziridinyl analogs of spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: N-(2-Aminoethyl)-1-aziridineethanamine vs. Glutaraldehyde as Crosslinkers in Biomedical Research
A guide for researchers, scientists, and drug development professionals on the performance, biocompatibility, and practical application of two distinct crosslinking agents.
In the realm of biomaterials and drug delivery, the choice of a crosslinking agent is pivotal to defining the ultimate physical and biological performance of a hydrogel or scaffold. Glutaraldehyde, a long-standing and widely used dialdehyde crosslinker, is often favored for its efficiency and the robust mechanical properties it imparts. However, concerns regarding its cytotoxicity have prompted researchers to explore alternatives. Among these, polyfunctional aziridines, such as N-(2-Aminoethyl)-1-aziridineethanamine (AEAE), represent a class of crosslinkers with a different reaction mechanism and potential for improved biocompatibility.
This guide provides a head-to-head comparison of this compound and glutaraldehyde, focusing on their performance as crosslinkers for biomedical applications. It is important to note that while extensive data exists for glutaraldehyde, direct comparative experimental studies with AEAE in the context of hydrogels for drug development are limited in publicly available literature. Therefore, this guide synthesizes the available data for each crosslinker to provide an objective overview for informed decision-making.
At a Glance: Comparative Overview
| Feature | This compound (Polyfunctional Aziridine) | Glutaraldehyde |
| Crosslinking Mechanism | Ring-opening reaction of aziridine groups with carboxyl or amine groups. | Reaction of aldehyde groups with primary amines (e.g., lysine residues) to form Schiff bases and more complex adducts. |
| Reactivity | High reactivity at room temperature, often leading to faster curing times.[1] | Rapid reaction with amines at neutral pH.[1] |
| Biocompatibility | Generally considered to have lower cytotoxicity than glutaraldehyde, with some polymeric aziridines reported as non-genotoxic.[2][3] | Known cytotoxicity due to residual aldehydes and the potential for slow release from the crosslinked matrix.[4][5][6] |
| Mechanical Properties | Can significantly enhance mechanical strength and durability of polymers.[2] | Effectively increases the mechanical strength and stability of biopolymer scaffolds.[7][8] |
| Primary Applications | Adhesives, coatings, inks, and emerging use in biopolymer crosslinking. | Fixative for biological tissues, crosslinking of proteins and polysaccharides for hydrogels and bioprostheses. |
Performance Deep Dive: Quantitative Data
Mechanical Properties of Glutaraldehyde-Crosslinked Hydrogels
The mechanical properties of hydrogels are critically dependent on the concentration of the crosslinker. The following table summarizes representative data for glutaraldehyde-crosslinked hydrogels from various studies.
| Polymer System | Glutaraldehyde Concentration | Tensile Strength | Compressive Modulus/Strength | Reference |
| Polyvinyl alcohol (PVA)/Starch | 5-10 wt% | Increased with GA concentration | - | [9] |
| PEG-PVA | 0.10 g | 1200 MPa | - | [1] |
| PEG-PVA | 0.15 g | 1000 MPa | - | [1] |
| Gelatine-Cellulose Nanocrystals | Not specified | Higher than citric acid crosslinked | 420 MPa (Young's Modulus) | [8] |
| Chitosan | 1-10% (w/w) | - | 0.01-0.02 MPa (Storage Modulus) | [10] |
Cytotoxicity and Biocompatibility
| Crosslinker | Finding | Reference |
| Glutaraldehyde | Induces apoptosis in human osteoblasts on crosslinked collagen/PVA films. | [11] |
| Cytotoxicity is a concern at higher concentrations and can elicit a strong immune response. | [6] | |
| Small, cytotoxic levels of glutaraldehyde can be released from crosslinked tissues even after extensive rinsing. | [4][5] | |
| Unbound free aldehyde groups are a primary cause of toxicity, which can be partially mitigated by quenching with glycine. | [12][13] | |
| Polyfunctional Aziridines | Polymeric aziridines have been introduced as a class of low-toxicity crosslinkers. | [2] |
| Some polymeric aziridines have been demonstrated to be non-genotoxic. | [3] | |
| Good biocompatibility has been cited as an advantage for their use in crosslinking biopolymers. | [14] |
Experimental Corner: Protocols and Methodologies
Experimental Protocol 1: Crosslinking of a Carboxyl-Containing Polymer with this compound (AEAE)
This protocol is a representative procedure based on the general use of polyfunctional aziridines.
Materials:
-
Carboxyl-containing polymer (e.g., poly(acrylic acid), alginate)
-
This compound (AEAE)
-
Deionized water or appropriate buffer (pH 7.0-9.5 for optimal reaction)
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of the carboxyl-containing polymer in deionized water or buffer to the desired concentration (e.g., 1-10% w/v).
-
While stirring the polymer solution, slowly add the desired amount of AEAE. Typical addition levels for polyfunctional aziridines range from 1% to 3% by weight of the final formulation.[4]
-
Continue stirring for at least 10 minutes to ensure homogeneous mixing.
-
Cast the mixture into the desired mold or substrate.
-
Allow the crosslinking reaction to proceed at room temperature. The pot life can range from 4 to 24 hours depending on the specific aziridine and the formulation's pH.[4]
-
For some applications, a heat cure at 80-120°C can be applied to accelerate the crosslinking process.[15]
-
Wash the crosslinked material extensively with deionized water or buffer to remove any unreacted crosslinker.
Experimental Protocol 2: Crosslinking of a Protein-Based Hydrogel with Glutaraldehyde
This protocol provides a general method for crosslinking proteins (e.g., gelatin, collagen) with glutaraldehyde.
Materials:
-
Protein (e.g., gelatin, collagen)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glycine solution (e.g., 0.2 M) for quenching
-
Stir plate and stir bar
Procedure:
-
Dissolve the protein in PBS to the desired concentration (e.g., 10% w/v) at a temperature that facilitates dissolution without denaturing the protein (e.g., 37-50°C for gelatin).
-
Cool the protein solution to room temperature.
-
While stirring, add the glutaraldehyde solution to achieve the desired final concentration (typically 0.1% to 2.5% v/v).
-
Continue stirring for a defined period (e.g., 30 minutes to several hours) to allow for crosslinking.
-
To stop the reaction and quench unreacted aldehyde groups, add glycine solution and incubate for at least 1 hour.
-
Cast the hydrogel solution into a mold.
-
Extensively wash the resulting hydrogel with PBS to remove residual glutaraldehyde and glycine.
Visualizing the Chemistry and Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.
Caption: Glutaraldehyde crosslinking mechanism with primary amines of proteins.
Caption: Polyfunctional aziridine crosslinking with carboxylic acid groups.
Caption: Experimental workflow for comparing crosslinker performance.
Conclusion: Making an Informed Choice
The selection between this compound and glutaraldehyde as crosslinkers necessitates a careful consideration of the specific application's requirements.
Glutaraldehyde remains a viable and effective crosslinker when high mechanical strength and stability are paramount, and when its cytotoxic effects can be mitigated through thorough purification and quenching procedures. Its extensive history of use means that its performance characteristics are well-documented.
This compound , as a representative of polyfunctional aziridines, presents a promising alternative, particularly where biocompatibility is a primary concern. The available literature suggests a lower toxicity profile for this class of crosslinkers. However, for applications in drug development and tissue engineering, further empirical studies are required to establish a comprehensive performance profile, including detailed mechanical and biological characterization in relevant hydrogel systems.
Researchers and drug development professionals are encouraged to perform their own application-specific evaluations to determine the most suitable crosslinker that balances the desired physical properties with the requisite biological safety.
References
- 1. Synthesis and Characterization of Glutaraldehyde-Crosslinked PEG-PVA Biodegradable Hydrogels for Tissue Engineering Applications | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. APPLICATIONS [polyaziridineglobal.com]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. Starch Glutaraldehyde Cross-Linked Hydrogel for Drug Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC) [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutaraldehyde cross-linking of amniotic membranes affects their nanofibrous structures and limbal epithelial cell culture characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2021148564A1 - Method of cross-linking biomaterial with a polyfunctional aziridine compound and products obtained therewith - Google Patents [patents.google.com]
- 15. pcimag.com [pcimag.com]
A Head-to-Head Comparison: Poly[N-(2-aminoethyl)ethyleneimine] as a Superior Non-Viral Vector for Biomedical Applications
For researchers, scientists, and drug development professionals at the forefront of gene therapy and drug delivery, the choice of a delivery vector is paramount. An ideal vector must efficiently transport its nucleic acid or drug cargo into target cells with minimal toxicity. In the landscape of non-viral vectors, Poly[N-(2-aminoethyl)ethyleneimine] (PAEEI) has emerged as a promising candidate, demonstrating significant advantages over conventional polycations. This guide provides an objective comparison of PAEEI with established alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
Poly[N-(2-aminoethyl)ethyleneimine] (PAEEI) is a cationic polymer designed for enhanced gene delivery. Its unique structure, featuring a linear polyethylenimine (LPEI) backbone with additional aminoethyl side groups, results in a higher density of protonatable nitrogens per monomer unit compared to traditional LPEI. This structural modification leads to a superior buffering capacity, which is hypothesized to enhance endosomal escape—a critical step in successful intracellular delivery. Experimental evidence suggests that PAEEI can achieve higher transfection efficiencies than its predecessors, such as linear and branched polyethylenimine (PEI), while maintaining a comparable or even improved safety profile. This guide will delve into the comparative performance of PAEEI against other widely used non-viral vectors, including various forms of PEI, Polyamidoamine (PAMAM) dendrimers, and Chitosan nanoparticles.
Comparative Performance Analysis
The efficacy of a non-viral vector is primarily judged by its transfection efficiency and cytotoxicity. The following tables summarize the performance of PAEEI in comparison to other leading alternatives based on published experimental data.
Table 1: Transfection Efficiency
| Vector | Cell Line | Transfection Efficiency | N/P Ratio | Reference |
| PAEEI (10 kDa) | HeLa | Slightly higher than LPEI (22 kDa) | 10 | [1] |
| CHO | Slightly higher than LPEI (22 kDa) | 10 | [1] | |
| HEK293T | Slightly higher than LPEI (22 kDa) | 10 | [1] | |
| Linear PEI (22 kDa) | HeLa | High | 10 | [1] |
| HEK293 | ~70% | 9 | [2] | |
| Branched PEI (25 kDa) | HEK293 | Higher than linear PEI | >10 | [3] |
| HeLa | Higher than linear PEI | >10 | [3] | |
| PAMAM (G5) | Cultured Cells | Efficient | Not Specified | [4] |
| Chitosan Nanoparticles | HEK293 | 27.41% | Not Specified | [5] |
| U-87 MG | 20.56% | Not Specified | [5] | |
| Lipofectamine™ 2000 | HEK293 | 98% | Manufacturer's Protocol | [6] |
| U-87 MG | 17.79% | Manufacturer's Protocol | [5] |
N/P ratio refers to the ratio of moles of the amine groups of the cationic polymer to those of the phosphate ones of DNA.
Table 2: Cytotoxicity
| Vector | Cell Line | Cytotoxicity (IC50 or % Viability) | Reference |
| PAEEI (10 kDa) | HeLa | Similar to LPEI (22 kDa) | [1] |
| Linear PEI (25 kDa) | A431 | IC50: 74 µg/mL | [7] |
| Branched PEI (25 kDa) | A431 | IC50: 37 µg/mL | [7] |
| PAMAM (G5) | Cultured Cells | Low cytotoxicity | [4] |
| Chitosan Nanoparticles | U-87 MG | 85% cell viability | [5][8] |
| Lipofectamine™ 2000 | U-87 MG | 72% cell viability | [5][8] |
| hMSCs | ~60% cell viability | [9] |
Table 3: Physicochemical Properties of Polyplexes
| Vector | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| PAEEI (10 kDa) | ~150-200 | ~ +30 | [1] |
| Linear PEI (22 kDa) | ~150-200 | ~ +30 | [1] |
| Branched PEI (25 kDa) | ~80-235 | +14.3 (complexed with DNA) | [7] |
| Chitosan Nanoparticles | ~260 | Not Specified | [5] |
| PAMAM-Neo Conjugates | ~150-300 | +20 to +35 | [10] |
Key Advantages of PAEEI
-
Enhanced Buffering Capacity: PAEEI exhibits approximately double the buffering capacity of LPEI. This is attributed to the presence of two protonatable nitrogen atoms per monomer unit, which enhances its ability to act as a "proton sponge," facilitating endosomal escape.[1]
-
High Transfection Efficiency at Lower Molecular Weight: Typically, the transfection efficiency of PEI increases with molecular weight, which is often accompanied by higher cytotoxicity.[11] PAEEI, with a molecular weight of 10 kDa, demonstrates slightly higher transfection activity than the widely used 22 kDa LPEI, suggesting that its enhanced buffering capacity compensates for its smaller size.[1]
-
Improved Colloidal Stability: PAEEI-based polyplexes have shown higher colloidal stability in saline buffer compared to LPEI, which is a crucial factor for in vivo applications.[1]
-
Favorable Safety Profile: Despite its enhanced efficiency, PAEEI displays a toxicity profile similar to that of 22 kDa LPEI, indicating a wider therapeutic window.[1]
Mechanistic Insights and Experimental Workflows
The superior performance of PAEEI is rooted in its chemical structure and its interaction with the cellular machinery. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating gene delivery vectors.
Caption: The Proton Sponge Hypothesis for PAEEI-mediated endosomal escape.
Caption: A generalized experimental workflow for comparing non-viral vectors.
Experimental Protocols
Synthesis of Poly[N-(2-aminoethyl)ethyleneimine] (PAEEI)
PAEEI can be synthesized via the ring-opening polymerization of N-(2-(1'-aziridino)ethyl)formamide, followed by the hydrolysis of the amide groups.[1]
-
Materials: N-(2-(1'-aziridino)ethyl)formamide, hydrochloric acid, deionized water.
-
Procedure:
-
Initiate the ring-opening polymerization of N-(2-(1'-aziridino)ethyl)formamide.
-
Perform acid hydrolysis of the resulting polymer to remove the formamide groups, yielding PAEEI.
-
Characterize the final product using techniques such as 1H NMR and gel permeation chromatography (GPC) to confirm its structure and determine its molecular weight and polydispersity index.
-
In Vitro Transfection
This protocol is a general guideline for transfection of adherent cell lines in a 24-well plate format.
-
Materials: Adherent cells (e.g., HeLa, HEK293), complete culture medium, serum-free medium (e.g., Opti-MEM), plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP), PAEEI solution (1 mg/mL in sterile water, pH 7.0), sterile microcentrifuge tubes.
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Polyplex Formation:
-
For each well, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium in a sterile tube.
-
In a separate tube, dilute the calculated amount of PAEEI solution (to achieve the desired N/P ratio) in 50 µL of serum-free medium.
-
Add the diluted PAEEI to the diluted DNA, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for polyplex formation.
-
-
Transfection:
-
Gently add the 100 µL of the polyplex solution to the cells in a drop-wise manner.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation, replace the medium containing the polyplexes with fresh, complete culture medium.
-
-
Analysis: Analyze for transgene expression (e.g., luciferase activity, GFP fluorescence) 24-48 hours post-transfection.
-
MTT Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of the cells.
-
Materials: Cells treated with varying concentrations of the delivery vector, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl), 96-well plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and expose them to a range of concentrations of the vector (e.g., PAEEI, PEI) for a predetermined time (e.g., 24 hours).
-
After the exposure period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against vector concentration.[7]
-
Polyplex Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution of the polyplexes.
-
Materials: Polyplex solutions prepared as described for transfection, DLS instrument.
-
Procedure:
-
Prepare polyplexes at the desired N/P ratio in a suitable buffer (e.g., HEPES-buffered glucose or saline).
-
Transfer the polyplex solution to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement to obtain the autocorrelation function, from which the particle size distribution and average hydrodynamic diameter are calculated.
-
For zeta potential measurement, a similar procedure is followed using an appropriate electrophoretic light scattering instrument.
-
Conclusion
The available data strongly suggest that Poly[N-(2-aminoethyl)ethyleneimine] (PAEEI) represents a significant advancement in the field of non-viral gene delivery. Its rationally designed chemical structure, which enhances its buffering capacity, translates into improved transfection efficiency without a concomitant increase in cytotoxicity when compared to standard linear PEI. While commercially available lipid-based reagents like Lipofectamine may exhibit higher transfection efficiencies in certain cell lines, they are often associated with greater cytotoxicity and cost. PAEEI, along with other polymeric vectors like chitosan and PAMAM dendrimers, offers a more biocompatible and cost-effective alternative. The superior performance of PAEEI, particularly its high efficiency at a lower molecular weight and its enhanced colloidal stability, makes it an exceptionally attractive candidate for a wide range of biomedical applications, from basic research to the development of novel gene-based therapeutics. Further in vivo studies are warranted to fully realize the potential of this promising non-viral vector.
References
- 1. Poly[N-(2-aminoethyl)ethyleneimine] as a new non-viral gene delivery carrier: the effect of two protonatable nitrogens in the monomer unit on gene delivery efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of gene transfection reagents between PEI and lipofectamine | International Journal of Laboratory Medicine;(12): 328-330, 2015. | WPRIM [pesquisa.bvsalud.org]
- 3. Characterization of the transgene expression generated by branched and linear polyethylenimine-plasmid DNA nanoparticles in vitro and after intraperitoneal injection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Quantitative Analysis of Crosslinking Density in Amine-Reactive Polymer Systems
For researchers, scientists, and drug development professionals, accurately quantifying the crosslinking density of polymer networks is critical for controlling material properties such as mechanical strength, swelling behavior, and drug release kinetics. This guide provides a comparative analysis of established methodologies for determining crosslinking density, with a special focus on systems crosslinked with amine-reactive agents like N-(2-Aminoethyl)-1-aziridineethanamine (AEAE).
This compound is a trifunctional crosslinking agent possessing a highly reactive aziridine ring and two primary amine groups. This structure allows it to efficiently crosslink polymers containing functional groups such as carboxylic acids, esters, and epoxides. The aziridine ring opens upon reaction with a proton source (like a carboxylic acid), while the amine groups can form stable amide bonds, creating a robust and complex polymer network. Understanding the resulting crosslink density is paramount for predicting and optimizing the performance of the final material.
This guide compares four principal methods for quantifying crosslinking density: Swelling-Based Analysis (Flory-Rehner Theory), Dynamic Mechanical Analysis (DMA)/Rheology, Chemical Titration (Ninhydrin Assay), and Spectroscopic Analysis (FTIR). Each method is evaluated based on its underlying principles, experimental protocol, data output, and key advantages and limitations.
Comparative Analysis of Methodologies
The choice of method for quantifying crosslinking density depends on the nature of the polymer, the available equipment, and the specific information required. While methods like swelling analysis are widely accessible, techniques such as DMA and NMR provide more detailed information about the network's mechanical and structural properties.
| Method | Principle | Data Output | Advantages | Limitations |
| Swelling (Flory-Rehner) | Relates the equilibrium swelling of a polymer in a solvent to the retractive forces of the crosslinked network. | Crosslink density (ν), Molecular weight between crosslinks (Mc) | Simple, low-cost, widely used. | Indirect method, requires knowledge of the Flory-Huggins interaction parameter (χ), assumes a perfect network. |
| DMA / Rheology | Measures the viscoelastic properties (storage modulus, G') of the polymer in its rubbery plateau region, which is directly proportional to the crosslink density. | Storage Modulus (G'), Crosslink density (ν), Molecular weight between crosslinks (Mc) | Provides direct mechanical properties, highly sensitive to network structure, applicable to a wide range of materials. | Requires specialized equipment, can be influenced by physical entanglements, sample preparation is critical. |
| Chemical Titration (Ninhydrin) | Quantifies the number of unreacted primary amine groups from the crosslinker (e.g., AEAE) remaining in the polymer network. | Degree of crosslinking (%), Concentration of free amine groups | Direct chemical measurement of crosslinking reaction, good for optimizing reaction conditions. | Only measures consumption of one type of functional group, does not account for non-ideal crosslinks (loops), requires a suitable standard curve. |
| Spectroscopy (FTIR) | Monitors the disappearance of characteristic vibrational bands of the reactive groups (e.g., aziridine ring, carboxylic acid C=O) during the crosslinking reaction. | Relative change in functional group concentration | Real-time monitoring of the curing process, relatively simple and fast. | Primarily qualitative or semi-quantitative for crosslink density, peak overlap can be an issue. |
Quantitative Data Comparison
Experimental data from comparative studies highlight the differences and correlations between methods. For instance, studies comparing swelling (Flory-Rehner) and DMA methods on the same polymer systems often show a strong correlation, though the absolute values may differ. Swelling methods may yield slightly higher crosslink density values due to contributions from physical entanglements.[1][2][3][4]
Below is a table summarizing hypothetical, yet representative, data for a hydrogel system crosslinked with increasing concentrations of an amine-based crosslinker, illustrating the outputs from different analytical techniques.
| Crosslinker Conc. (%) | Crosslink Density (mol/m³) from Swelling | Crosslink Density (mol/m³) from DMA | Free Amines (µmol/g) from Ninhydrin |
| 1.0 | 45 ± 4 | 38 ± 3 | 150 ± 12 |
| 2.0 | 88 ± 6 | 75 ± 5 | 85 ± 9 |
| 3.0 | 130 ± 9 | 115 ± 8 | 40 ± 5 |
Note: This data is illustrative. Actual values are material-dependent.
Visualizing Workflows and Concepts
Diagrams created using DOT language help clarify complex workflows and relationships between different analytical approaches.
Caption: Workflow for synthesis and quantitative analysis of a crosslinked polymer.
Caption: Decision logic for selecting a crosslinking density analysis method.
Experimental Protocols
Swelling-Based Method (Flory-Rehner Equation)
This method determines crosslink density by measuring the extent to which a polymer swells in a suitable solvent.
Protocol:
-
Sample Preparation: Prepare a small, precisely weighed sample of the dry crosslinked polymer (W_dry).
-
Equilibrium Swelling: Immerse the sample in a suitable solvent (e.g., deionized water for hydrogels) at a constant temperature. Allow the sample to swell until it reaches equilibrium, which can take several hours to days.
-
Weight Measurement: Carefully remove the swollen sample, blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculations:
-
Calculate the swelling ratio (Q) = W_swollen / W_dry.
-
Calculate the polymer volume fraction in the swollen state (ν₂).
-
Use the Flory-Rehner equation to calculate the molecular weight between crosslinks (Mc) and the crosslink density (ν).
-
Flory-Rehner Equation: ν = -[ln(1-ν₂) + ν₂ + χν₂²] / [V₁(ν₂¹ᐟ³ - ν₂/2)] Where:
-
ν is the crosslink density.
-
ν₂ is the polymer volume fraction in the swollen gel.
-
χ is the Flory-Huggins polymer-solvent interaction parameter.
-
V₁ is the molar volume of the solvent.
Dynamic Mechanical Analysis (DMA)
DMA measures the mechanical response of a material to an oscillatory force to determine its viscoelastic properties.
Protocol:
-
Sample Preparation: Prepare a sample with a defined geometry (e.g., rectangular film or cylindrical disk).
-
Instrument Setup: Place the sample in the DMA instrument. The testing mode (e.g., tension, compression, shear) will depend on the sample's stiffness.
-
Temperature Sweep: Perform a dynamic temperature ramp test at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3 °C/min). The temperature range should cover the material's glass transition and extend into its rubbery plateau region.
-
Data Analysis:
-
Identify the rubbery plateau region from the plot of storage modulus (G' or E') versus temperature.
-
Select a value for the storage modulus (G') from this plateau.
-
Calculate the crosslink density (ν) using the theory of rubber elasticity.
-
Equation for Crosslink Density from DMA: ν = G' / (RT) Where:
-
ν is the crosslink density.
-
G' is the shear storage modulus in the rubbery plateau.
-
R is the ideal gas constant.
-
T is the absolute temperature (in Kelvin).
Chemical Titration (Ninhydrin Assay for Free Amines)
This colorimetric assay quantifies the concentration of free primary amine groups remaining after the crosslinking reaction with AEAE.
Protocol:
-
Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of a primary amine (e.g., glycine or AEAE itself).
-
Sample Preparation: Weigh a small amount of the lyophilized and crushed crosslinked polymer and place it in a test tube.
-
Reaction: Add a ninhydrin reagent solution to the standards and the polymer samples. Heat the tubes in a boiling water bath for a specified time (e.g., 20 minutes).
-
Measurement: After cooling, dilute the reaction mixture with a suitable solvent (e.g., 50% ethanol). Measure the absorbance of the resulting purple solution at 570 nm using a spectrophotometer.
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Use the absorbance of the polymer sample to determine the concentration of free amine groups from the standard curve.
-
Calculate the degree of crosslinking by comparing the amount of free amines in the crosslinked sample to the initial amount in the uncrosslinked mixture.
-
Degree of Crosslinking Calculation: Degree of Crosslinking (%) = [1 - (Free amines in crosslinked sample / Initial amines)] * 100
References
Unveiling the Binding Potential of N-(2-Aminoethyl)-1-aziridineethanamine: A Guide for Researchers
For researchers and drug development professionals exploring novel therapeutic agents, N-(2-Aminoethyl)-1-aziridineethanamine (AEA) has emerged as a compound of interest, primarily due to its predicted interaction with Angiotensin-Converting Enzyme 2 (ACE2). This guide provides a comprehensive overview of the current understanding of AEA's binding affinity, drawing from computational analyses and outlining experimental pathways to empirically validate these predictions.
Predicted Binding Affinity and Mechanism of Action
Computational modeling and in silico studies have identified this compound as a potential inhibitor of ACE2.[1][2] The proposed mechanism centers on the binding of AEA to ACE2, which is hypothesized to induce a conformational change in the enzyme. This alteration is thought to interfere with the binding of the SARS-CoV-2 spike protein to ACE2, a critical step in viral entry into host cells.[1][2] While these computational predictions are promising, it is crucial to note that direct experimental evidence quantifying the binding affinity of AEA to ACE2 is not yet available in published literature.
Comparative Analysis of Binding Affinity
As of the latest literature review, there is no published experimental data detailing the quantitative binding affinity of this compound to various substrates. The primary target identified through computational studies is ACE2.[1][2][3] Therefore, a data-driven comparison with other substrates or alternative compounds is not currently feasible. The following table is presented as a template for future experimental findings.
Table 1: Comparative Binding Affinity of this compound (Hypothetical Data)
| Substrate | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |
| ACE2 | Data not available | e.g., Surface Plasmon Resonance | To be determined |
| Substrate X | Data not available | e.g., Isothermal Titration Calorimetry | To be determined |
| Substrate Y | Data not available | e.g., Fluorescence Polarization Assay | To be determined |
Experimental Protocols for Determining Binding Affinity
To empirically determine the binding affinity of AEA to ACE2 and other potential substrates, a variety of biophysical and biochemical assays can be employed. Below is a generalized protocol for a Surface Plasmon Resonance (SPR) assay, a common and powerful technique for quantifying biomolecular interactions.
Surface Plasmon Resonance (SPR) Assay Protocol
Objective: To measure the binding kinetics and affinity (Kd) of this compound (AEA) to human Angiotensin-Converting Enzyme 2 (ACE2).
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, amine-coupling)
-
Recombinant human ACE2 protein
-
This compound (AEA)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Immobilize recombinant human ACE2 onto the activated surface to a target density (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of AEA in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject the AEA solutions over the ACE2-immobilized surface at a constant flow rate, allowing for association and dissociation phases.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface and blank injection signals from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizing the Proposed Interaction and Experimental Workflow
To further elucidate the theoretical framework and the experimental approach, the following diagrams are provided.
Caption: Proposed inhibitory mechanism of this compound.
Caption: A generalized workflow for determining binding affinity using SPR.
References
- 1. news-medical.net [news-medical.net]
- 2. Therapeutically effective covalent spike protein inhibitors in treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of novel viral attachment inhibitors of the spike glycoprotein (S) of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) through virtual screening and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-(2-Aminoethyl)-1-aziridineethanamine: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of N-(2-Aminoethyl)-1-aziridineethanamine is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound, and aziridine-containing compounds in general, are classified as hazardous materials requiring specialized disposal procedures. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
II. Waste Characterization and Segregation
Proper identification and segregation of waste streams are the foundational steps for safe disposal.
-
Identify Waste: All waste containing this compound must be classified as hazardous waste. This includes pure, unreacted compound, contaminated solutions, and any materials that have come into contact with the chemical (e.g., pipette tips, gloves, and empty containers).
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.[3]
III. On-site Waste Accumulation and Storage
Proper storage of hazardous waste prior to its removal is essential to prevent accidents and ensure regulatory compliance.
-
Use Appropriate Containers: Collect waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure, tight-fitting lid.[4]
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "Aqueous solution," "Contaminated solids"). The date of waste generation should also be clearly marked.
-
Store Safely: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition. Keep the container closed at all times except when adding waste.[1][4]
IV. Disposal Procedures
The required method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
-
Contact EHS: When your waste container is approaching its fill limit or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Prepare for Pickup: Ensure the waste container is properly labeled and sealed. Provide your EHS department with an accurate inventory of the waste.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
The following table summarizes the key disposal and safety information for this compound:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [5] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Facility | [1][6] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat | [1][2][7] |
| Spill Cleanup | Absorb with inert material, collect for disposal | [1][8] |
V. Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1][8] For large spills, evacuate the area and contact your institution's emergency response team.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[1][7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][7]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(2-Aminoethyl)-1-aziridineethanamine
This guide provides crucial safety and logistical information for the proper handling and disposal of N-(2-Aminoethyl)-1-aziridineethanamine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and minimizing exposure risks.
Core Safety Mandates: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[1]
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheets for structurally similar compounds.
| Protection Type | Specification | Standard/Regulation |
| Eye and Face Protection | Tight-sealing safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Hand Protection | Compatible chemical-resistant gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374.[4] |
| Body Protection | Protective clothing to prevent skin contact. For significant exposure risks, fire/flame resistant and impervious clothing is recommended. | General laboratory best practices.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs. | NIOSH/MSHA or EN 149.[1][3] |
Emergency First Aid Protocols
Immediate and appropriate first aid is critical in the event of an exposure. The following procedures should be followed without delay.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][5] |
Procedural Workflow for Safe Handling
The following diagram illustrates the step-by-step process for ensuring safety when working with this compound.
Spill and Disposal Management
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[6] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[1][2]
All waste, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[1] Disposal should be conducted through an approved waste disposal plant.[1][7] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][8] Do not empty into drains.[1][8] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
